molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151617 o-Xylene CAS No. 95-47-6

o-Xylene

Cat. No.: B151617
CAS No.: 95-47-6
M. Wt: 106.16 g/mol
InChI Key: CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Description

o-Xylene (CAS 95-47-6), or 1,2-dimethylbenzene, is a high-value aromatic hydrocarbon isomer widely utilized as a critical solvent and synthetic intermediate in industrial and materials science research . This colorless, flammable liquid with a characteristic aromatic odor boasts a high purity of 99%, ensuring consistent and reliable performance in experimental applications . Its primary industrial application is as a key precursor in the production of phthalic anhydride, which is itself a vital intermediate for the synthesis of plasticizers, dyes, and pharmaceuticals . Furthermore, this compound serves as a versatile solvent in the formulation of paints, varnishes, inks, adhesives, and rubber, and is used as a cleaning and degreasing agent for surfaces like steel and silicon wafers . In laboratory settings, it finds use in histology as a clearing agent and in dentistry to dissolve gutta percha during root-canal treatments . From a toxicological research perspective, studies indicate that xylene can induce oxidative stress and mitochondrial damage in human lymphocytes, highlighting important cellular mechanisms of its effects . Researchers value its excellent solvency for resins and organic compounds, its moderate evaporation rate, and its chemical stability . This compound is immiscible with water but miscible with ethanol and diethyl ether . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-xylene
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InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
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InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID3021807
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Molecular Weight

106.16 g/mol
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Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
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Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
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Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
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Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
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CAS No.

95-47-6
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Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
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Foundational & Exploratory

o-Xylene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to o-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orththis compound (this compound), systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon consisting of a benzene ring with two adjacent methyl groups.[1][2] It is a constitutional isomer of meta-xylene and para-xylene and is found naturally in petroleum and coal tar.[1][3] A colorless, flammable liquid with a characteristic sweet odor, this compound serves as a crucial raw material in the chemical industry, primarily for the production of phthalic anhydride, a precursor to plasticizers, dyes, and resins.[1][3][4] It is also utilized as a solvent in various industrial applications, including paints, lacquers, and adhesives.[4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, reactivity, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound's structure features two methyl groups substituted on adjacent carbon atoms of a benzene ring. This "ortho" configuration distinguishes it from its meta (1,3) and para (1,4) isomers.

  • IUPAC Name: 1,2-Dimethylbenzene[4][5]

  • Molecular Formula: C₈H₁₀[4][6]

  • CAS Number: 95-47-6[3][6]

  • Synonyms: o-Xylol, 2-Methyltoluene, Orthoxylene[5][6][7]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is a flammable, colorless liquid that is miscible with many organic solvents but has very low solubility in water.[1][3]

PropertyValueSource(s)
Molecular Weight 106.17 g/mol [6][8]
Appearance Colorless liquid[1][3][7]
Odor Aromatic, sweet[3][5][7]
Melting Point -25.2 °C (-13.4 °F)[4]
Boiling Point 144.4 °C (291.9 °F)[1][4]
Density 0.880 g/mL at 20 °C[1][4][7]
Vapor Pressure 7 mmHg at 20°C[7]
Vapor Density 3.66 (Air = 1)[5]
Solubility in Water 0.02% (Insoluble)[1][7]
Log P (Octanol/Water) 3.12[8]
Refractive Index (n²⁰/D) 1.505[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic DataCharacteristic Peaks / InformationSource(s)
¹H NMR Due to symmetry, shows signals for two types of aromatic protons and one type of methyl proton.[9][10]
¹³C NMR Shows four distinct signals due to molecular symmetry: two for the methyl-substituted aromatic carbons, two for the unsubstituted aromatic carbons, and one for the methyl carbons.[9][10]
IR Spectrum Key absorptions include C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[11][12][13]
UV-Vis Absorbance Excitation peak at 263 nm.[11][14]
Mass Spectrometry Molecular ion peak (M+) at m/z = 106.[9]

Reactivity and Chemical Properties

This compound's reactivity is centered on its benzene ring and the two methyl groups.

  • Oxidation: The most significant industrial reaction of this compound is its catalytic oxidation to produce phthalic anhydride .[1][3] This reaction is a cornerstone of the polymer and dye industries.

  • Halogenation: The methyl groups are susceptible to free-radical halogenation. For instance, treatment with bromine (Br₂) can yield xylylene dibromide.[1]

  • Nitration: Electrophilic aromatic substitution, such as nitration with a mixture of nitric and sulfuric acids, yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.[15][16]

  • Stability: this compound is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8]

Key Experimental Protocols

Synthesis Protocol: Nitration of this compound (Batch Procedure)

This protocol describes the electrophilic nitration of this compound to produce nitro-o-xylene isomers. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound (53 g, 500 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (63 g)

  • Fuming Nitric Acid (FNA) (37 g, 600 mmol)

  • Ice water

  • Brine solution

  • 250 mL round-bottom flask with a mechanical stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Add this compound (53 g) to a 250 mL round-bottom flask equipped with a mechanical stirrer.

  • Cool the flask to 15–20 °C using an ice bath.[15]

  • In a separate beaker, carefully prepare the mixed acid by combining concentrated H₂SO₄ (63 g) with ice water (7 mL), and then slowly adding fuming nitric acid (37 g).[15]

  • Add the prepared mixed acid dropwise to the stirred this compound in the flask over a period of one hour, ensuring the reaction temperature is maintained at 15–20 °C.[15]

  • After the addition is complete, continue stirring the reaction mixture at 15–20 °C for an additional 30 minutes.[15]

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous layer. Wash the organic phase twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.[15]

  • The resulting organic phase contains the product mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, which can be analyzed and purified using techniques like gas chromatography and column chromatography.[15]

Analytical Protocol: Gas Chromatography (GC) for Impurity Analysis

This protocol outlines a standard method for analyzing the purity of this compound and identifying common hydrocarbon impurities.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 6820 GC system or equivalent.[17]

  • Detector: Flame Ionization Detector (FID).[17][18]

  • Column: Agilent CP-Wax 52 CB, 0.32 mm x 25 m, fused silica (df = 1.2 µm).[18]

  • Carrier Gas: Nitrogen (N₂).[17][18]

  • Temperatures:

    • Injector: 250 °C[18]

    • Detector: 250 °C[18]

    • Oven: 100 °C (isothermal)[18]

  • Injection:

    • Volume: 1.0 µL[17]

    • Mode: Split

    • Split Ratio: 100:1[17] or 20:1[18]

Procedure:

  • Prepare a standard solution of this compound and known potential impurities (e.g., toluene, ethylbenzene, p-xylene, m-xylene).[18]

  • Set up the GC instrument according to the conditions listed above.

  • Inject 1.0 µL of the sample or standard into the GC.

  • Initiate the run and record the chromatogram.

  • Identify the peaks by comparing their retention times with those of the prepared standards. Common impurities will elute at characteristic times under these conditions.[18]

  • Quantify the components by integrating the peak areas.

Mandatory Visualizations

Industrial Oxidation of this compound

The primary industrial application of this compound is its vapor-phase catalytic oxidation to phthalic anhydride, a key intermediate for plasticizers.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products o_xylene This compound (C₈H₁₀) catalyst Catalyst (V₂O₅ on TiO₂) o_xylene->catalyst Enters Reactor oxygen Oxygen (Air) (O₂) oxygen->catalyst phthalic_anhydride Phthalic Anhydride (C₈H₄O₃) catalyst->phthalic_anhydride Catalytic Oxidation water Water (H₂O) catalyst->water temperature Temperature (350-400 °C)

Caption: Catalytic oxidation pathway of this compound to phthalic anhydride.

Safety and Handling

This compound is a flammable liquid and poses several health hazards. It is crucial to handle it in accordance with good industrial hygiene and safety practices.[8]

Hazard InformationDetailsSource(s)
Flammability Flammable liquid and vapor.[7][19]
Flash Point 25 °C (77 °F) - Closed Cup[4]
Explosive Limits LEL: 0.9%, UEL: 6.7%[7][20]
Acute Toxicity Harmful in contact with skin or if inhaled (Category 4). LD50 Oral (Rat): 3523 mg/kg.[8][19][20]
Health Hazards May be fatal if swallowed and enters airways (Aspiration Hazard). Causes skin and serious eye irritation. May cause respiratory irritation.[8][19][20][21]
Handling Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[8][19][20]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[8][20]
Incompatibilities Strong oxidizing agents, strong acids.[8]

References

An In-depth Technical Guide to the Spectroscopic Data of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopic data for o-xylene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C-C stretching vibrations within the benzene ring and methyl groups.

1.1. IR Spectral Data

The primary absorption bands for this compound are summarized in the table below. These peaks are indicative of specific vibrational modes within the molecule.

Wavenumber (cm⁻¹)Vibrational ModeReference
735-770C-H out-of-plane bending (aromatic)[1]
750C-CH₃ stretching[2]
1000C-H wagging[2]
1100C-CH₃ stretching[2]
1375C-H bending (methyl group)[2]
2850-3000C-H stretching (aliphatic)
3000-3100C-H stretching (aromatic)

1.2. Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an FTIR spectrum of liquid this compound is as follows:

  • Sample Preparation: For neat liquid analysis, a small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film. For solution-state analysis, this compound is dissolved in a suitable solvent (e.g., cyclohexane or carbon tetrachloride) at a known concentration.[3][4]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. The instrument's sample chamber should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: A background spectrum of the clean, empty salt plates (for neat analysis) or the pure solvent in a liquid cell (for solution analysis) is recorded. This is essential to correct for any instrumental or environmental absorptions.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resulting spectrum can then be analyzed for characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_neat Neat Liquid: Place drop between salt plates background Record Background Spectrum (empty plates or pure solvent) prep_neat->background prep_sol Solution: Dissolve in suitable solvent prep_sol->background sample Record Sample Spectrum background->sample process Ratio sample to background sample->process analyze Analyze characteristic peaks process->analyze end analyze->end start start->prep_neat Choose Method start->prep_sol Choose Method UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare stock solution in UV-transparent solvent prep_dilute Serially dilute to optimal concentration prep_stock->prep_dilute baseline Record Baseline (solvent in both cuvettes) prep_dilute->baseline sample Record Sample Spectrum baseline->sample analyze Determine λmax and Absorbance sample->analyze end analyze->end start start->prep_stock NMR_Spectroscopy_Relationship cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR oXylene This compound Structure H_Aromatic Aromatic Protons (~7.11 ppm) oXylene->H_Aromatic Corresponds to H_Methyl Methyl Protons (~2.26 ppm) oXylene->H_Methyl Corresponds to C_Quaternary Quaternary Carbons (136.5 ppm) oXylene->C_Quaternary Corresponds to C_AromaticCH Aromatic CH (129.6, 125.8 ppm) oXylene->C_AromaticCH Corresponds to C_Methyl Methyl Carbons (19.7 ppm) oXylene->C_Methyl Corresponds to

References

The Synthesis of o-Xylene from Petroleum Naphtha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Processes for Researchers, Scientists, and Drug Development Professionals

Ortho-xylene (this compound), a critical aromatic hydrocarbon, serves as a vital precursor in the synthesis of phthalic anhydride, a key component in the production of plasticizers, polymers, and resins. The primary industrial route to this compound begins with petroleum naphtha, a complex mixture of hydrocarbons. This guide provides a detailed technical overview of the multi-step process, encompassing catalytic reforming, aromatic extraction, and xylene isomerization and separation, with a focus on the experimental protocols and quantitative data essential for research and development.

Overview of the Synthesis Pathway

The industrial production of this compound from petroleum naphtha is a sophisticated process that involves three main stages. Initially, the naphtha feedstock undergoes catalytic reforming to convert its naphthenic and paraffinic components into a mixture of aromatic compounds, primarily benzene, toluene, and xylenes (BTX). This aromatic-rich stream, known as reformate, is then subjected to an aromatic extraction process to separate the valuable aromatics from the remaining non-aromatic hydrocarbons. Finally, the extracted mixture of xylene isomers is processed through isomerization and separation units to isolate the desired this compound.

Petroleum_Naphtha Petroleum Naphtha Feedstock Catalytic_Reforming Catalytic Reforming Petroleum_Naphtha->Catalytic_Reforming Reformate Aromatic-Rich Reformate (BTXN) Catalytic_Reforming->Reformate Aromatic_Extraction Aromatic Extraction Reformate->Aromatic_Extraction Aromatic_Extract Mixed Aromatics (BTX) Aromatic_Extraction->Aromatic_Extract Raffinate Non-Aromatic Hydrocarbons Aromatic_Extraction->Raffinate Xylene_Isomerization_Separation Xylene Isomerization & Separation Aromatic_Extract->Xylene_Isomerization_Separation o_Xylene This compound Product Xylene_Isomerization_Separation->o_Xylene Other_Aromatics Benzene, Toluene, m/p-Xylene Xylene_Isomerization_Separation->Other_Aromatics

Figure 1: Overall process flow for this compound synthesis.

Feedstock: Petroleum Naphtha

The primary feedstock for this compound production is heavy naphtha, a fraction of crude oil with a boiling range typically between 90°C and 200°C.[1] The composition of naphtha is crucial as it directly influences the yield of aromatics in the reforming process. A typical heavy naphtha feedstock for catalytic reforming is rich in naphthenes and paraffins, which are the precursors to aromatic hydrocarbons.[2]

Component GroupTypical Composition (wt%)
Paraffins40 - 70
Naphthenes20 - 50
Aromatics5 - 20
Olefins0 - 2
Table 1: Typical Hydrocarbon Composition of Heavy Naphtha Feedstock.[1][2]

Catalytic Reforming

Catalytic reforming is a process that converts low-octane naphtha into a high-octane reformate rich in aromatic compounds.[3] This is achieved by promoting a series of reactions including dehydrogenation of naphthenes, dehydrocyclization of paraffins, and isomerization.[4]

Experimental Protocol for Catalytic Reforming

A typical experimental setup for catalytic reforming involves a fixed-bed reactor system.

  • Feed Preparation: A hydrodesulfurized heavy naphtha feed is vaporized and mixed with a stream of hydrogen.

  • Reaction: The vaporized feed-hydrogen mixture is passed through a series of reactors (typically 3-4) containing a bifunctional catalyst, commonly platinum-rhenium on a chlorinated alumina support.[4] The reactors are operated at elevated temperatures and pressures. Due to the endothermic nature of the reforming reactions, inter-stage heaters are used to maintain the desired reaction temperature.[2]

  • Product Separation: The reactor effluent is cooled and sent to a separator where the hydrogen-rich gas is separated from the liquid reformate. A portion of the hydrogen gas is recycled back to the reactor inlet.

  • Stabilization: The liquid reformate is sent to a stabilizer column to remove light hydrocarbons.

ParameterTypical Operating Range
Reactor Inlet Temperature450 - 525 °C[2][4]
Pressure10 - 35 atm[4]
Liquid Hourly Space Velocity (LHSV)1.0 - 3.0 h⁻¹
Hydrogen to Hydrocarbon Molar Ratio3 - 8[4]

Table 2: Typical Operating Conditions for Catalytic Reforming.[2][4]

cluster_0 Catalytic Reforming Unit Feed_Prep Feed Vaporizer & H2 Mixing Reactor_1 Reactor 1 Feed_Prep->Reactor_1 Heater_1 Inter-stage Heater Reactor_1->Heater_1 Reactor_2 Reactor 2 Heater_1->Reactor_2 Heater_2 Inter-stage Heater Reactor_2->Heater_2 Reactor_3 Reactor 3 Heater_2->Reactor_3 Separator Gas-Liquid Separator Reactor_3->Separator Stabilizer Stabilizer Column Separator->Stabilizer Liquid Reformate Recycle_H2 Recycle H2 Separator->Recycle_H2 H2-rich Gas Reformate_Product Stabilized Reformate Stabilizer->Reformate_Product Light_Ends Light Ends Stabilizer->Light_Ends Naphtha_H2 Naphtha + H2 Naphtha_H2->Feed_Prep Recycle_H2->Feed_Prep

Figure 2: Catalytic reforming experimental workflow.

Aromatic Extraction

The reformate from the catalytic reformer is a mixture of aromatics, paraffins, and naphthenes. Aromatic extraction is employed to selectively separate the aromatic compounds.[5] Solvent extraction is a widely used technique, with processes like the Shell Sulfolane process and the UOP process utilizing N-formylmorpholine (NFM) being prominent.[5][6]

Experimental Protocol for Aromatic Extraction (Sulfolane Process)
  • Extraction: The reformate feed is contacted with a lean sulfolane solvent in a multi-stage counter-current extractor. The aromatics preferentially dissolve in the sulfolane.

  • Raffinate Treatment: The non-aromatic raffinate phase, containing small amounts of dissolved solvent, is washed with water to recover the sulfolane.

  • Extract Treatment: The rich solvent (sulfolane + aromatics) is sent to a stripper column where the aromatics are separated from the solvent by distillation.

  • Solvent Regeneration: The lean solvent from the bottom of the stripper is recycled back to the extractor. A small slipstream is typically sent to a solvent regenerator to remove any degradation products.

ParameterTypical Value
SolventSulfolane
Product Purity>99.9% Aromatics[5]
Aromatic RecoveryNearly complete[5]

Table 3: Performance of the Shell Sulfolane Aromatic Extraction Process.[5]

cluster_1 Aromatic Extraction Unit Extractor Extractor Raffinate_Wash Raffinate Wash Extractor->Raffinate_Wash Raffinate Rich_Solvent Rich Solvent Extractor->Rich_Solvent Raffinate_Product Raffinate Raffinate_Wash->Raffinate_Product Stripper Stripper Lean_Solvent Lean Solvent Stripper->Lean_Solvent Lean Solvent Aromatic_Product Aromatic Extract Stripper->Aromatic_Product Solvent_Regen Solvent Regenerator Solvent_Regen->Lean_Solvent Reformate_Feed Reformate Reformate_Feed->Extractor Lean_Solvent->Extractor Lean_Solvent->Solvent_Regen Rich_Solvent->Stripper

Figure 3: Aromatic extraction experimental workflow.

Xylene Isomerization and this compound Separation

The extracted aromatic stream contains a mixture of benzene, toluene, and the three xylene isomers (ortho-, meta-, and para-xylene), along with some ethylbenzene.[7] To maximize the yield of this compound, the other C8 isomers are converted to an equilibrium mixture through a process called isomerization. The UOP Isomar process is a widely used technology for this purpose.[8] Subsequently, the desired this compound is separated from the isomer mixture.

Experimental Protocol for Xylene Isomerization (UOP Isomar Process)
  • Feed Preparation: A feed consisting of a non-equilibrium mixture of C8 aromatics (typically depleted in the desired isomer) is mixed with hydrogen and vaporized.

  • Isomerization Reaction: The vaporized feed is passed through a fixed-bed reactor containing a catalyst (e.g., platinum on a zeolite or silica-alumina support).[8] The reaction is carried out at elevated temperature and moderate pressure to facilitate the isomerization of xylenes and the conversion of ethylbenzene.

  • Product Separation: The reactor effluent is cooled, and the hydrogen-rich gas is separated and recycled. The liquid product, now closer to an equilibrium mixture of C8 aromatics, is sent for separation.

ParameterTypical Operating Range
Temperature380 - 440 °C[8]
PressureModerate
CatalystPlatinum-based
Ethylbenzene Conversion (per pass)30 - 35 wt%[8]
Xylene Ring Retention>99%[8]
Table 4: Typical Operating Conditions and Performance of the UOP Isomar Process.[8]
This compound Separation

Due to the very close boiling points of the xylene isomers, their separation by simple distillation is challenging.[9][10] While fractional distillation can be used to separate this compound (which has the highest boiling point) from the other isomers, it is an energy-intensive process.[11] Other techniques like adsorption and extractive distillation are also employed.

IsomerBoiling Point (°C)Melting Point (°C)Specific Gravity
This compound144.4-25.20.88
m-Xylene139.3-47.40.87
p-Xylene13713-140.86
Table 5: Physical Properties of Xylene Isomers.[9]

Extractive distillation can be used to enhance the relative volatility between the xylene isomers, facilitating their separation.

Experimental Protocol:

  • Column Setup: A multi-plate rectification column is used. The mixed xylene feed is introduced at an appropriate point in the column.

  • Solvent Introduction: An extractive agent with a higher boiling point than the xylenes is introduced near the top of the column.

  • Distillation: The distillation is carried out, and the more volatile components (m- and p-xylene) move up the column while the less volatile component (this compound) moves down with the extractive agent.

  • Product and Solvent Recovery: The overhead product is rich in m- and p-xylenes. The bottoms product, containing this compound and the extractive agent, is sent to a separate column for solvent recovery.

Alternative Synthesis Routes

While catalytic reforming of naphtha is the dominant route, this compound can also be produced through the transalkylation of toluene and C9+ aromatics.[12][13] This process involves the redistribution of methyl groups among aromatic rings to produce a mixture of xylenes.

Conclusion

The synthesis of this compound from petroleum naphtha is a well-established, multi-stage process that is central to the petrochemical industry. A thorough understanding of the underlying principles of catalytic reforming, aromatic extraction, and xylene isomerization and separation, supported by detailed experimental data, is crucial for process optimization and the development of novel catalytic and separation technologies. This guide provides a foundational understanding of these core processes for professionals in research and development.

References

o-Xylene: A Comprehensive Technical Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95-47-6 IUPAC Name: 1,2-Dimethylbenzene

This technical guide provides an in-depth overview of ortho-xylene (this compound), an aromatic hydrocarbon pivotal in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis, applications, and safety protocols.

Core Chemical Identifiers and Properties

This compound, a colorless, flammable liquid with a sweet, aromatic odor, is one of three isomers of dimethylbenzene, the others being m-xylene and p-xylene.[1] Its chemical structure consists of a benzene ring with two adjacent methyl substituents.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀[1]
Molar Mass106.168 g/mol [1]
AppearanceColorless liquid[1]
Density0.88 g/mL at 20 °C[1]
Melting Point-25.2 °C (-13.4 °F)[2]
Boiling Point144.4 °C (291.9 °F)[1][2]
Flash Point30 °C (86 °F) (closed cup)[3]
Autoignition Temperature463 °C (865.4 °F)
Vapor Pressure7 mmHg at 20 °C[1]
Vapor Density3.66 (Air = 1)
Refractive Index (n²⁰/D)1.505[4]

Table 2: Solubility and Partition Coefficients

SolventSolubilityReference
Water0.175 g/L at 25 °C[4]
EthanolVery soluble[1]
Diethyl EtherVery soluble[1]
AcetoneMiscible[5]
BenzeneMiscible[5]
Partition Coefficient
Log P (octanol/water)3.12

Production and Synthesis

Industrially, this compound is primarily derived from the catalytic reforming of petroleum naphtha, a process that yields a mixture of aromatic compounds, including xylene isomers.[6] It can also be obtained from coal tar.[2] The separation of this compound from its isomers is a critical and challenging step due to their similar boiling points.[7] Techniques such as fractional distillation and selective adsorption are employed for its purification.[7]

A sustainable, two-step route for the synthesis of this compound from biomass-derived pinacol and acrolein has also been developed.[8] This process involves the dehydration of pinacol to 2,3-dimethylbutadiene, followed by a Diels-Alder reaction with acrolein and subsequent decarbonylation/aromatization.[8]

Key Applications in Research and Development

This compound serves as a crucial precursor and solvent in the synthesis of a wide array of chemicals.

Synthesis of Phthalic Anhydride

The most significant application of this compound is in the industrial production of phthalic anhydride through catalytic oxidation.[1][6][9] Phthalic anhydride is a vital intermediate for the manufacturing of plasticizers (e.g., for PVC), unsaturated polyester resins, and alkyd resins used in paints and lacquers.[2][6][8]

Role as a Solvent and Chemical Intermediate

Due to its excellent solvency for a range of organic compounds, this compound is widely used as a solvent in the production of paints, lacquers, adhesives, and coatings.[2][6] It is also utilized in the rubber and leather industries.[2][6] In the pharmaceutical and fine chemical sectors, this compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and insecticides.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, intended to be a practical guide for laboratory professionals.

Synthesis of 1,2-Bis(bromomethyl)benzene from this compound

This procedure details the free-radical bromination of the methyl groups of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • 500-watt photolamp (optional, for photo-initiation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux with vigorous stirring. For photo-initiation, irradiate the flask with a 500-watt photolamp.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the 1,2-bis(bromomethyl)benzene by recrystallization from a suitable solvent such as chloroform or petroleum ether.

Analysis of this compound and its Metabolites in Urine by GC-MS

This protocol outlines a general procedure for the determination of this compound exposure by analyzing its major metabolite, 2-methylhippuric acid, in urine.

Sample Preparation:

  • Collect a urine sample in a sterile container.

  • To a 1 mL aliquot of the urine sample, add an internal standard (e.g., a deuterated analog of the metabolite).

  • Acidify the sample with hydrochloric acid to a pH of approximately 1.

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the residue to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sample at 60-70°C for 30 minutes to complete the derivatization.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized metabolite and the internal standard.

This compound as a High-Boiling Solvent: Suzuki-Miyaura Cross-Coupling Reaction

This compound's high boiling point makes it a suitable solvent for reactions requiring elevated temperatures. The following is a representative protocol for a Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous potassium carbonate)

  • This compound (anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), and this compound.

  • Add the aqueous base (2 M solution, 2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 144 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Metabolic and Signaling Pathways

In humans, absorbed this compound is primarily metabolized in the liver. The main pathway involves the oxidation of one of the methyl groups by cytochrome P450 enzymes to form o-toluic acid (2-methylbenzoic acid).[11] This is then conjugated with glycine to form 2-methylhippuric acid, which is excreted in the urine.[11] This metabolite is a common biomarker for monitoring occupational exposure to this compound.

Bacterial degradation of this compound can proceed through several pathways. One common route involves the monooxygenation of a methyl group to form o-methylbenzyl alcohol, which is further oxidized to o-methylbenzaldehyde and then to o-methylbenzoic acid. Another pathway involves the dioxygenation of the aromatic ring.

o_Xylene_Metabolism oXylene This compound oMBA o-Methylbenzyl Alcohol oXylene->oMBA Cytochrome P450 Monooxygenase oMBAL o-Methylbenzaldehyde oMBA->oMBAL Alcohol Dehydrogenase oMBAcid o-Methylbenzoic Acid (o-Toluic Acid) oMBAL->oMBAcid Aldehyde Dehydrogenase conjugate Glycine Conjugation oMBAcid->conjugate MHA 2-Methylhippuric Acid (Urinary Metabolite) conjugate->MHA

Caption: Major metabolic pathway of this compound in humans.

Safety, Handling, and Disposal

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[3] It is harmful if inhaled or absorbed through the skin and causes skin and eye irritation.[5][7] Chronic exposure may affect the central nervous system.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Keep away from heat, sparks, and open flames.[5][12]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Viton®, Teflon®), and a lab coat.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Spill and Disposal:

  • In case of a spill, remove all ignition sources and ventilate the area.[2][7]

  • Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[7]

  • Dispose of this compound waste in accordance with local, state, and federal regulations. It is typically classified as a hazardous waste.[13]

Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Assess Assess Hazards (Flammable, Toxic) PPE Don PPE (Goggles, Gloves, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Grounding Ground Equipment (Prevent Static) Ventilation->Grounding NoIgnition Eliminate Ignition Sources (No Flames, Sparks) Grounding->NoIgnition Evacuate Evacuate & Ventilate Area NoIgnition->Evacuate If Spill Occurs Contain Contain Spill (Inert Absorbent) Evacuate->Contain Collect Collect & Seal Waste Contain->Collect Dispose Dispose as Hazardous Waste (Follow Regulations) Collect->Dispose

Caption: Laboratory safety workflow for handling this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimethylbenzene, commonly known as o-xylene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included, alongside a visualization of a key industrial process involving this compound.

Core Physical Properties of 1,2-Dimethylbenzene

1,2-Dimethylbenzene is an aromatic hydrocarbon with the chemical formula C₈H₁₀. It is a colorless, flammable liquid with a sweet odor and is one of the three isomers of dimethylbenzene, the others being m-xylene and p-xylene.[1][2] It is less dense than water and insoluble in it.[1]

Quantitative Data Summary

The following tables summarize the key physical properties of 1,2-Dimethylbenzene, compiled from various reputable sources.

Property Value Conditions
Molecular Weight106.17 g/mol Standard
Melting Point-25.2 °C to -25 °C (-13.4 °F to -13 °F; 247.95 K to 248.15 K)1 atm
Boiling Point144.4 °C (291.9 °F; 417.5 K)760 mmHg
Density0.880 g/cm³at 20 °C (68 °F)
Solubility in Water0.178 g/Lat 25 °C (77 °F)
Vapor Pressure5.5 mmHgat 20 °C (68 °F)
Refractive Index1.505at 20 °C (68 °F)
Viscosity0.810 mPa·sat 20 °C (68 °F)
Surface Tension30.1 mN/mat 20 °C (68 °F)
Flash Point (Closed Cup)32 °C (90 °F)-
Autoignition Temperature463 °C (865 °F)1 atm
Thermodynamic Properties Value Conditions
Standard Enthalpy of Formation (liquid)-24.5 kJ/molat 25 °C
Standard Enthalpy of Formation (gas)19.0 kJ/molat 25 °C
Standard Molar Entropy (liquid)246.4 J/(mol·K)at 25 °C
Molar Heat Capacity (liquid)185.8 J/(mol·K)at 25 °C

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 1,2-Dimethylbenzene.

Melting Point Determination (Thiele Tube Method)

The melting point is determined by observing the temperature at which the solid phase of a substance transitions to a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (with a suitable range)

  • Capillary tubes (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • A small amount of solidified 1,2-Dimethylbenzene is introduced into a capillary tube and packed down.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

  • The thermometer and capillary tube assembly is inserted into the Thiele tube containing heating oil, with the sample and bulb immersed.[4]

  • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform heating of the oil.[4]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • The distillation flask is filled with 1,2-Dimethylbenzene and a few boiling chips are added to ensure smooth boiling.

  • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask.

  • The flask is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[6]

Density Measurement (ASTM D4052)

This method utilizes a digital density meter based on the oscillating U-tube principle.[7][8]

Apparatus:

  • Digital density meter

  • Syringe or autosampler for sample injection

Procedure:

  • The digital density meter is calibrated using a certified reference standard.

  • A small, bubble-free sample of 1,2-Dimethylbenzene is injected into the oscillating U-tube.[9]

  • The instrument measures the oscillation period of the U-tube containing the sample.

  • The density is calculated from the oscillation period and the calibration constants of the instrument.[7]

Solubility in Water

The solubility is determined by creating a saturated solution and measuring the concentration of the solute.

Apparatus:

  • Separatory funnel

  • Gas chromatograph (GC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • An excess of 1,2-Dimethylbenzene is added to a known volume of distilled water in a separatory funnel.

  • The mixture is shaken vigorously and allowed to equilibrate at a constant temperature.

  • The aqueous layer is carefully separated and a known volume is extracted.

  • The concentration of 1,2-Dimethylbenzene in the aqueous sample is determined using a calibrated analytical instrument like a GC or UV-Vis spectrophotometer.

Vapor Pressure Measurement (ASTM D5191)

This method uses an automated apparatus to measure the total vapor pressure of a liquid.[10][11]

Apparatus:

  • Automated vapor pressure instrument

Procedure:

  • A small, chilled, and air-saturated sample of 1,2-Dimethylbenzene is introduced into the instrument's test chamber.[12]

  • The chamber is sealed, and the sample is allowed to expand into a vacuum.

  • The temperature of the chamber is raised to a specified value (e.g., 37.8 °C).

  • The resulting pressure in the chamber is measured by a transducer and reported as the vapor pressure.[12]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance.[13]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • The prisms of the Abbe refractometer are cleaned and a few drops of 1,2-Dimethylbenzene are placed on the measuring prism.[14]

  • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

  • The compensator is adjusted to remove any color fringes.

  • The refractometer is adjusted until the dividing line is centered on the crosshairs, and the refractive index is read from the scale.[15]

Viscosity Measurement (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow.[16]

Apparatus:

  • Ostwald viscometer

  • Constant temperature bath

  • Stopwatch

Procedure:

  • The viscometer is cleaned and filled with a known volume of 1,2-Dimethylbenzene.

  • The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.

  • The liquid is drawn up above the upper mark of the viscometer.

  • The time taken for the liquid to flow between the upper and lower marks is measured using a stopwatch.[17]

  • The kinematic viscosity is calculated using the flow time and the viscometer constant, which is determined using a liquid of known viscosity.[18]

Surface Tension Measurement (Du Noüy Ring Method)

This method measures the force required to detach a platinum ring from the surface of a liquid.[19]

Apparatus:

  • Tensiometer with a platinum ring

  • Sample vessel

Procedure:

  • The platinum ring is cleaned and attached to the tensiometer.

  • The sample of 1,2-Dimethylbenzene is placed in the vessel, and the ring is immersed in the liquid.

  • The ring is slowly pulled upwards through the liquid surface.

  • The force required to detach the ring from the surface is measured.[20]

  • The surface tension is calculated from this force and the dimensions of the ring, with appropriate correction factors applied.[1]

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is present.[2]

Apparatus:

  • Pensky-Martens closed-cup tester

Procedure:

  • A sample of 1,2-Dimethylbenzene is placed in the test cup and the lid is closed.[21]

  • The sample is heated at a controlled rate while being stirred.

  • At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[22]

  • The flash point is the lowest temperature at which a flash is observed.[23]

Autoignition Temperature Measurement (ASTM E659)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[24][25]

Apparatus:

  • Uniformly heated flask

  • Temperature control and measurement devices

  • Syringe for sample injection

Procedure:

  • A clean, dry flask is heated to a known, uniform temperature in a furnace.[26]

  • A small, measured amount of 1,2-Dimethylbenzene is injected into the hot flask.

  • The time to ignition is observed. If ignition does not occur within a specified time, the test is repeated at a higher temperature.

  • The autoignition temperature is the lowest temperature at which ignition is observed.[27]

Visualization of Industrial Xylene Isomer Separation

1,2-Dimethylbenzene is typically produced and separated from its isomers (m-xylene and p-xylene) and ethylbenzene in a large-scale industrial process. The following diagram illustrates a typical workflow for this separation, which relies on the differences in the physical properties of the isomers, primarily their boiling and freezing points.

G feed Mixed Xylenes Feed (o-, m-, p-xylene, Ethylbenzene) splitter Xylene Splitter (Fractional Distillation) feed->splitter o_xylene_prod This compound Product splitter->o_xylene_prod Bottoms (Higher Boiling Point) overhead Overhead Product (m-, p-xylene, Ethylbenzene) splitter->overhead Overhead (Lower Boiling Points) crystallizer Crystallization Unit overhead->crystallizer p_xylene_prod p-Xylene Product crystallizer->p_xylene_prod Solid Phase (Higher Freezing Point) mother_liquor Mother Liquor (m-xylene, Ethylbenzene) crystallizer->mother_liquor Liquid Phase isomerization Isomerization Reactor mother_liquor->isomerization recycle Recycle to Splitter isomerization->recycle recycle->splitter

Caption: Workflow for the separation of xylene isomers.

References

o-Xylene reactivity and chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Chemical Reactions of o-Xylene

Introduction

This compound (1,2-dimethylbenzene) is an aromatic hydrocarbon with significant industrial importance, primarily serving as a precursor for the production of phthalic anhydride, a key component in plasticizers, polymers, and resins. Its reactivity is governed by the electron-donating nature of the two methyl groups on the benzene ring. These groups activate the ring towards electrophilic substitution and are themselves susceptible to oxidation. This guide provides a detailed exploration of the core chemical reactions of this compound, including oxidation, nitration, sulfonation, and hydrogenation, with a focus on reaction mechanisms, experimental protocols, and quantitative data for researchers and professionals in chemistry and drug development.

Oxidation Reactions

The oxidation of this compound can target either the methyl side chains or the aromatic ring, depending on the reaction conditions and the oxidizing agent employed. The most commercially significant oxidation is the conversion to phthalic anhydride, while stronger oxidizing agents can yield phthalic acid.

Catalytic Gas-Phase Oxidation to Phthalic Anhydride

The industrial production of phthalic anhydride is predominantly achieved through the vapor-phase catalytic oxidation of this compound.[1][2] This process is highly exothermic and requires careful temperature control to maximize selectivity and prevent complete oxidation to carbon oxides.[3] The reaction proceeds through several intermediates, including o-tolualdehyde and phthalide.[4]

Oxidation with Potassium Permanganate to Phthalic Acid

Strong oxidizing agents like potassium permanganate (KMnO₄) will oxidize both methyl groups of this compound to carboxylic acids, yielding phthalic acid.[5] This reaction is a classic example of the oxidation of alkyl side chains on an aromatic ring, which remain intact during the process.[6]

Data Presentation: Oxidation of this compound

Reaction TypeOxidizing Agent / CatalystTemperature (°C)PressureKey Product(s)Selectivity / YieldReference(s)
Gas-Phase Catalytic OxidationV₂O₅/TiO₂350 - 400~1 atmPhthalic Anhydride, Maleic Anhydride, CO, CO₂70-80% for Phthalic Anhydride[2][7][8]
Fluidized Bed Catalytic OxidationV₂O₅/TiO₂315 - 4001 - 5 atm (gauge)Phthalic Anhydride~85-87% Yield[9][10]
Fluidized Bed (Lab Scale)V₂O₅ on Silica (Catalyst I)490AtmosphericPhthalic Anhydride24.3% Yield (102g catalyst)[11]
Liquid-Phase OxidationAlkaline KMnO₄50 - 100AtmosphericPhthalic AcidGood Yields[5][12]

Experimental Protocols

Protocol 1: Oxidation of this compound with Potassium Permanganate [12][13]

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, a thermometer, and a dropping funnel. A heating mantle with a magnetic stirrer is used for heating and agitation.

  • Reaction: An aqueous solution of potassium permanganate (or sodium permanganate) is prepared in the flask. For a small-scale reaction, 10g of KMnO₄ in ~85 mL of water can be used.

  • Heating: The permanganate solution is heated to approximately 50°C with vigorous stirring.

  • Addition of this compound: this compound (e.g., 3 mL) is added dropwise to the heated solution via the dropping funnel over a period of at least 5 minutes. The reaction is exothermic and the temperature should be monitored.

  • Reflux: After the addition is complete, the mixture is heated to reflux and maintained for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the progress of the reaction.

  • Work-up: The hot mixture is filtered to remove the MnO₂ precipitate. The filter cake should be washed with hot water to recover any adsorbed product.

  • Isolation: The filtrate is cooled in an ice bath and then acidified with a strong acid (e.g., HCl) until it is acidic to litmus paper. Phthalic acid, being less soluble in acidic aqueous solution, will precipitate out.

  • Purification: The crude phthalic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Protocol 2: Laboratory Bench Scale Catalytic Gas-Phase Oxidation [9]

This protocol describes a typical setup for studying the catalytic oxidation in a laboratory setting.

  • Apparatus Setup: A fluidized bed reactor is constructed from a stainless steel tube. For a bench-scale setup, a 0.75-inch internal diameter tube can be used. The reactor is equipped with heating elements to control the temperature and cooling coils to remove the heat of reaction.

  • Catalyst Loading: The reactor is charged with a microspheroidal V₂O₅/TiO₂ oxidation catalyst (e.g., 53 grams).

  • Fluidization and Heating: A stream of air (or another inert gas) is passed through the bottom of the reactor to fluidize the catalyst bed. The reactor is heated to the desired reaction temperature (e.g., 315-400°C or 600-750°F).

  • Reactant Feed: A gaseous mixture is prepared by vaporizing commercial-grade this compound and mixing it with the pre-heated air stream. The concentration of this compound in the feed is carefully controlled.

  • Reaction: The reactant gas mixture is passed through the fluidized catalyst bed. The gas velocity is maintained to ensure proper fluidization (e.g., 0.1-2.5 ft/sec).

  • Product Collection and Analysis: The effluent gas stream from the reactor, containing phthalic anhydride, byproducts, and unreacted components, is passed through a series of condensers or traps to collect the solid products. The composition of the product mixture is then determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualization

G oXylene This compound oTolualdehyde o-Tolualdehyde oXylene->oTolualdehyde V₂O₅/TiO₂ + O₂ Combustion CO, CO₂ (Combustion Products) oXylene->Combustion KMnO4 Alkaline KMnO₄ Phthalide Phthalide oTolualdehyde->Phthalide V₂O₅/TiO₂ + O₂ PhthalicAnhydride Phthalic Anhydride (Desired Product) oTolualdehyde->PhthalicAnhydride V₂O₅/TiO₂ + O₂ oTolualdehyde->Combustion Phthalide->PhthalicAnhydride MaleicAnhydride Maleic Anhydride (Byproduct) PhthalicAnhydride->MaleicAnhydride PhthalicAnhydride->Combustion PhthalicAcid Phthalic Acid KMnO4->PhthalicAcid Reflux

Caption: Reaction network for the oxidation of this compound.

Nitration

Nitration of this compound is a classic electrophilic aromatic substitution (EAS) reaction where a nitro group (-NO₂) replaces a hydrogen atom on the aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The two methyl groups are ortho-, para-directing and activating, leading to substitution at positions 3 and 4.

The ratio of the two main products, 3-nitro-o-xylene and 4-nitro-o-xylene, is sensitive to reaction conditions such as temperature and acid concentration.[14] Generally, nitrating mixtures containing sulfuric acid favor the formation of 3-nitro-o-xylene, while using fuming nitric acid alone can increase the selectivity for 4-nitro-o-xylene.[15][16]

Data Presentation: Nitration of this compound

Nitrating AgentTemperature (°C)Molar Ratio (HNO₃:this compound)Product Ratio (3-nitro : 4-nitro)Conversion (%)Reference(s)
HNO₃ / H₂SO₄ (40/60 v/v)401.1~1.22 : 1>95[17]
Fuming Nitric Acid (FNA)401.11 : ~1.22~100[15]
HNO₃ / H₂SO₄ (in flow)1001.2Varies with H₂SO₄ conc.~98[18]
Zeolite Beta / HNO₃ / Acetic AnhydrideRoom Temp.1:11.7 : 199[19]
HNO₃ / Polyphosphoric Acid / Zeolite Y250.71 : ~2.4585.4[20]

Experimental Protocols

Protocol 3: Continuous-Flow Nitration of this compound [18][21]

This protocol is based on an optimized continuous-flow process, which offers superior control over exothermicity and reaction time compared to batch processes.

  • Apparatus Setup: A continuous-flow reactor system (e.g., a microreactor or a tube-in-tube reactor) is used. The system consists of two pumps for delivering the reactants, a pre-mixing unit (optional), the reactor coil immersed in a temperature-controlled bath, and a collection vessel.

  • Reagent Preparation:

    • Stream A: this compound.

    • Stream B (Mixed Acid): Concentrated sulfuric acid (e.g., 98%) and nitric acid (e.g., 70%) are carefully pre-mixed in a desired molar ratio (e.g., H₂SO₄/HNO₃ mole ratio of 3.0). The mixing should be done in an ice bath due to the exothermic nature of the process.

  • Reaction:

    • The reactor is heated to the target temperature (e.g., 100°C).

    • This compound (Stream A) and the mixed acid (Stream B) are pumped into the reactor at controlled flow rates to achieve the desired residence time and molar ratio (e.g., HNO₃/o-xylene mole ratio of 1.2).

  • Quenching and Work-up: The effluent from the reactor is collected in a vessel containing ice-water to quench the reaction. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.

  • Washing: The combined organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of nitro-o-xylenes.

  • Analysis: The product composition and isomer ratio are determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Mandatory Visualization

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ H2NO3_plus H₂NO₃⁺ H2SO4->H2NO3_plus + HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus H2O H₂O H2NO3_plus->H2O oXylene This compound NO2_plus->oXylene SigmaComplex Arenium Ion (Sigma Complex) oXylene->SigmaComplex + NO₂⁺ (slow) Products 3-Nitro-o-xylene + 4-Nitro-o-xylene SigmaComplex->Products - H⁺ (fast)

Caption: Mechanism for the nitration of this compound.

Sulfonation

Sulfonation of this compound is a reversible electrophilic aromatic substitution that introduces a sulfonic acid (-SO₃H) group onto the benzene ring.[22] The reaction is typically carried out with concentrated or fuming sulfuric acid (oleum). The nature of the electrophile depends on the acid concentration; in concentrated H₂SO₄, it is thought to be H₃SO₄⁺, while in oleum, the more reactive H₂S₂O₇ is the dominant sulfonating agent.[1] This difference in electrophile reactivity affects the isomer distribution of the products: this compound-3-sulfonic acid and this compound-4-sulfonic acid. The 3-position is more sterically hindered, and its formation is less favored with the bulkier H₂S₂O₇ electrophile.[1]

Data Presentation: Sulfonation of this compound at 25°C

Sulfonating Agent (Electrophile)% 3-substitution% 4-substitutionReference
H₂S₂O₇ (in Oleum)45.1 ± 0.454.9 ± 0.4[1]
H₃SO₄⁺ (in conc. H₂SO₄)6.5 ± 0.993.5 ± 0.9[1]

Experimental Protocols

Protocol 4: Sulfonation of this compound [1][23]

  • Apparatus Setup: A round-bottom flask is fitted with a mechanical stirrer, a thermometer, and an addition funnel. The flask is placed in a water or oil bath for temperature control.

  • Reaction: this compound is placed in the flask. Concentrated sulfuric acid (98%) is added slowly from the addition funnel with vigorous stirring. The molar ratio of H₂SO₄ to this compound should be in excess (e.g., 2:1 or 3:1).

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 100°C) and maintained with stirring for several hours until the reaction is complete, which can be monitored by the disappearance of the immiscible organic layer.

  • Work-up: After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice. This step hydrolyzes any anhydrides formed and dilutes the excess acid.

  • Isolation (Salting Out): The sulfonic acid products are often water-soluble. To isolate them, a saturated solution of sodium chloride is added to the aqueous mixture. The sodium salts of the sulfonic acids are less soluble and will precipitate ("salt out").

  • Purification: The precipitated sodium o-xylenesulfonates are collected by vacuum filtration and can be purified by recrystallization from an aqueous ethanol solution. The separation of the 3- and 4-isomers is challenging and typically requires fractional crystallization or chromatographic methods.

Mandatory Visualization

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution (Reversible) H2SO4_A 2 H₂SO₄ SO3 SO₃ H2SO4_A->SO3 H3O_plus H₃O⁺ H2SO4_A->H3O_plus HSO4_minus HSO₄⁻ H2SO4_A->HSO4_minus SO3_H_plus HSO₃⁺ SO3->SO3_H_plus + H₃O⁺ oXylene This compound SO3_H_plus->oXylene SigmaComplex Arenium Ion (Sigma Complex) oXylene->SigmaComplex + HSO₃⁺ SigmaComplex->oXylene - HSO₃⁺ Product o-Xylenesulfonic Acid SigmaComplex->Product - H⁺ Product->SigmaComplex + H⁺ G oXylene This compound Catalyst Catalyst Surface (e.g., Pt, NiMoSₓ) oXylene->Catalyst H2 H₂ H2->Catalyst Hydrogenation Direct Hydrogenation Catalyst->Hydrogenation Isomerization Isomerization (Acid Sites) Catalyst->Isomerization DMCH cis/trans-1,2- Dimethylcyclohexane Hydrogenation->DMCH Main Products mXylene m-Xylene Isomerization->mXylene Side Reaction pXylene p-Xylene Isomerization->pXylene Side Reaction Isomerized_DMCH 1,3- & 1,4- Dimethylcyclohexane mXylene->Isomerized_DMCH + H₂ pXylene->Isomerized_DMCH + H₂

References

An In-depth Technical Guide to the Solubility of o-Xylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ortho-xylene (this compound) in a variety of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, purification processes, and formulation development in the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework based on intermolecular interactions.

Introduction to this compound

This compound, systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₁₀. It consists of a benzene ring with two methyl groups substituted on adjacent carbon atoms.[1][2] As a non-polar molecule, its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for non-polar or weakly polar organic solvents.[1] this compound is a colorless, flammable liquid at room temperature and is widely used as a solvent and as a precursor in the production of phthalic anhydride, which is essential for the synthesis of plasticizers.[2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is largely influenced by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

This compound is a non-polar molecule, and the primary intermolecular forces it exhibits are weak London dispersion forces.[1] According to the "like dissolves like" principle, it will be most soluble in solvents with similar intermolecular forces.

  • Non-polar solvents (e.g., hexane, benzene, toluene, carbon tetrachloride): Strong solute-solvent interactions due to similar London dispersion forces lead to high solubility, often resulting in complete miscibility.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate): While these solvents have dipole-dipole interactions, they also have significant non-polar regions. This allows for sufficient interaction with this compound, leading to good solubility.

  • Polar protic solvents (e.g., ethanol, methanol): These solvents are characterized by strong hydrogen bonding. The significant energy required to break these hydrogen bonds to accommodate the non-polar this compound molecule can limit solubility. However, the alkyl chains of these alcohols provide some non-polar character, allowing for some degree of solubility.

The following diagram illustrates the fundamental principle of "like dissolves like," which governs the solubility of this compound.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound (Solute) cluster_solvents Solvents o_xylene This compound (Non-polar) London Dispersion Forces nonpolar Non-polar Solvents (e.g., Hexane, Toluene) London Dispersion Forces o_xylene->nonpolar High Solubility (Similar Intermolecular Forces) polar_aprotic Polar Aprotic Solvents (e.g., Acetone) Dipole-Dipole & Dispersion o_xylene->polar_aprotic Good Solubility (Mixed Interactions) polar_protic Polar Protic Solvents (e.g., Ethanol) Hydrogen Bonding, Dipole-Dipole, & Dispersion o_xylene->polar_protic Lower to Moderate Solubility (Dissimilar Intermolecular Forces)

Figure 1. Intermolecular forces and this compound solubility.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is summarized in the tables below. Data is presented in terms of miscibility and, where available, as mole fraction or grams per 100 grams of solvent at specified temperatures.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent ClassSolventTemperature (°C)SolubilityReference
Alcohols Methanol25Miscible (VLE data)[3]
EthanolAmbientVery Soluble[2][4]
Ketones AcetoneAmbientMiscible[4][5]
Ethers Diethyl EtherAmbientVery Soluble[2][4]
Aliphatic Hydrocarbons HexaneAmbientReadily Soluble[1]
Petroleum EtherAmbientMiscible[4][5]
Aromatic Hydrocarbons BenzeneAmbientMiscible[4][5]
Toluene27Ideal Solution (VLE data)[6]
Chlorinated Hydrocarbons Carbon TetrachlorideAmbientMiscible[4][5]
ChloroformAmbientReadily Soluble[1]
Esters Ethyl AcetateAmbientReadily Soluble[1]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Very Soluble" and "Readily Soluble" are qualitative terms from the cited sources; precise quantitative data is not available.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be carried out using several established methods. The choice of method often depends on the expected solubility, the properties of the solute and solvent, and the available analytical instrumentation. Below are detailed protocols for three common methods.

The general workflow for experimental solubility determination is outlined in the following diagram.

G General Workflow for Experimental Solubility Determination start Start prep Prepare a series of solute-solvent mixtures of varying concentrations start->prep equilibrate Equilibrate mixtures at a constant temperature with agitation prep->equilibrate separate Separate the saturated solution from any undissolved solute equilibrate->separate analyze Analyze the concentration of the solute in the saturated solution separate->analyze method_choice Choose Analytical Method analyze->method_choice gravimetric Gravimetric Method method_choice->gravimetric If solvent is volatile and solute is not spectroscopic Spectroscopic Method (e.g., UV-Vis, IR) method_choice->spectroscopic If solute has a unique spectroscopic signature chromatographic Chromatographic Method (e.g., GC, HPLC) method_choice->chromatographic For high sensitivity and complex mixtures calculate Calculate Solubility (e.g., g/100g, mole fraction) gravimetric->calculate spectroscopic->calculate chromatographic->calculate end End calculate->end

Figure 2. Experimental workflow for solubility determination.
Gravimetric Method

This method is most suitable when the solvent is significantly more volatile than the solute, allowing for its removal by evaporation.

Principle: A known mass of a saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then determined, and the original mass of the solvent is calculated by difference.

Procedure:

  • Preparation of Saturated Solution: In a sealable container, add an excess amount of this compound to a known volume of the organic solvent.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate this compound phase confirms saturation.

  • Sample Collection: Allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated. Carefully withdraw a known mass of the supernatant (the saturated solvent phase).

  • Solvent Evaporation: Place the collected sample in a pre-weighed, non-volatile container. Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent loss of this compound.

  • Mass Determination: Once all the solvent has been removed, cool the container to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the container gives the mass of dissolved this compound.

  • Calculation: The solubility can be expressed as grams of this compound per 100 grams of solvent.

Spectroscopic Method (UV-Vis Absorption)

This method is applicable if the solute (this compound) has a distinct absorption spectrum in a region where the solvent is transparent.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve prepared from standards of known concentrations (Beer-Lambert Law).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: After phase separation, carefully withdraw a sample of the saturated solution. It may be necessary to dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the (diluted) sample at λ_max.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the (diluted) sample. If the sample was diluted, calculate the concentration in the original saturated solution.

Chromatographic Method (Gas Chromatography - GC)

Gas chromatography is a highly sensitive and specific method for determining the concentration of volatile and semi-volatile compounds.

Principle: A small volume of the saturated solution is injected into the gas chromatograph. The components are separated based on their partitioning between a stationary phase and a mobile gas phase. The concentration of the analyte (this compound) is determined by comparing its peak area to that of standards of known concentrations.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Inject a fixed volume of each standard into the GC and record the peak area for this compound. Create a calibration curve by plotting peak area against concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: After phase separation, take a sample of the saturated solution. It might be necessary to dilute the sample with the pure solvent to bring the concentration within the range of the calibration standards. Inject a fixed volume of the (diluted) sample into the GC under the same conditions as the standards.

  • Concentration Determination: Determine the concentration of this compound in the (diluted) sample from its peak area using the calibration curve. Calculate the concentration in the original saturated solution, accounting for any dilution.

Conclusion

This compound exhibits high solubility in a wide range of non-polar and moderately polar organic solvents, with complete miscibility observed in many common examples such as acetone, benzene, and carbon tetrachloride.[4][5] Its solubility is dictated by its non-polar nature, making it most compatible with solvents that have similar London dispersion forces. For research and industrial applications, the choice of an appropriate solvent can be guided by this principle. When precise solubility data is required, the experimental protocols outlined in this guide provide robust methods for its determination. While qualitative and semi-quantitative data are readily available, further research is needed to establish a comprehensive database of quantitative solubility values for this compound in a broader range of organic solvents at various temperatures.

References

An In-depth Technical Guide on the Thermodynamic Properties of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Xylene (1,2-dimethylbenzene) is an aromatic hydrocarbon with the formula C₆H₄(CH₃)₂. It is a colorless, sweet-smelling, and flammable liquid.[1][2] As a key component in the production of phthalic anhydride, this compound is a significant industrial chemical.[3][4][5] A thorough understanding of its thermodynamic properties is crucial for the design, simulation, and optimization of chemical processes, particularly in separation and reaction engineering.[6][7] This guide provides a comprehensive overview of the core thermodynamic properties of this compound, details the experimental methodologies used for their determination, and visualizes key experimental and industrial processes.

Core Thermodynamic and Physical Properties

The thermodynamic behavior of this compound has been extensively studied. Key properties are summarized in the tables below, compiled from various sources including the National Institute of Standards and Technology (NIST).[8]

Table 1: Fundamental Thermodynamic Properties of this compound
PropertyValueUnitsConditionsReference
Standard Molar Entropy (S°)246.5J/mol·Kat 25 °C[2]
Standard Enthalpy of Formation (ΔfH°) (liquid)-24.4 ± 1.1kJ/molat 25 °C[8]
Standard Enthalpy of Formation (ΔfH°) (gas)19.0kJ/molStandard State[9]
Standard Enthalpy of Combustion (ΔcH°) (liquid)-4551.48 ± 0.50kJ/molStandard State[8]
Enthalpy of Vaporization (ΔvapH)36.24kJ/mol[8]
Enthalpy of Fusion (ΔfusH)30.64cal/g[10]
Enthalpy of Sublimation (ΔsubH)60.1kJ/mol[8]
Table 2: Heat Capacity of this compound
PhaseHeat Capacity (Cp)UnitsTemperature (K)Reference
Gas96.05J/mol·K200[8]
Gas133.2J/mol·K300[8]
Gas171.6J/mol·K400[8]
Gas206.0J/mol·K500[8]
Gas235.1J/mol·K600[8]
Liquid187.653J/mol·KNot Specified[8]
Table 3: Vapor Pressure of this compound

Vapor pressure data is critical for distillation and safety calculations. The Antoine Equation provides a common method for estimating vapor pressure as a function of temperature.

Antoine Equation: log₁₀(P) = A − (B / (T + C))

  • P = vapor pressure (bar)

  • T = temperature (K)

Temperature Range (K)ABCReference
336.61 to 418.524.129281478.244-59.076[11]
Vapor PressureTemperatureReference
7 mmHgNot Specified[1]
6.61 mmHg25 °C[12]
10 mmHg89.8 °F (305.26 K)[2]
Table 4: Other Physical Properties of this compound
PropertyValueUnitsReference
Molecular Weight106.17 g/mol [13]
Boiling Point292 °F (144.4 °C)[1]
Freezing Point-13 °F (-25 °C)[1]
Density (liquid)0.879g/mLat 20 °C
Flash Point90 °F (32.2 °C)[1]
Lower Explosive Limit0.9%[1]
Upper Explosive Limit6.7%[1]
Autoignition Temperature869 °F (465 °C)[10]

Experimental Protocols

The determination of thermodynamic properties is achieved through precise experimental techniques. Measurements for this compound have been reported using methods such as adiabatic heat-capacity calorimetry, comparative ebulliometry, and differential-scanning calorimetry (DSC).[14][15] A key method for determining vapor pressure is the isoteniscope method.

Protocol 1: Vapor Pressure Determination using the Isoteniscope Method

The isoteniscope method is a static technique for accurately measuring the vapor pressure of a liquid as a function of temperature.[16] The core principle involves balancing the pressure of the vapor in a closed system against a known external pressure, indicated by a U-tube manometer that is part of the apparatus itself.

Apparatus:

  • Isoteniscope (a specialized flask with an attached U-tube manometer)

  • Constant temperature water or oil bath with a circulator

  • Vacuum pump

  • Ballast tank (to dampen pressure fluctuations)

  • Pressure sensor/manometer (e.g., MKS Baratron)

  • Temperature probe

Procedure:

  • Sample Loading: The bulb of the isoteniscope is partially filled with this compound. The apparatus is tilted to ensure a portion of the liquid fills the U-tube section.[17][18]

  • System Assembly: The isoteniscope is placed in the constant temperature bath and connected to the ballast tank and vacuum system.[18]

  • Degassing: The sample must be thoroughly degassed to remove any dissolved air, which would contribute to the total pressure. This is achieved by reducing the pressure in the system with the vacuum pump, causing the liquid to boil at the bath temperature. This process is repeated several times to ensure all dissolved gases are removed.[18][19]

  • Equilibration: The temperature of the bath is set to the first desired measurement point and allowed to stabilize.

  • Pressure Balancing: Air is slowly admitted into the ballast tank until the liquid levels in both arms of the isoteniscope's U-tube are equal.[17][20] When the levels are equal, it indicates that the pressure in the ballast tank is equal to the vapor pressure of the this compound at the given temperature.

  • Data Recording: The temperature of the bath and the pressure from the external manometer are recorded.[20]

  • Iterative Measurement: The bath temperature is increased to the next setpoint, and steps 5 and 6 are repeated to obtain a series of pressure-temperature data points.[20]

  • Data Analysis: The collected data can be plotted (e.g., ln(P) vs. 1/T) to determine the enthalpy of vaporization using the Clausius-Clapeyron equation.[19]

Visualizations

Experimental Workflow: Isoteniscope Method

The following diagram illustrates the logical workflow for measuring vapor pressure using the isoteniscope method described above.

G cluster_setup Setup Phase cluster_measurement Measurement Cycle (Iterative) cluster_analysis Analysis Phase A Load this compound into Isoteniscope Bulb B Assemble System: Isoteniscope, Bath, Vacuum A->B C Degas Sample: Evacuate Air via Vacuum B->C D Set & Stabilize Bath Temperature (T) C->D E Balance Pressures: Adjust Air until U-Tube Levels Match D->E Repeat for each T F Record Data: Temperature (T) & Pressure (P) E->F Repeat for each T G Increase to Next Temperature Setpoint F->G Repeat for each T H Plot ln(P) vs 1/T F->H G->D Repeat for each T I Calculate ΔH_vap from Slope (Clausius-Clapeyron) H->I

Caption: Workflow for vapor pressure determination using the Isoteniscope method.

Industrial Process: Catalytic Oxidation of this compound

This compound is the primary feedstock for producing phthalic anhydride, a crucial intermediate for plasticizers and resins. The process involves the vapor-phase catalytic oxidation of this compound with air. This reaction is highly exothermic.[5]

G oXylene This compound (Vapor) Mix Mixing oXylene->Mix Air Air (Excess O2) Air->Mix Reactor Packed Bed Reactor (V₂O₅ Catalyst) 300-420°C Mix->Reactor Separation Switch Condensers (Separation) Reactor->Separation Highly Exothermic Reaction PA Phthalic Anhydride (C₈H₄O₃) (Main Product) MA Maleic Anhydride (Byproduct) Combustion Combustion Products (CO₂, H₂O) Separation->PA Separation->MA Separation->Combustion

Caption: Simplified pathway for the industrial production of Phthalic Anhydride.

References

o-Xylene: An In-depth Technical Guide to its Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylene, an aromatic hydrocarbon, is a significant component of crude oil and refined petroleum products. Its widespread industrial use as a solvent and a precursor in the synthesis of phthalic anhydride, pharmaceuticals, and other chemicals leads to its potential release into the environment.[1] Understanding the environmental fate and biodegradability of this compound is crucial for assessing its ecological impact and developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, with a focus on its microbial degradation.

Physicochemical Properties and Environmental Partitioning

The environmental transport and fate of this compound are governed by its physicochemical properties. It is a colorless liquid with a sweet odor, is less dense than water, and has low water solubility.[2] Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀[3]
Molecular Weight106.16 g/mol [3]
Boiling Point144.4 °C[3]
Melting Point-25.2 °C[3]
Water Solubility178 mg/L at 25 °C[4]
Vapor Pressure6.65 mmHg at 25 °C[5]
Henry's Law Constant5.18 x 10⁻³ atm·m³/mol[5]
Log Kₒw (Octanol-Water Partition Coefficient)3.12[5]
Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient)2.43 - 2.73[6]

Due to its moderate Henry's Law constant, this compound readily volatilizes from water and moist soil into the atmosphere.[2][6] In the atmosphere, its persistence is limited by photooxidation reactions, primarily with hydroxyl radicals, with an estimated half-life of 8 to 14 hours.[6][7] In soil, this compound exhibits moderate mobility, with its movement being influenced by the organic carbon content of the soil.[8] While it can leach into groundwater, volatilization and biodegradation are the primary removal mechanisms in surface soils.[8] Bioaccumulation in aquatic organisms is not considered significant.[9]

Environmental Persistence

The persistence of this compound in various environmental compartments is a key factor in its overall environmental risk. The following table summarizes reported half-life values.

Environmental CompartmentHalf-lifeConditionsReference
Air8 - 14 hoursPhotooxidation by hydroxyl radicals[6][7]
Water (agitated)39 minutes1 meter deep, 1 m² surface for evaporation[9]
Water (river)1.2 daysVolatilization[9]
Water (pond)6.0 daysVolatilization[9]
Groundwater25 - 287 daysBiodegradation[7]
SoilVariableDependent on volatilization and biodegradation[8][9]

Aerobic Biodegradation

Under aerobic conditions, numerous microorganisms have demonstrated the ability to degrade this compound, utilizing it as a source of carbon and energy.[10][11] Genera such as Rhodococcus, Pseudomonas, Nocardia, and Corynebacterium are well-known for their this compound catabolic capabilities.[12][13] The initial steps of aerobic degradation typically involve the action of oxygenases.

Key Aerobic Degradation Pathways

Three primary aerobic degradation pathways for this compound have been elucidated:

  • Monooxygenation of a Methyl Group: This pathway, observed in Rhodococcus sp. strain B3, initiates with the oxidation of one of the methyl groups to form 2-methylbenzyl alcohol. Subsequent oxidations lead to 2-methylbenzoic acid and then to 3-methylcatechol, which is a central intermediate for ring cleavage.[12][14]

  • Dioxygenation of the Aromatic Ring: In this pathway, exemplified by Rhodococcus sp. strain DK17, a dioxygenase attacks the aromatic ring to form a cis-dihydrodiol. This is followed by dehydrogenation to produce 3,4-dimethylcatechol, which then undergoes ring cleavage.[12][14]

  • Monooxygenation of the Aromatic Ring: Pseudomonas stutzeri OX1 utilizes a toluene-o-xylene monooxygenase (ToMO) to hydroxylate the aromatic ring at two different positions, leading to the formation of 2,3-dimethylphenol and 3,4-dimethylphenol. These are further hydroxylated to 3,4-dimethylcatechol and 4,5-dimethylcatechol, respectively, before ring cleavage.[12][14]

Aerobic_Degradation_Pathways cluster_pathway1 Methyl Group Monooxygenation (Rhodococcus sp. B3) cluster_pathway2 Ring Dioxygenation (Rhodococcus sp. DK17) cluster_pathway3 Ring Monooxygenation (Pseudomonas stutzeri OX1) This compound This compound 2-Methylbenzyl_alcohol 2-Methylbenzyl_alcohol This compound->2-Methylbenzyl_alcohol Monooxygenase 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzyl_alcohol->2-Methylbenzaldehyde Dehydrogenase 2-Methylbenzoic_acid 2-Methylbenzoic_acid 2-Methylbenzaldehyde->2-Methylbenzoic_acid Dehydrogenase 3-Methylcatechol 3-Methylcatechol 2-Methylbenzoic_acid->3-Methylcatechol Dioxygenase Ring Cleavage Ring Cleavage 3-Methylcatechol->Ring Cleavage o-Xylene_2 This compound cis-o-Xylene_dihydrodiol cis-o-Xylene_dihydrodiol o-Xylene_2->cis-o-Xylene_dihydrodiol Dioxygenase (akb genes) 3,4-Dimethylcatechol 3,4-Dimethylcatechol cis-o-Xylene_dihydrodiol->3,4-Dimethylcatechol Dehydrogenase Ring_Cleavage_2 Ring_Cleavage_2 3,4-Dimethylcatechol->Ring_Cleavage_2 Ring Cleavage o-Xylene_3 This compound 2,3-Dimethylphenol 2,3-Dimethylphenol o-Xylene_3->2,3-Dimethylphenol ToMO (tou operon) 3,4-Dimethylphenol 3,4-Dimethylphenol o-Xylene_3->3,4-Dimethylphenol ToMO (tou operon) 3,4-Dimethylcatechol_2 3,4-Dimethylcatechol_2 2,3-Dimethylphenol->3,4-Dimethylcatechol_2 Monooxygenase 4,5-Dimethylcatechol 4,5-Dimethylcatechol 3,4-Dimethylphenol->4,5-Dimethylcatechol Monooxygenase Ring_Cleavage_3 Ring_Cleavage_3 3,4-Dimethylcatechol_2->Ring_Cleavage_3 Ring Cleavage Ring_Cleavage_4 Ring_Cleavage_4 4,5-Dimethylcatechol->Ring_Cleavage_4 Ring Cleavage

Aerobic degradation pathways of this compound.
Regulation of Aerobic Degradation Pathways

The expression of the genes encoding the enzymes for this compound degradation is tightly regulated to ensure efficient catabolism in the presence of the substrate.

In Pseudomonas stutzeri OX1, the tou operon, which encodes the toluene-o-xylene monooxygenase, is regulated by the TouR protein. TouR is a transcriptional activator that belongs to the NtrC family of enhancer-binding proteins.[11] The presence of methylphenols, which are intermediates of this compound degradation, acts as an inducer, leading to the activation of TouR and subsequent transcription of the tou operon.[11]

In Rhodococcus sp. strain DK17, a two-component signal transduction system, consisting of the sensor kinase AkbS and the response regulator AkbT, is involved in regulating the expression of the akb genes, which encode the this compound dioxygenase.[15] AkbS likely senses the presence of this compound or a metabolite, autophosphorylates, and then transfers the phosphate group to AkbT. Phosphorylated AkbT then activates the transcription of the akb operon.

Aerobic_Regulation cluster_pseudomonas Pseudomonas stutzeri OX1 cluster_rhodococcus Rhodococcus sp. DK17 Inducer_P Methylphenols (Inducer) TouR TouR (Regulatory Protein) Inducer_P->TouR binds & activates tou_operon tou Operon (Degradation Genes) TouR->tou_operon activates transcription ToMO Toluene-o-xylene Monooxygenase tou_operon->ToMO expresses Inducer_R This compound or Metabolite (Inducer) AkbS AkbS (Sensor Kinase) Inducer_R->AkbS sensed by AkbT AkbT (Response Regulator) AkbS->AkbT phosphorylates akb_operon akb Operon (Degradation Genes) AkbT->akb_operon activates transcription oXy_Dioxygenase This compound Dioxygenase akb_operon->oXy_Dioxygenase expresses

Regulation of aerobic this compound degradation.

Anaerobic Biodegradation

Anaerobic degradation of this compound has been observed under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions.[6][16][17] The initial activation of the relatively inert this compound molecule is a key step in its anaerobic catabolism.

Key Anaerobic Degradation Pathway

The most well-characterized anaerobic degradation pathway involves the addition of fumarate to one of the methyl groups, a reaction catalyzed by benzylsuccinate synthase (BSS) or a similar enzyme. This forms (2-methylbenzyl)succinate, which is then further metabolized through a series of reactions resembling β-oxidation to ultimately yield benzoyl-CoA, a central intermediate in anaerobic aromatic compound degradation.

Anaerobic_Degradation_Pathway This compound This compound 2-Methylbenzylsuccinate 2-Methylbenzylsuccinate This compound->2-Methylbenzylsuccinate Fumarate Addition (Benzylsuccinate Synthase) Further_Metabolism Further_Metabolism 2-Methylbenzylsuccinate->Further_Metabolism β-oxidation like pathway Benzoyl-CoA Benzoyl-CoA Further_Metabolism->Benzoyl-CoA Central_Metabolism Central_Metabolism Benzoyl-CoA->Central_Metabolism Ring Reduction & Cleavage

Anaerobic degradation pathway of this compound.
Regulation of Anaerobic Degradation Pathways

The regulation of anaerobic this compound degradation is less understood than its aerobic counterpart. However, studies on related compounds like toluene and m-xylene in denitrifying bacteria such as Azoarcus sp. CIB provide a model. In these bacteria, a two-component regulatory system, TdiS/TdiR, controls the expression of the bss (benzylsuccinate synthase) and bbs (β-oxidation of benzylsuccinate) operons.[18] The inducer is thought to be benzylsuccinate or a derivative, rather than toluene or xylene itself.[18] This suggests a product-induced regulatory mechanism.

Experimental Protocols

Aerobic Biodegradation in Liquid Culture

This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound by a pure or mixed microbial culture.

1. Media Preparation:

  • Prepare a mineral salts medium such as Bushnell-Haas Broth. The composition per liter of distilled water is:

    • Magnesium sulfate (MgSO₄): 0.2 g[19]

    • Calcium chloride (CaCl₂): 0.02 g[19]

    • Monopotassium phosphate (KH₂PO₄): 1.0 g[19]

    • Dipotassium phosphate (K₂HPO₄): 1.0 g[19]

    • Ammonium nitrate (NH₄NO₃): 1.0 g[19]

    • Ferric chloride (FeCl₃): 0.05 g[19]

  • Adjust the pH to 7.0 ± 0.2.[19]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[2]

2. Inoculum Preparation:

  • For a pure culture, grow the desired bacterial strain in a suitable nutrient-rich medium (e.g., Tryptic Soy Broth) to the late exponential phase.[10]

  • Harvest the cells by centrifugation (e.g., 3500 rpm for 10 minutes).[10]

  • Wash the cell pellet twice with a sterile saline solution (0.85% NaCl) to remove residual growth medium.[10]

  • Resuspend the cells in the mineral salts medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • For a mixed culture from an environmental sample (e.g., contaminated soil or water), prepare a slurry or use the water sample directly as the inoculum. Acclimatization of the inoculum to this compound by gradual exposure to increasing concentrations may be necessary.[20]

3. Experimental Setup:

  • Dispense the sterile mineral salts medium into sterile serum bottles or flasks.

  • Add this compound as the sole carbon source to the desired final concentration (e.g., 50-100 mg/L). Due to its volatility and low water solubility, it is often added from a concentrated stock solution in a solvent that can be evaporated, or directly as a liquid, ensuring it is well-dispersed.

  • Inoculate the medium with the prepared bacterial suspension (e.g., 1-5% v/v).

  • Include control flasks:

    • A sterile control (medium + this compound, no inoculum) to assess abiotic losses.

    • An inoculated control without this compound to monitor for any endogenous carbon metabolism.

  • Seal the flasks with sterile stoppers that allow for gas exchange (e.g., cotton plugs or foam stoppers) or with crimp seals for volatile compound analysis.

  • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at an appropriate temperature (e.g., 28-30°C) to ensure adequate aeration.[9]

4. Monitoring and Analysis:

  • Periodically collect samples from the liquid phase and/or headspace.

  • Analyze the concentration of this compound and its potential metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][21]

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by plate counts.

Aerobic_Biodegradation_Workflow Media Prepare Mineral Salts Medium Setup Set up Experimental Flasks (Medium + this compound + Inoculum) Media->Setup Inoculum Prepare Bacterial Inoculum Inoculum->Setup Incubation Incubate with Shaking Setup->Incubation Controls Set up Control Flasks (Sterile & No-Substrate) Controls->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Analyze this compound, Metabolites, and Bacterial Growth (GC-MS, HPLC) Sampling->Analysis Data Data Interpretation Analysis->Data

Workflow for aerobic biodegradation study.
Anaerobic Biodegradation in Microcosms

This protocol describes a general method for investigating the anaerobic biodegradation of this compound using sediment microcosms.

1. Microcosm Setup:

  • Collect sediment and groundwater from the site of interest.

  • In an anaerobic chamber or glove box, dispense a known amount of sediment into sterile serum bottles.

  • Add groundwater to create a slurry, minimizing the headspace.

  • Spike the microcosms with this compound to the desired concentration.

  • If testing specific electron acceptors, amend the microcosms with a stock solution of nitrate, sulfate, or other electron acceptors.

  • Include control microcosms:

    • An autoclaved or poisoned (e.g., with sodium azide) control to account for abiotic losses.

    • A no-substrate control to monitor background microbial activity.

  • Seal the bottles with butyl rubber stoppers and aluminum crimp caps.[22]

  • Remove the microcosms from the anaerobic chamber and incubate them in the dark at a temperature reflecting the in-situ conditions.[22]

2. Monitoring and Analysis:

  • Periodically sacrifice replicate microcosms for analysis.

  • Analyze the concentration of this compound and potential metabolites in the aqueous phase by GC-MS or HPLC.

  • Monitor the concentrations of electron acceptors (e.g., nitrate, sulfate) and their reduced products (e.g., nitrite, sulfide) to confirm microbial respiration.

  • Methane production can be monitored in methanogenic microcosms by analyzing the headspace gas using a gas chromatograph with a thermal conductivity detector (GC-TCD).

Analytical Methods

The accurate quantification of this compound and its metabolites is essential for studying its environmental fate and biodegradation.

AnalyteMatrixAnalytical MethodSample PreparationDetection LimitReference
This compoundAirGC-PID/FIDAdsorption on charcoal or Tenax, thermal or solvent desorption1.3 x 10⁻¹² g/sample [4]
This compoundWaterPurge and Trap GC-MSPurge and trap0.2 ppb[4]
This compound, MetabolitesTissuesGC-MSHomogenization, solvent extraction, derivatizationpg to ng range[1]
MethylcatecholsAqueousHPLC-DAD/FLDDirect injection6 - 210 µg/L[21]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites:

  • Sample Preparation: For aqueous samples, purge and trap is a common method for volatile compounds like this compound. For metabolites, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary, followed by derivatization (e.g., silylation) to increase volatility.[1][4]

  • GC Conditions: A capillary column (e.g., SLB-5ms) is typically used. The oven temperature program is optimized to separate this compound from its isomers and potential metabolites. For example, an initial temperature of 40°C held for 3 minutes, then ramped to 190°C at 20°C/min.[9]

  • MS Conditions: The mass spectrometer is operated in full scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of target analytes.[9]

High-Performance Liquid Chromatography (HPLC) for Methylcatechols:

  • Sample Preparation: Aqueous samples can often be analyzed directly after filtration.[21]

  • HPLC Conditions: A reverse-phase column (e.g., C18) is commonly used. The mobile phase is typically a gradient of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric or formic acid).[23]

  • Detection: A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) can be used. FLD offers higher sensitivity and selectivity for fluorescent metabolites like catechols.[21]

Conclusion

This compound is a moderately persistent environmental contaminant, with its fate being largely determined by volatilization and biodegradation. A diverse range of microorganisms can degrade this compound under both aerobic and anaerobic conditions through various metabolic pathways. The genetic and regulatory mechanisms of these pathways are beginning to be well understood, particularly in model organisms like Pseudomonas and Rhodococcus. This knowledge is fundamental for the development of effective bioremediation strategies for sites contaminated with this compound and other related aromatic hydrocarbons. Further research into the intricate regulatory networks and the optimization of biodegradation processes will continue to enhance our ability to mitigate the environmental impact of this widely used chemical.

References

Navigating the Risks: A Technical Guide to o-Xylene Safety in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the health and safety considerations essential for the handling of o-Xylene in a laboratory setting. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Understanding this compound: Properties and Hazards

This compound, also known as 1,2-dimethylbenzene, is a colorless, flammable aromatic hydrocarbon with a characteristic sweet odor.[1][2][3][4] It is a versatile solvent and a critical intermediate in the synthesis of various chemicals, including phthalic anhydride, which is a precursor for many plasticizers, dyes, and resins.[1][2] Due to its volatility and chemical properties, a thorough understanding of its characteristics is paramount for safe laboratory use.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below, offering a quick reference for laboratory personnel.

PropertyValue
CAS Number 95-47-6
Molecular Formula C₈H₁₀
Molecular Weight 106.17 g/mol [2]
Appearance Colorless liquid[2][3][4][5]
Odor Aromatic, sweet[1][3][4]
Boiling Point 144.4 °C (292 °F)[1][2]
Melting Point -25.2 °C (-13.4 °F)[1]
Flash Point 32 °C (90 °F)[2][6]
Density 0.88 g/cm³ at 20°C[1]
Vapor Pressure 7 mmHg at 25°C[6]
Solubility in Water Sparingly soluble (0.2 g/L)[3]
Solubility in Organic Solvents Miscible with ethanol, ether, acetone, and benzene[2]
Lower Explosive Limit (LEL) 0.9%[6]
Upper Explosive Limit (UEL) 6.7%[6]
Health Hazard Information

Exposure to this compound can occur through inhalation, skin contact, and ingestion, each route posing distinct health risks.[5][7] The primary target organs for this compound toxicity are the central nervous system, respiratory system, eyes, and skin.[5][7][8]

Exposure RouteAcute EffectsChronic Effects
Inhalation Irritation of the nose and throat, headache, dizziness, drowsiness, confusion, and nausea.[5][7][9] Severe exposure can lead to unconsciousness.[5][7]Can cause dermatitis following skin contact.[5] Long-term exposure may harm the nervous system.[9]
Skin Contact Moderate to severe irritation, including pain, redness, and swelling.[5][9] this compound can be absorbed through the skin.[9]Can cause dry, red, cracked skin (dermatitis).[5]
Eye Contact May cause mild to moderate irritation, redness, and pain.[5][10]Not well-documented for chronic exposure, but repeated irritation is possible.
Ingestion Can cause symptoms similar to inhalation.[5] Aspiration into the lungs can cause severe lung damage and may be fatal.[5][9]Potential for liver and kidney damage with prolonged or repeated exposure.[11]
Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits (OELs) for this compound to protect laboratory personnel from its adverse health effects. These limits are typically expressed as a Time-Weighted Average (TWA) over an 8 or 10-hour workday, a Short-Term Exposure Limit (STEL) for a 15-minute period, and an Immediately Dangerous to Life or Health (IDLH) concentration.

OrganizationTWASTELIDLH
OSHA (PEL) 100 ppm (435 mg/m³)[4][12]--
NIOSH (REL) 100 ppm (435 mg/m³)[4][12]150 ppm (655 mg/m³)[4][12]900 ppm[4]
ACGIH (TLV) 100 ppm (434 mg/m³)[4]150 ppm (651 mg/m³)[4]-

Risk Management and Control Measures

A systematic approach to risk management is crucial for minimizing the hazards associated with this compound. The hierarchy of controls provides a framework for implementing the most effective safety measures.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 1: Hierarchy of Controls for this compound.
  • Elimination: The most effective control is to completely remove this compound from the process if possible.

  • Substitution: Replace this compound with a less hazardous substance.

  • Engineering Controls: Implement physical changes to the workspace to isolate personnel from the hazard. This includes using certified chemical fume hoods, ensuring adequate general ventilation, and using closed systems for transfers.[13][14]

  • Administrative Controls: Establish work practices and procedures to reduce the duration, frequency, and intensity of exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to areas where this compound is used.

  • Personal Protective Equipment (PPE): This is the last line of defense and should be used in conjunction with other control measures.

Recommended Personal Protective Equipment (PPE)

The appropriate PPE must be worn when handling this compound to prevent skin and eye contact.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.[5]
Skin Protection Wear chemical-resistant gloves. Suitable materials include Viton®, polyvinyl alcohol (PVA), and Viton®/butyl rubber.[5] Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination.[15] A fully-buttoned lab coat is mandatory.[15] For significant splash potential, chemical-resistant aprons and boots are recommended.[5]
Respiratory Protection Work should always be conducted in a properly functioning chemical fume hood to avoid inhalation. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][14] Use of respirators requires a formal respiratory protection program, including medical clearance and fit testing.[15]

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent spills, fires, and unnecessary exposure.

  • Handling:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[13][14][15]

    • Ground and bond containers when transferring this compound to prevent static discharge, which can be an ignition source.[5][13]

    • Use non-sparking tools.[13][14]

    • Avoid contact with incompatible materials such as strong oxidizing agents and nitric acid.[5][9]

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[9][13][15]

    • Keep containers tightly closed.[13][15]

    • Store in a designated flammable liquid storage cabinet.[13]

    • Ensure that storage areas have adequate secondary containment to control spills.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to minimize harm.

Spill Response

SpillResponse Start This compound Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<1 Liter & Contained) Assess->SmallSpill Small LargeSpill Large Spill (>1 Liter or Uncontained) Assess->LargeSpill Large ControlIgnition Control Ignition Sources SmallSpill->ControlIgnition Evacuate Evacuate Immediate Area LargeSpill->Evacuate Alert Alert Others & Call Emergency Services Evacuate->Alert Report Report the Incident Alert->Report DonPPE Don Appropriate PPE ControlIgnition->DonPPE Contain Contain the Spill with Inert Absorbent Material DonPPE->Contain Cleanup Collect Absorbed Material with Non-Sparking Tools Contain->Cleanup Dispose Place in a Labeled, Sealed Waste Container Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Decontaminate->Report

Figure 2: this compound Laboratory Spill Response Workflow.
  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Eliminate all sources of ignition.[5]

    • Wear appropriate PPE.[15]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5][16]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][13]

    • Clean the spill area with soap and water.[17]

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.[5][15]

    • Alert others and activate the fire alarm if necessary.

    • Contact the institution's emergency response team.[5][15]

    • Provide them with information about the spilled substance.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air.[5] If breathing has stopped, trained personnel should begin artificial respiration.[5] Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][15] Seek medical attention if irritation persists.[15]
Eye Contact Immediately flush the eyes with gently flowing water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Seek immediate medical attention.[5][15]
Ingestion Do NOT induce vomiting.[10] Have the person rinse their mouth with water.[5] Seek immediate medical attention.[5][15]

Exposure Monitoring and Health Surveillance

Regular monitoring is essential to ensure that control measures are effective and that exposures are below the established OELs.

Biotransformation of this compound

The primary route of metabolism for this compound in the body is through oxidation of one of the methyl groups, primarily by the cytochrome P450 enzyme CYP2E1 in the liver. This is followed by further oxidation and conjugation to form methylhippuric acid, which is then excreted in the urine.[7] This metabolic pathway is the basis for biological monitoring.

Biotransformation oXylene This compound oMethylbenzylAlcohol o-Methylbenzyl Alcohol oXylene->oMethylbenzylAlcohol CYP2E1 (Oxidation) oMethylbenzaldehyde o-Methylbenzaldehyde oMethylbenzylAlcohol->oMethylbenzaldehyde Alcohol Dehydrogenase oToluicAcid o-Toluic Acid (o-Methylbenzoic Acid) oMethylbenzaldehyde->oToluicAcid Aldehyde Dehydrogenase MethylhippuricAcid o-Methylhippuric Acid (in Urine) oToluicAcid->MethylhippuricAcid Glycine Conjugation

Figure 3: Simplified Biotransformation Pathway of this compound.
Experimental Protocols for Exposure Assessment

This method is used to determine the TWA concentration of this compound in the air.

  • Principle: A known volume of air is drawn through a solid sorbent tube containing coconut shell charcoal to adsorb the this compound vapors. The sample is then desorbed with carbon disulfide and analyzed by gas chromatography with a flame ionization detector (GC-FID).[3][6][15][18][19]

  • Methodology:

    • Sampler: Use a glass tube (7 cm long, 6-mm OD, 4-mm ID) containing two sections of activated coconut shell charcoal (front = 100 mg, back = 50 mg).[15]

    • Calibration: Calibrate a personal sampling pump with a representative sampler in line.[18]

    • Sampling: Attach the sorbent tube to the calibrated pump and place it in the breathing zone of the worker. Sample at a known flow rate between 0.01 and 0.2 L/min for a total sample volume appropriate for the expected concentration.[15][18]

    • Sample Preparation: After sampling, cap the ends of the tube. In the lab, break the tube and place the front and back charcoal sections into separate vials.[18]

    • Desorption: Add 1.0 mL of carbon disulfide to each vial and agitate for 30 minutes.[3][15]

    • Analysis: Inject an aliquot of the desorbed sample into a GC-FID for quantification.[6]

    • Calculations: Calculate the mass of this compound in each section and sum them. The concentration in air is determined by dividing the total mass by the volume of air sampled.

This method assesses the absorbed dose of this compound by measuring its primary metabolite in urine.

  • Principle: Urine samples are collected at the end of a work shift and analyzed for the concentration of methylhippuric acid (MHA).[12] The concentration is often corrected for urine dilution by dividing by the creatinine concentration.[12][20]

  • Methodology:

    • Sample Collection: Collect a spot urine sample from the worker at the end of their shift. A pre-shift sample can also be collected for comparison to determine the net increase due to occupational exposure.[12]

    • Sample Preparation: The urine sample may require hydrolysis and extraction to isolate the MHA.

    • Analysis: The concentration of MHA is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS).[12]

    • Interpretation: The measured MHA concentration is compared to a Biological Exposure Index (BEI®), such as the one established by ACGIH, to assess whether the exposure is acceptable. The ACGIH BEI for xylenes is 1.5 g of methylhippuric acid per gram of creatinine.[21]

Figure 4: Experimental Workflow for this compound Exposure Monitoring.

Conclusion

This compound is an indispensable chemical in many research and development laboratories. However, its flammable nature and potential health hazards necessitate a robust safety program. By understanding its properties, implementing a hierarchy of controls, adhering to safe handling and storage procedures, and conducting regular exposure monitoring, laboratories can significantly reduce the risks associated with its use. This guide serves as a technical resource to empower laboratory personnel to work with this compound confidently and safely, fostering a culture of safety and responsibility in the scientific community.

References

The Natural Occurrence and Analysis of o-Xylene in Crude Oil and Coal Tar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Xylene, an aromatic hydrocarbon, is a vital feedstock for the chemical industry, primarily used in the production of phthalic anhydride, a precursor for plasticizers, polymers, and resins. Its natural occurrence in complex hydrocarbon mixtures like crude oil and coal tar makes these materials primary sources for its extraction. This technical guide provides an in-depth overview of the concentration of this compound in these natural sources, detailed methodologies for its extraction and quantification, and the logical workflows involved in its isolation and analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this compound sourcing and analysis.

Natural Abundance of this compound

This compound is a naturally occurring constituent of both crude oil and coal tar, albeit in varying concentrations depending on the source and type of the raw material.[1]

Occurrence in Crude Oil

Crude oil is a complex mixture of hydrocarbons, and the concentration of aromatic compounds, including xylenes, can vary significantly. Petroleum is estimated to contain approximately 1% by weight of mixed xylenes.[2][3] The C8 aromatic fraction of catalytically reformed petroleum products is a primary source of xylenes.

Table 1: Quantitative Occurrence of this compound in Crude Oil

Source MaterialFractionThis compound ConcentrationNotes
Crude Oil (General)Total Xylenes~1 wt%This is a general value for all xylene isomers.
Catalytic Reforming ProductC8 Aromatic Fraction21% (average)Based on an analysis of products from five different catalytic petroleum refining processes.
Petroleum Refinery EmissionsGround Level Air Sample0.82 wt%Measured one mile downwind of a major refinery.[4]
Gasoline (High Octane)-6.27 wt%[4]
Occurrence in Coal Tar

Coal tar, a byproduct of coal carbonization, is another significant source of aromatic hydrocarbons, including this compound.[1] The composition of coal tar can be highly variable.

Table 2: Quantitative Occurrence of this compound in Coal Tar

Source MaterialThis compound ConcentrationNotes
Coal Tar (General)2 - 2,000 ppm (0.0002 - 0.2 wt%)Based on the analysis of seven coal tar samples.[5]
High-Temperature Coal Tar0.04 wt% (average)[5]
Coking Xylene from Coal Tar16% of mixed xylenesCoking xylene is a fraction obtained from coal tar.[5]
Mixed Xylenes from Coal Tar10 - 15% is this compound[6]
Coal Tar (General Composition)0 - 2% (of total)This value represents the combined concentration of benzene, toluene, and xylene.[7]

Experimental Protocols

The isolation and quantification of this compound from crude oil and coal tar involve a series of separation and analytical techniques. The following sections detail the methodologies for these processes.

Extraction and Separation of this compound

Due to the complexity of the matrices, a multi-step process is required to isolate this compound.

Fractional distillation is the primary industrial method for the initial separation of crude oil and coal tar into fractions based on their boiling points.[8] The fraction containing C8 aromatics, which includes this compound, is collected for further processing.

Laboratory Scale Fractional Distillation Protocol:

  • Apparatus: A distillation flask with a fractionating column, a condenser, a receiving flask, a heating mantle, and a thermometer.[9][10]

  • Procedure:

    • Place the crude oil or coal tar sample into the distillation flask with boiling chips.

    • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[9][10]

    • Begin heating the flask gently.

    • Collect the fraction that distills over in the boiling range of xylene isomers (approximately 138-145 °C). This compound has a boiling point of 144.4 °C.[2]

    • The collected fraction will be a mixture of xylene isomers and other hydrocarbons with similar boiling points.

Separating the xylene isomers is challenging due to their similar boiling points. Industrial processes often employ fractional distillation under high reflux conditions, crystallization, or selective adsorption.[6] For laboratory-scale separations, azeotropic distillation can be an effective technique.

Azeotropic Distillation Protocol for Xylene Isomer Separation:

  • Principle: An azeotrope-forming agent (entrainer) is added to the xylene mixture, which forms a constant boiling point mixture with one of the isomers, allowing for its separation by distillation.

  • Apparatus: A multiplate rectification column, a distillation flask, a condenser, and a receiving flask.

  • Procedure (Example with Formic Acid Entrainer): [11]

    • Add the mixed xylene fraction to the distillation flask.

    • Introduce the azeotropic agent (e.g., formic acid). Formic acid forms an azeotrope with m-xylene that has a lower boiling point than the other isomers.[11]

    • Heat the mixture and perform fractional distillation.

    • The m-xylene/formic acid azeotrope will distill first and can be collected.

    • The remaining mixture will be enriched in this compound and p-xylene, which can then be separated by other methods such as crystallization (p-xylene has a much higher freezing point than this compound).

Solvent extraction can be used to separate aromatic hydrocarbons from aliphatic hydrocarbons in a petroleum fraction.

Laboratory Scale Solvent Extraction Protocol:

  • Principle: A solvent that selectively dissolves aromatic hydrocarbons is used to extract them from the hydrocarbon mixture.

  • Apparatus: A mixer-settler or a separation funnel.

  • Procedure (Example with N-methylpyrrolidone - NMP): [12][13]

    • Mix the hydrocarbon fraction containing xylenes with the NMP solvent in a mixer-settler.

    • Allow the two phases to separate. The extract phase will be rich in aromatics (including this compound) and the NMP solvent, while the raffinate phase will be rich in aliphatic hydrocarbons.[13]

    • Separate the two phases.

    • The aromatic-rich extract can then be further processed to separate the individual isomers.

Quantification of this compound

Gas chromatography (GC) is the standard method for the quantitative analysis of this compound.

This method covers the determination of impurities and the purity of this compound.[14][15]

  • Summary of the Method: A known amount of an internal standard is added to the this compound sample. The sample is then injected into a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column. The concentrations of impurities are determined relative to the internal standard, and the purity of this compound is calculated by subtracting the sum of impurities from 100%.[16]

  • Apparatus:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Capillary Column (e.g., polar-fused silica)

    • Microsyringe

    • Volumetric flasks

  • Reagents:

    • Carrier gas (Helium or Hydrogen)

    • Pure standards of this compound and expected impurities (e.g., benzene, toluene, m-xylene, p-xylene, ethylbenzene, cumene, styrene, and nonaromatic hydrocarbons)

    • Internal standard (e.g., isooctane or n-nonane)

  • Procedure:

    • Calibration: Prepare a synthetic mixture containing a known concentration of this compound (approximately 98 wt%) and the expected impurities at their anticipated concentrations. Analyze this mixture by GC to determine the response factors for each component relative to the internal standard.[16]

    • Sample Preparation: Add a precise amount of the internal standard to a known volume of the this compound sample. For example, add 30 µL of isooctane to a 50 mL volumetric flask filled with the test specimen.[16]

    • GC Analysis: Inject a small volume (e.g., 0.6 µL) of the prepared sample into the GC.[16]

    • Data Analysis: Measure the peak areas of all components, including the internal standard. Calculate the concentration of each impurity using the predetermined response factors. The purity of this compound is then calculated by subtracting the total percentage of impurities from 100.[16]

This method is used for the determination of volatile organic compounds, including this compound, in various matrices.[17][18][19]

  • Summary of the Method: This method often involves a purge-and-trap sample introduction system for aqueous and solid samples, followed by analysis using a gas chromatograph coupled with a mass spectrometer (GC/MS). The mass spectrometer provides definitive identification of the compounds.

  • Sample Preparation (Purge-and-Trap):

    • An inert gas is bubbled through the sample, stripping the volatile organic compounds.

    • The stripped compounds are trapped on an adsorbent material.

    • The trap is then heated, and the desorbed compounds are introduced into the GC.

  • GC/MS Analysis:

    • The separated compounds from the GC column enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound, which allows for positive identification and quantification.

Visualizations

The following diagrams illustrate the key workflows for the isolation and analysis of this compound.

Extraction_and_Separation_Workflow CrudeOil Crude Oil / Coal Tar FractionalDistillation Fractional Distillation CrudeOil->FractionalDistillation C8Aromatics C8 Aromatic Fraction (Mixture of Xylene Isomers) FractionalDistillation->C8Aromatics IsomerSeparation Isomer Separation Techniques C8Aromatics->IsomerSeparation AzeotropicDistillation Azeotropic Distillation IsomerSeparation->AzeotropicDistillation Crystallization Crystallization IsomerSeparation->Crystallization Adsorption Selective Adsorption IsomerSeparation->Adsorption oXylene Purified this compound AzeotropicDistillation->oXylene Crystallization->oXylene Adsorption->oXylene Analytical_Workflow Sample Sample (e.g., C8 Aromatic Fraction) SamplePrep Sample Preparation Sample->SamplePrep InternalStandard Addition of Internal Standard SamplePrep->InternalStandard PurgeAndTrap Purge and Trap (for dilute/solid samples) SamplePrep->PurgeAndTrap GCMS Gas Chromatography-Mass Spectrometry (GC/MS) or GC-FID Analysis InternalStandard->GCMS PurgeAndTrap->GCMS Separation Chromatographic Separation of Components GCMS->Separation Detection Detection and Identification (FID or Mass Spectrometer) Separation->Detection Quantification Data Analysis and Quantification of this compound Detection->Quantification

References

An In-depth Technical Guide to the Molecular Weight and Formula of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular weight and chemical formula of o-xylene, a vital aromatic hydrocarbon in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Core Chemical Properties

This compound, with the IUPAC name 1,2-Dimethylbenzene, is an aromatic hydrocarbon consisting of a benzene ring with two adjacent methyl groups.[1][2] It is a constitutional isomer of m-xylene and p-xylene.[1] The compound is a colorless, slightly oily, and flammable liquid.[1]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

PropertyValueUnit
Chemical FormulaC8H10-
Molecular Weight106.168g·mol−1
IUPAC Name1,2-Dimethylbenzene-
Synonymsorththis compound, o-xylol-
Density0.88g/mL
Melting Point-24°C
Boiling Point144.4°C

Note: The presented values are based on standard conditions (25 °C and 100 kPa) unless otherwise specified.[1]

Experimental Protocols

The determination of the molecular weight of this compound is fundamentally derived from its chemical formula, C8H10.[1][3][4] This is calculated by summing the atomic weights of its constituent atoms.

Methodology for Molecular Weight Calculation:

  • Identify the atomic composition: this compound is composed of 8 Carbon (C) atoms and 10 Hydrogen (H) atoms.[1]

  • Obtain standard atomic weights: The standard atomic weight of Carbon is approximately 12.011 u, and the standard atomic weight of Hydrogen is approximately 1.008 u.

  • Calculate the total mass:

    • Mass of Carbon = 8 atoms * 12.011 u/atom = 96.088 u

    • Mass of Hydrogen = 10 atoms * 1.008 u/atom = 10.080 u

    • Molecular Weight = 96.088 u + 10.080 u = 106.168 u

  • Convert to molar mass: The molar mass is numerically equivalent to the molecular weight and is expressed in grams per mole ( g/mol ).[1] Therefore, the molar mass of this compound is 106.168 g/mol .[1]

This calculated value is consistent with experimentally determined values obtained through techniques such as mass spectrometry.

Visualization

The chemical structure of this compound is a straightforward representation of a benzene ring with two methyl groups attached to adjacent carbon atoms. The relationship between its constituent atoms and the resulting molecule is directly conveyed by its chemical formula, C8H10. Therefore, a complex signaling pathway, experimental workflow, or logical relationship diagram is not applicable for describing its molecular weight and formula.

References

Methodological & Application

Application Notes and Protocols for o-Xylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-xylene (this compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂.[1] As one of the three isomers of dimethylbenzene, it is a colorless, flammable liquid with a characteristic sweet odor.[2] Its properties, particularly its high boiling point and ability to dissolve a wide range of organic compounds, make it a valuable solvent in various organic synthesis applications, especially in high-temperature reactions. This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound's physical and chemical properties are key to its utility as a solvent in organic synthesis. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards the desired products. Its non-polar nature makes it an excellent solvent for a variety of organic reagents and starting materials.

PropertyValueReferences
IUPAC Name1,2-Dimethylbenzene[Aditya Dye Chem]
CAS Number95-47-6[Aditya Dye Chem]
Molecular FormulaC₈H₁₀[Aditya Dye Chem]
Molecular Weight106.16 g/mol [PubChem]
Boiling Point144.4 °C (291.9 °F)[2]
Melting Point-25.2 °C (-13.4 °F)[2]
Density0.880 g/mL at 20 °C[3]
Flash Point32 °C (90 °F)[NOAA]
Autoignition Temperature463 °C (865 °F)
Vapor Pressure6.7 mmHg at 20 °C[3]
Water Solubility0.18 g/L at 20 °C[PubChem]
MiscibilityMiscible with most organic solvents[3]

Applications in Organic Synthesis

This compound is employed in a range of organic reactions, primarily where elevated temperatures are beneficial or required.

High-Temperature Reactions

Due to its high boiling point of 144.4 °C, this compound is an ideal solvent for reactions that require sustained high temperatures to overcome activation energy barriers or to increase reaction rates.[4]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation reactions often utilize a high-boiling point solvent to ensure the reaction proceeds at an adequate rate. This compound can serve as a suitable solvent for these electrophilic aromatic substitution reactions.[5][6][7]

Suzuki-Miyaura Coupling

In Suzuki-Miyaura cross-coupling reactions, particularly with less reactive aryl chlorides, high temperatures are often necessary to achieve good yields. This compound can be an effective solvent in these palladium-catalyzed carbon-carbon bond-forming reactions.[8]

Phthalic Anhydride Synthesis

A major industrial application of this compound is its catalytic oxidation to phthalic anhydride, a precursor for the synthesis of plasticizers, dyes, and resins. While this is typically a large-scale industrial process, the underlying principles are relevant to laboratory-scale oxidation reactions.

Experimental Protocols

General Laboratory Safety Protocol for this compound

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles with side shields.

  • Use a lab coat and closed-toe shoes.

  • Viton® or Cobra® gloves are recommended.[9]

Handling and Storage:

  • Always work with this compound in a well-ventilated chemical fume hood.[9]

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

  • Ground all containers when transferring to prevent static discharge.[9]

  • This compound is incompatible with strong oxidizing agents and strong acids.[10]

Disposal:

  • Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[11]

Purification of this compound for Synthesis

For reactions sensitive to impurities, commercial-grade this compound may require purification.

Procedure:

  • Washing: Shake this compound with an equal volume of 10% sulfuric acid in a separatory funnel. Discard the acid layer. Repeat until the acid layer is colorless.

  • Neutralization: Wash the this compound with a 5% sodium bicarbonate solution, followed by distilled water until the washings are neutral.

  • Drying: Dry the this compound over anhydrous calcium chloride or magnesium sulfate.

  • Distillation: Decant the dried this compound and distill under atmospheric pressure, collecting the fraction boiling at 144 °C.

General Protocol for a High-Temperature Reaction (e.g., Suzuki-Miyaura Coupling)

This is a general guideline; specific amounts and conditions should be optimized for the particular reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound via syringe under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 144 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Solubility of Common Organic Reagents in Xylene

The solubility of various organic compounds in xylene is a critical parameter for its use as a solvent. The following table provides solubility data for selected reagents. Note: Data may refer to mixed xylenes, but provides a good approximation for this compound.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)References
NaphthaleneXylene26.2737.9 (approx.)[12][13]
NaphthaleneXylene64.8287.1 (approx.)[12][13]
Benzoic AcidXyleneNot SpecifiedSoluble[14]
PhenolBenzeneNot SpecifiedModerately Soluble[15]

Visualizations

Logical Relationship of this compound Properties to its Applications

o_xylene_properties_applications cluster_properties Properties of this compound cluster_applications Applications in Organic Synthesis High Boiling Point High Boiling Point High-Temperature Reactions High-Temperature Reactions High Boiling Point->High-Temperature Reactions Enables Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling High Boiling Point->Suzuki-Miyaura Coupling Favors reaction kinetics Aromatic Hydrocarbon Aromatic Hydrocarbon Friedel-Crafts Reactions Friedel-Crafts Reactions Aromatic Hydrocarbon->Friedel-Crafts Reactions Acts as reactant/solvent Phthalic Anhydride Synthesis Phthalic Anhydride Synthesis Aromatic Hydrocarbon->Phthalic Anhydride Synthesis Is the precursor Good Solvating Power Good Solvating Power Good Solvating Power->Suzuki-Miyaura Coupling Dissolves reagents

Caption: Relationship between this compound's properties and applications.

General Experimental Workflow for Organic Synthesis in this compound

experimental_workflow start Start: Assemble Dry Glassware reagents Add Reactants, Catalyst, and Base start->reagents solvent Add this compound under Inert Atmosphere reagents->solvent reaction Heat to Reflux (e.g., 144 °C) solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Purify Product (Chromatography/Recrystallization) workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General workflow for synthesis using this compound.

References

Application Notes and Protocols for the Synthesis of Phthalic Anhydride from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalic anhydride is a crucial industrial chemical intermediate, primarily utilized in the production of plasticizers, unsaturated polyester resins, and alkyd resins.[1][2] The most prevalent manufacturing process involves the vapor-phase catalytic oxidation of o-xylene. This document provides detailed application notes and experimental protocols for the synthesis of phthalic anhydride from this compound, intended for a research and development audience. The protocols described herein are based on established methodologies and provide a framework for laboratory-scale synthesis and analysis.

The selective oxidation of this compound is a highly exothermic reaction that requires careful control of reaction conditions to maximize the yield of phthalic anhydride and minimize the formation of byproducts such as maleic anhydride, phthalide, and carbon oxides.[3][4] The catalyst of choice for this process is typically vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in the anatase crystalline form, which has demonstrated high activity and selectivity.[3][5][6]

Reaction Pathway and Mechanism

The oxidation of this compound to phthalic anhydride proceeds through a complex network of reactions. The initial step involves the oxidation of one of the methyl groups of this compound to form o-tolualdehyde. This intermediate is then further oxidized to phthalide, which is subsequently converted to phthalic anhydride.[3] Over-oxidation can lead to the formation of maleic anhydride and complete combustion to CO and CO₂.[3]

Reaction_Pathway This compound This compound o-Tolualdehyde o-Tolualdehyde This compound->o-Tolualdehyde + O2 CO, CO2 CO, CO2 This compound->CO, CO2 + O2 (combustion) Phthalide Phthalide o-Tolualdehyde->Phthalide + O2 Phthalic Anhydride Phthalic Anhydride o-Tolualdehyde->Phthalic Anhydride + O2 Phthalide->Phthalic Anhydride + O2 Maleic Anhydride Maleic Anhydride Phthalic Anhydride->Maleic Anhydride + O2 (over-oxidation) Maleic Anhydride->CO, CO2 + O2 (combustion)

References

Application Notes and Protocols for Gas Chromatography Analysis of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of o-xylene using gas chromatography (GC). The methodologies outlined are compiled from established analytical procedures and are intended to guide researchers in developing and executing robust analytical workflows for the quantification of this compound and its impurities.

Introduction

Orthoxylene (this compound) is an aromatic hydrocarbon widely used as a solvent and as a precursor in the synthesis of phthalic anhydride, which is a key component in the production of various polymers and plasticizers. Accurate and reliable quantification of this compound and its impurities is crucial for quality control in industrial processes and for assessing its presence in environmental and biological samples. Gas chromatography, with its high resolution and sensitivity, is the premier technique for this purpose. This document details methods using both Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Experimental Protocols

Method 1: Analysis of this compound Purity and Impurities by GC-FID

This protocol is based on methodologies similar to the ASTM D3797 standard test method and is suitable for determining the purity of this compound (98% or higher) and quantifying common impurities.[1]

Objective: To determine the purity of this compound and quantify impurities such as nonaromatic hydrocarbons, benzene, toluene, ethylbenzene, p-xylene, m-xylene, and cumene.

Materials and Reagents:

  • This compound sample (98% or higher purity)

  • High-purity carrier gas (Helium or Nitrogen)

  • High-purity hydrogen and air for FID

  • Calibration standards: Certified reference materials of this compound and expected impurities (e.g., benzene, toluene, ethylbenzene, p-xylene, m-xylene, cumene)

  • Solvent for dilution (if necessary), e.g., carbon disulfide or hexane.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A polar column is recommended for the separation of xylene isomers. Examples include:

    • Agilent CP-Wax 52 CB (25 m x 0.32 mm, 1.2 µm film thickness)[2]

    • Agilent Intuvo HP-Innowax (60 m x 0.32 mm, 0.5 µm film thickness)[3]

    • Agilent CP-Xylenes (50 m x 0.32 mm)[4]

  • Autosampler or manual syringe for injection

GC-FID Operating Conditions:

ParameterAgilent CP-Wax 52 CBAgilent Intuvo HP-InnowaxAgilent CP-Xylenes
Column Temperature 100 °C (isothermal)[2]60 °C for 10 min, then 5 °C/min to 150 °C, hold for 10 min[3]35 °C[4]
Injector Temperature 250 °C[2]270 °C[3]150 °C[4]
Detector Temperature 250 °C (FID)[2]300 °C (FID)[3]150 °C (FID)[4]
Carrier Gas Nitrogen[2]Helium at 2.1 mL/min (constant flow)[3]Helium at 65 kPa[4]
Injection Mode Split (20:1)[2]Split (100:1)[3]Split (60 mL/min)[4]
Injection Volume 0.5 µL0.5 µL[3]0.1 µL[4]

Procedure:

  • Sample Preparation: For high-purity this compound, direct injection may be possible. If sample dilution is required, accurately weigh the sample and dilute with a suitable solvent like hexane. For water samples, a liquid-liquid extraction using n-hexane can be performed.[5]

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the target impurities. Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample into the GC system.

  • Data Acquisition and Analysis: Record the chromatogram and identify the peaks based on the retention times obtained from the calibration standards. Quantify the concentration of each impurity and the purity of this compound using the calibration curves.

Method 2: Isomer-Specific Analysis of Xylenes by GC-MS

This protocol is designed for the specific identification and quantification of xylene isomers (o-, m-, and p-xylene) and other volatile organic compounds, which is particularly useful in environmental and biological monitoring.

Objective: To separate and quantify this compound, m-xylene, p-xylene, and ethylbenzene in complex matrices.

Materials and Reagents:

  • Sample (e.g., air, water, biological tissue)

  • Internal standards (e.g., deuterated analogs of the analytes)

  • High-purity carrier gas (Helium)

  • Sorbent tubes (e.g., charcoal) for air sampling, or headspace vials for liquid/solid samples.

  • Extraction solvent (e.g., carbon disulfide)

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A column that provides good separation of xylene isomers is crucial. A DB-5MS UI column (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable option.[6]

  • Thermal desorber or headspace autosampler for sample introduction.

GC-MS Operating Conditions:

ParameterValue
Column DB-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness)[6]
Oven Temperature Program 40 °C (5 min), then ramp at 10 °C/min to 320 °C (hold for 8 min)[6]
Injector Temperature 280 °C[6]
Carrier Gas Helium at 1.0 mL/min (constant flow)[6]
Injection Mode Split (50:1)[6]
MS Interface Temperature 280 °C[6]
Ion Source Temperature 250 °C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Mass Scan Range m/z 27-700[6]

Procedure:

  • Sample Preparation:

    • Air Samples: Draw a known volume of air through a charcoal sorbent tube. Desorb the trapped analytes thermally or by solvent extraction with carbon disulfide.[7]

    • Liquid/Solid Samples: Utilize headspace analysis by placing a known amount of the sample in a sealed vial and heating it to allow volatile compounds to partition into the headspace.[8]

  • Calibration: Prepare calibration standards containing the xylene isomers and internal standards. Analyze these to establish calibration curves.

  • Sample Analysis: Introduce the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. Identify compounds based on their retention times and mass spectra. Quantify using the internal standard method. The elution order on a low-polar column like DB-5MS is typically ethylbenzene, p-xylene, m-xylene, and then this compound.[6]

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and related compounds using various GC methods.

Table 1: Retention Times of Xylene Isomers and Related Compounds on Different GC Columns

CompoundDB-624 (min)[9]InertCap 1 (min)[10]Non-polar column (75°C) (min)[11]
Benzene---
Toluene--5.455
Ethylbenzene--9.333
p-Xylene14.62-9.836
m-Xylene--9.836
This compound 14.62 -11.321

Table 2: Method Detection and Quantification Limits

AnalyteMethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
m-XyleneGC-FIDTissue0.05 mg / 100g[12]
This compound GC-FID Tissue 0.05 mg / 100g [12]
p-XyleneGC-FIDTissue0.01 mg / 100g[12]
ImpuritiesGC-FIDMixed Xylenes1 mg/kg (LOQ)[13]

Experimental Workflow and Diagrams

The general workflow for GC analysis of this compound involves several key stages, from initial sample handling to final data reporting.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Handling Sample_Collection Sample Collection (Air, Liquid, Solid) Extraction_Dilution Extraction / Dilution (LLE, SPME, Headspace) Sample_Collection->Extraction_Dilution Injection Sample Injection (Autosampler/Manual) Extraction_Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC analysis of this compound.

This diagram illustrates the logical progression from sample preparation through instrumental analysis to data processing and reporting. Each stage is critical for achieving accurate and reproducible results.

References

o-Xylene as a Clearing Agent in Histology and Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of histology and microscopy, the clarity of tissue sections is paramount for accurate morphological assessment and diagnosis. Clearing agents play a crucial role in this process by rendering tissues transparent, thereby allowing for detailed microscopic examination. Historically, a mixture of xylene isomers has been the clearing agent of choice due to its efficacy and cost-effectiveness.[1][2] This document focuses specifically on the application of ortho-xylene (this compound), one of the three isomers of dimethylbenzene, as a clearing agent.[1]

This compound is a colorless, flammable liquid with a sweet odor that is miscible with alcohols and paraffin wax, making it an effective transitional solvent in tissue processing.[3][4] Its primary function is to remove the dehydrating agent (typically ethanol) from the tissue and facilitate the infiltration of the embedding medium, such as paraffin wax.[3][5] This process is essential for producing high-quality, thin tissue sections for microscopic analysis. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in histology and microscopy.

Application Notes

Principle of Clearing with this compound

The process of clearing involves replacing the dehydrating agent with a substance that is miscible with both the dehydrating agent and the embedding medium.[6] this compound serves as this intermediary solvent. Tissues become transparent during this step because the refractive index of this compound is close to that of the tissue proteins, which minimizes light scattering.[6]

Key Applications
  • Tissue Processing: this compound is used as a clearing agent in automated and manual tissue processing to prepare tissue samples for paraffin wax embedding.[5][7]

  • Deparaffinization: Prior to staining, paraffin wax must be removed from the tissue sections. This compound is a highly effective solvent for this purpose, ensuring that the aqueous stains can penetrate the tissue.[8][9][10][11]

  • Mounting: In some protocols, this compound is used in the final steps of slide preparation before coverslipping with a resinous mounting medium.[12]

Advantages of this compound
  • Rapid Action: this compound acts quickly to clear tissues.[6]

  • High Efficacy: It is a potent solvent for dehydrating agents and paraffin wax.[13][14][15]

  • Cost-Effective: Compared to some specialized clearing agents, this compound is relatively inexpensive.[6]

  • Good Refractive Index: Its refractive index contributes to the transparency of the tissue, providing a visual cue for complete clearing.[6]

Disadvantages and Safety Considerations
  • Toxicity: this compound is a hazardous chemical.[2] Inhalation of its vapors can cause neurological symptoms, and prolonged exposure may affect the respiratory system, liver, and kidneys.[2][16] It is also an irritant to the skin and eyes.[2]

  • Flammability: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[4]

  • Tissue Hardening: Prolonged exposure to this compound can cause tissues to become hard and brittle, which may complicate the sectioning process.[6]

Quantitative Data Presentation

The following tables summarize the key physical and chemical properties of this compound in comparison to other common clearing agents.

PropertyThis compoundMixed XylenesToluened-Limonene
Chemical Formula C₈H₁₀C₈H₁₀C₇H₈C₁₀H₁₆
Molecular Weight ( g/mol ) 106.16106.1692.14136.24
Boiling Point (°C) 144.4[4]137-140110.6176
Melting Point (°C) -25.2[4]-47.9 to 13.3-95-74.3
Density (g/mL at 20°C) 0.88[4]~0.860.8670.841
Refractive Index (n_D at 20°C) 1.5054[4]~1.4971.4961.473
Flash Point (°C) 32[4]27-32448
Vapor Pressure (mmHg at 20°C) 5.3[4]5-7221.5
Clearing AgentTypical Clearing TimeObservations
This compound 1-3 hours[7]Rapid clearing, may cause tissue hardening with prolonged exposure.[6]
Mixed Xylenes 1-3 hours[7][12]Similar to this compound, widely used as a standard clearing agent.
Toluene 1-2 hours[17]Less hardening than xylene, but more toxic and expensive.[17]
d-Limonene Longer than xyleneSlower action, can leave an oily residue if not properly removed.
Mineral Oil Mixtures Longer than xyleneLess toxic, but require longer processing times.

Experimental Protocols

Protocol 1: Standard Tissue Processing with this compound

This protocol outlines the steps for dehydrating, clearing, and infiltrating a formalin-fixed tissue sample for paraffin embedding.

Materials:

  • Formalin-fixed tissue

  • Graded ethanol series (70%, 80%, 95%, 100%)

  • This compound

  • Paraffin wax

  • Tissue processor or manual processing jars

Methodology:

  • Dehydration:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour

    • 100% Ethanol I: 1 hour

    • 100% Ethanol II: 1 hour

    • 100% Ethanol III: 1.5 hours

  • Clearing:

    • This compound I: 1 hour[7]

    • This compound II: 1 hour[7]

    • This compound III: 1.5 hours[7]

  • Infiltration:

    • Paraffin Wax I: 1 hour

    • Paraffin Wax II: 1.5 hours

    • Paraffin Wax III: 2 hours

Note: The duration of each step may need to be optimized based on the tissue type and size. For smaller biopsies, shorter incubation times may be sufficient.

Protocol 2: Deparaffinization of Tissue Sections with this compound for Staining

This protocol describes the removal of paraffin from mounted tissue sections prior to immunohistochemistry or other staining procedures.

Materials:

  • Paraffin-embedded tissue sections on slides

  • This compound

  • Graded ethanol series (100%, 95%, 70%)

  • Distilled water

  • Staining jars

Methodology:

  • Deparaffinization:

    • Immerse slides in this compound I for 5-10 minutes.[8][18]

    • Transfer slides to this compound II for 5-10 minutes.[8][18]

    • Transfer slides to this compound III for 5-10 minutes.[8][18]

  • Rehydration:

    • Immerse slides in 100% Ethanol I for 3 minutes.[9]

    • Immerse slides in 100% Ethanol II for 3 minutes.[9]

    • Immerse slides in 95% Ethanol for 3 minutes.[9]

    • Immerse slides in 70% Ethanol for 3 minutes.[9]

  • Washing:

    • Rinse slides in running tap water for 5 minutes.[9]

    • The slides are now ready for antigen retrieval (if required) and staining.

Visualizations

tissue_processing_workflow Fixation Fixation (e.g., 10% Formalin) Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing Clearing (this compound) Dehydration->Clearing Infiltration Infiltration (Paraffin Wax) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining

Fig. 1: Standard tissue processing workflow.

deparaffinization_workflow Paraffin_Section Paraffin-Embedded Section on Slide Deparaffinization Deparaffinization (this compound) Paraffin_Section->Deparaffinization Rehydration Rehydration (Graded Ethanol Series) Deparaffinization->Rehydration Washing Washing (Water) Rehydration->Washing Staining Antigen Retrieval & Staining Washing->Staining

Fig. 2: Deparaffinization and rehydration workflow.

Conclusion

This compound is an effective and widely used clearing agent in histology and microscopy. Its properties allow for rapid and efficient tissue processing and deparaffinization. However, due to its associated health risks, it is imperative that this compound is handled with appropriate safety measures in a well-ventilated environment. While alternatives to xylene exist, this compound remains a staple in many laboratories due to its performance and cost-effectiveness. The protocols provided in this document offer a standardized approach to the use of this compound, which can be optimized to suit the specific needs of the laboratory and tissue types being processed.

References

Application Notes and Protocols for the Analysis of o-Xylene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of o-Xylene using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to offer robust and reliable separation and quantification of this compound, often in the presence of its isomers and other related compounds.

Introduction

This compound, an aromatic hydrocarbon, is a significant compound in various industrial and pharmaceutical processes. Its accurate analysis is crucial for quality control, impurity profiling, and research applications. High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive method for the analysis of this compound. This document details a reversed-phase HPLC method, which is commonly employed for the separation of non-polar to moderately polar compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC analysis.

Protocol for Standard and Sample Solution Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard.

    • Dissolve the standard in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Make up to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation:

    • For liquid samples, accurately dilute a known volume of the sample with the mobile phase to bring the concentration of this compound within the calibration range.

    • For solid samples, accurately weigh the sample and dissolve it in a suitable solvent, followed by dilution with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[1]

HPLC Method Parameters

The following tables summarize the instrumental conditions for the analysis of this compound. Method 1 describes a common approach for separating xylene isomers, while Method 2 is a more specialized method using a novel stationary phase.

Method 1: Reversed-Phase HPLC on a C18 Column

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min[2]
Injection Volume 10 - 20 µL
Column Temperature Ambient (Room Temperature)
Detection UV at 254 nm[2]
Run Time Approximately 10 - 15 minutes

Method 2: Reversed-Phase HPLC on a MIL-53(Fe) Packed Column

ParameterCondition
Column MIL-53(Fe) packed column
Mobile Phase Acetonitrile:Water (100:0, v/v)
Flow Rate 0.6 mL/min[2]
Injection Volume 10 µL
Column Temperature Ambient (Room Temperature)
Detection UV at 254 nm[2]
Run Time Approximately 10 minutes

Data Presentation

The following table summarizes typical chromatographic data for the separation of xylene isomers using the methods described above. Note that retention times can vary slightly depending on the specific instrument, column, and laboratory conditions.

Table 1: Typical Retention Times for Xylene Isomers

CompoundMethod 1 (C18 Column) - Retention Time (min)Method 2 (MIL-53(Fe) Column) - Retention Time (min)
p-Xylene~6.5~4.8
m-Xylene~7.0~5.2
This compound ~7.8 ~6.1
Ethylbenzene~7.3~5.5

Note: The elution order and retention times are indicative and may vary. The MIL-53(Fe) packed column has shown efficient separation of xylene isomers.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration (0.45 µm) B->C D Sample Injection C->D Inject into HPLC E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G Chromatogram H Calibration Curve Generation G->H I Quantification H->I

General workflow for HPLC analysis of this compound.
Factors Influencing HPLC Separation of Xylene Isomers

This diagram outlines the key parameters that can be adjusted to optimize the separation of xylene isomers.

Separation_Factors cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_other Other Parameters center HPLC Separation of Xylene Isomers C18 C18 center->C18 Column Chemistry C8 C8 center->C8 Column Chemistry Phenyl Phenyl center->Phenyl Column Chemistry Specialty e.g., MIL-53(Fe) center->Specialty Column Chemistry Composition Solvent Ratio (e.g., ACN:H2O) center->Composition Mobile Phase Conditions pH pH (for ionizable compounds) center->pH Mobile Phase Conditions FlowRate Flow Rate center->FlowRate Mobile Phase Conditions Temp Temperature center->Temp Instrumental Settings Detection Detection Wavelength center->Detection Instrumental Settings

Key factors affecting the HPLC separation of xylene isomers.

Method Development and Validation Considerations

For routine analysis and in regulated environments, the HPLC method should be developed and validated according to ICH guidelines.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The described reversed-phase HPLC methods are suitable for the determination of this compound. The choice of the stationary phase, such as a conventional C18 column or a more specialized column like MIL-53(Fe), can significantly influence the separation of xylene isomers.[3][4] Proper method development and validation are essential to ensure the reliability of the analytical results for research, quality control, and drug development purposes.

References

Application of o-Xylene in the Production of Pesticides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-xylene (this compound), an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂, is a versatile chemical intermediate and solvent with significant applications in the agrochemical industry. Primarily derived from the catalytic reforming of petroleum naphtha, this compound serves as a crucial starting material for the synthesis of a variety of pesticide active ingredients. Its derivatives are utilized in the production of herbicides, fungicides, and insecticides. Additionally, due to its excellent solvency characteristics for a wide range of organic compounds, this compound is frequently employed as a solvent in pesticide formulations, particularly in emulsifiable concentrates (ECs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of select pesticides and its application as a solvent in formulations. The information is intended to guide researchers and professionals in the development and understanding of pesticide manufacturing processes involving this compound.

This compound as a Chemical Intermediate in Pesticide Synthesis

This compound is a precursor to several key chemical intermediates that are subsequently used to synthesize a range of pesticides. The most prominent pathways involve the oxidation of this compound to phthalic anhydride and the nitration and subsequent reduction to form 3,4-dimethylaniline.

Synthesis of Phthalic Anhydride from this compound

The catalytic oxidation of this compound to phthalic anhydride is a cornerstone industrial process. Phthalic anhydride is a versatile intermediate for producing various chemicals, including fungicides.

Experimental Protocol: Catalytic Oxidation of this compound to Phthalic Anhydride

This protocol describes a general laboratory-scale synthesis. Industrial processes are typically continuous and optimized for large-scale production.

Materials:

  • This compound (99%+ purity)

  • Vanadium pentoxide (V₂O₅) on a silica or titania support (catalyst)

  • Air or an oxygen/inert gas mixture

  • Reaction vessel (e.g., a fixed-bed reactor tube)

  • Heating system (e.g., furnace)

  • Condenser system for product collection

Procedure:

  • Pack the reactor tube with the V₂O₅ catalyst.

  • Preheat the reactor to the desired reaction temperature (typically in the range of 320-400°C).

  • Introduce a gaseous feed mixture of this compound and air into the reactor. The concentration of this compound in the air is typically kept below the lower explosive limit.

  • Maintain a constant flow rate and temperature to ensure a steady reaction.

  • The reactor effluent, containing phthalic anhydride vapor, unreacted this compound, and byproducts, is passed through a series of condensers.

  • Cool the effluent to allow the phthalic anhydride to desublimate and be collected as a solid.

  • The crude phthalic anhydride can be further purified by distillation under reduced pressure.

Quantitative Data: Phthalic Anhydride Synthesis

ParameterValueReference
Reaction Temperature320-380°C[1]
CatalystVanadium pentoxide (V₂O₅) on silica or titania support[2]
This compound Conversion>99.5%[1]
Phthalic Anhydride Yield72-81%[2]

Signaling Pathway: Synthesis of Phthalic Anhydride from this compound

G o_xylene This compound phthalic_anhydride Phthalic Anhydride o_xylene->phthalic_anhydride Catalytic Oxidation (V₂O₅, 320-400°C)

Caption: Catalytic oxidation of this compound.

Application in Fungicide Synthesis: Folpet

Phthalic anhydride is a precursor to phthalimide, which is a key building block for a class of fungicides known as the phthalimides. Folpet is a prominent example of a fungicide synthesized from a phthalimide derivative.[3]

Synthesis Pathway of Folpet from this compound

The synthesis of Folpet from this compound involves a multi-step process:

  • Oxidation of this compound: this compound is first oxidized to phthalic anhydride as described in section 1.1.

  • Formation of Phthalimide: Phthalic anhydride is then reacted with ammonia to form phthalimide.

  • Synthesis of N-methylthiophthalimide: Phthalimide is reacted to form N-methylthiophthalimide.

  • Chlorination to Folpet: N-methylthiophthalimide is chlorinated to yield the final product, Folpet.

Experimental Protocol: Synthesis of Folpet from N-methylthiophthalimide

This protocol is based on a patented method and describes the final chlorination step.[4]

Materials:

  • N-methylthiophthalimide

  • Chlorinating agent (e.g., N-chlorosuccinimide - NCS)

  • Solvent (e.g., dichloromethane or dichloroethane)

  • Reaction vessel with a stirrer, condenser, and thermometer

  • Sodium carbonate solution (10%)

Procedure:

  • Charge the reaction vessel with N-methylthiophthalimide, the chlorinating agent, and the solvent.

  • Heat the mixture to reflux (typically 40-80°C) and maintain the reaction for a specified time (e.g., 5-15 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a 10% aqueous solution of sodium carbonate to remove byproducts.

  • Separate the organic layer.

  • Distill off a portion of the solvent from the organic layer.

  • Cool the concentrated solution to induce crystallization of Folpet.

  • Filter the crystals, wash, and dry to obtain the final product.

Quantitative Data: Folpet Synthesis

ParameterValueReference
ReactantsN-methylthiophthalimide, N-chlorosuccinimide (NCS)[4]
SolventDichloroethane[4]
Molar Ratio (N-methylthiophthalimide:NCS)1:2.4 - 1:3[4]
Reaction TemperatureReflux (approx. 83°C for dichloroethane)[4]
Reaction Time5 hours[4]
Molar Yield (based on N-methylthiophthalimide)82.78% - 97.37%[4]
Final Product Purity (by HPLC)>98%[4]

Signaling Pathway: Synthesis of Folpet from this compound

G o_xylene This compound phthalic_anhydride Phthalic Anhydride o_xylene->phthalic_anhydride Oxidation phthalimide Phthalimide phthalic_anhydride->phthalimide Ammonolysis n_methylthiophthalimide N-methylthiophthalimide phthalimide->n_methylthiophthalimide Thiolation folpet Folpet n_methylthiophthalimide->folpet Chlorination

Caption: Synthesis pathway of Folpet.

Application in Herbicide Synthesis: Pendimethalin

This compound is a precursor for the synthesis of 3,4-dimethylaniline, a key intermediate in the production of dinitroaniline herbicides such as pendimethalin.

Synthesis Pathway of Pendimethalin from this compound

The synthesis of pendimethalin from this compound proceeds through the following key steps:

  • Synthesis of 3,4-Dimethylaniline: this compound is converted to 3,4-dimethylaniline. This can be achieved through various routes, including nitration followed by reduction, or through amination of halo-o-xylene derivatives.[5]

  • Reductive Amination: 3,4-Dimethylaniline is reacted with a ketone (e.g., 3-pentanone) under reductive conditions to form N-(1-ethylpropyl)-3,4-dimethylaniline.[6]

  • Dinitration: The resulting aniline derivative is then dinitrated to yield pendimethalin.

Experimental Protocol: Synthesis of Pendimethalin from N-(1-ethylpropyl)-3,4-dimethylaniline

This protocol describes the final dinitration step.

Materials:

  • N-(1-ethylpropyl)-3,4-dimethylaniline

  • Nitric acid (35% and 55% concentrations)

  • Reaction vessel with cooling capabilities

Procedure:

  • Salification: React N-(1-ethylpropyl)-3,4-dimethylaniline with 1.05 molar equivalents of 35% nitric acid at 40°C for 30 minutes.

  • Nitrification: To the product from the previous step, add 3 molar equivalents of 55% nitric acid. Maintain the reaction temperature between 46-55°C for 2.5 hours.

  • Work-up: After the reaction is complete, the product is isolated. This may involve separation of the organic phase from the spent acid.

  • Denitrosation (if necessary): If N-nitroso-pendimethalin is formed as a byproduct, it can be removed by treatment with a suitable agent like ferrous chloride.

  • Purification: The crude pendimethalin is then purified to the desired specification.

Quantitative Data: Pendimethalin Synthesis

ParameterValueReference
Starting MaterialN-(1-ethylpropyl)-3,4-dimethylaniline
Nitrating AgentNitric Acid
Reaction Temperature (Nitrification)46-55°C
Reaction Time (Nitrification)2.5 hours
Conversion Rate79.8%
Final Product Purity96.5%

Signaling Pathway: Synthesis of Pendimethalin from this compound

G o_xylene This compound dimethylaniline 3,4-Dimethylaniline o_xylene->dimethylaniline Amination/Reduction n_ethylpropyl_dimethylaniline N-(1-ethylpropyl)- 3,4-dimethylaniline dimethylaniline->n_ethylpropyl_dimethylaniline Reductive Amination pendimethalin Pendimethalin n_ethylpropyl_dimethylaniline->pendimethalin Dinitration

Caption: Synthesis pathway of Pendimethalin.

This compound as a Solvent in Pesticide Formulations

This compound, often as part of a mixed xylene solvent, is widely used as a solvent in pesticide formulations, particularly in Emulsifiable Concentrates (ECs).[7][8] Its high solvency power allows it to dissolve a wide range of pesticide active ingredients, which may be solids or viscous liquids in their pure form.

Key Properties of this compound as a Pesticide Solvent

PropertyValueReference
Physical StateColorless liquid[9]
Boiling Point144.4 °C[9]
Melting Point-25.2 °C[9]
Density0.88 g/mL[9]
Solubility in Water0.02% (20 °C)[9]
Flash Point32 °C[10]

Application Note: Use of this compound in Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are liquid formulations in which the active ingredient is dissolved in a water-immiscible organic solvent, such as this compound, along with emulsifying agents. When an EC formulation is added to water in a spray tank, it forms a stable oil-in-water emulsion, allowing for uniform application of the pesticide.

The typical concentration of xylene as a solvent in pesticide formulations ranges from 5% to 15%.[11]

Experimental Protocol: Preparation of a Generic Emulsifiable Concentrate (EC) Formulation

This protocol provides a general guideline for preparing a simple EC formulation. The specific amounts of active ingredient, solvent, and emulsifiers will vary depending on the desired concentration and the properties of the active ingredient.

Materials:

  • Pesticide active ingredient (technical grade)

  • This compound (solvent)

  • Emulsifier blend (a mixture of anionic and non-ionic surfactants)

  • Beaker or flask

  • Magnetic stirrer

Procedure:

  • Weigh the required amount of the pesticide active ingredient and place it in the beaker.

  • Add the calculated volume of this compound to the beaker.

  • Stir the mixture with a magnetic stirrer until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, taking care to avoid solvent loss through evaporation.

  • Add the emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.

  • The resulting solution is the emulsifiable concentrate.

Experimental Workflow: Preparation and Application of an EC Formulation

G active_ingredient Active Ingredient mixing Mixing Tank active_ingredient->mixing o_xylene This compound (Solvent) o_xylene->mixing emulsifiers Emulsifiers emulsifiers->mixing ec_formulation Emulsifiable Concentrate mixing->ec_formulation spray_tank Spray Tank ec_formulation->spray_tank water Water water->spray_tank emulsion Spray Emulsion spray_tank->emulsion application Field Application emulsion->application

Caption: Workflow for an EC formulation.

Analytical Methods for this compound in Pesticide Formulations

The quantification of this compound in pesticide formulations is crucial for quality control and regulatory compliance. Gas chromatography (GC) is the most common analytical technique for this purpose.

Protocol: Analysis of this compound by Gas Chromatography

This is a summary of a standard test method for the analysis of this compound.[12]

Apparatus:

  • Gas chromatograph with a flame ionization detector (FID)

  • Fused silica capillary column (polar)

  • Microsyringe

Procedure:

  • Sample Preparation: A known amount of an internal standard is added to the pesticide formulation sample.

  • Injection: A small volume (e.g., 0.6 µL) of the prepared sample is injected into the gas chromatograph.

  • Chromatographic Separation: The components of the sample are separated on the capillary column based on their boiling points and polarity.

  • Detection: The separated components are detected by the flame ionization detector.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

This compound is a fundamental raw material and solvent in the pesticide industry. Its role as a precursor to key intermediates like phthalic anhydride and 3,4-dimethylaniline enables the synthesis of a diverse range of fungicides and herbicides. Furthermore, its properties as a solvent make it an essential component in many liquid pesticide formulations. The protocols and data presented in this document provide a comprehensive overview for researchers and professionals working with this compound in the context of pesticide development and manufacturing. Adherence to appropriate safety and handling procedures is paramount when working with this compound and the associated chemicals.

References

o-Xylene in Scintillation Fluids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of o-xylene as a key component in liquid scintillation fluids. This compound, an aromatic hydrocarbon, serves as an efficient solvent in classical scintillation cocktails, offering distinct advantages for the detection and quantification of radioactivity in a variety of research and drug development applications.

Introduction to this compound in Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a widely used analytical technique for measuring beta- and alpha-emitting radionuclides. The process relies on a "scintillation cocktail" that converts the kinetic energy of radioactive decay into light, which is then detected by a photomultiplier tube (PMT). The cocktail typically consists of an aromatic solvent, which constitutes the bulk of the solution, and one or more fluors (scintillators).

This compound is a popular choice as a primary solvent in "classical" scintillation cocktails due to its excellent energy transfer properties, good solubility for fluors and many organic samples, and a higher flashpoint compared to other aromatic solvents like benzene, making it a safer alternative.[1][2][3] Its deuterated form is particularly valued for its ability to discriminate between neutrons and gamma rays.[4]

Properties and Performance of this compound Based Scintillators

This compound based scintillators offer a range of favorable properties for various applications. Key performance indicators include light yield, decay time, and pulse shape discrimination (PSD) capability.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of this compound based and related commercial scintillation fluids.

ScintillatorSolventLight Output (% Anthracene)Scintillation Efficiency (photons/MeV e-)Wavelength of Max. Emission (nm)Decay Time (ns)Key Features
EJ-301 Xylene-based78~12,0004253.2Excellent pulse shape discrimination for fast neutron and gamma ray detection.[5]
EJ-309 Xylene-based80~12,300424~3.5High flash point (144°C) for increased safety, slightly poorer PSD than EJ-301.[5]
Deuterated-xylene (EJ301D) Deuterated this compoundSlightly higher than deuterated-benzene---Improved light output and PSD compared to deuterated-benzene; safer due to lower toxicity and volatility.[4]
Plasmasol Xylene/Triton X-100High counting efficiency---Ideal for radioimmunoassays of steroids in plasma samples.[6]

Experimental Protocols

This section provides detailed protocols for the preparation of this compound based scintillation cocktails and their application in common research scenarios.

Preparation of a General-Purpose this compound Scintillation Cocktail

This protocol describes the preparation of a standard scintillation cocktail suitable for non-aqueous or organic samples.

Materials:

  • This compound (scintillation grade)

  • PPO (2,5-Diphenyloxazole) - Primary scintillator

  • POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) - Secondary scintillator (wavelength shifter)

  • Glassware (volumetric flask, beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry volumetric flask, add the desired volume of this compound.

  • Weigh the appropriate amount of PPO to achieve a final concentration of 3-5 g/L.

  • Add the PPO to the this compound and stir using a magnetic stirrer until it is completely dissolved.

  • Weigh the appropriate amount of POPOP to achieve a final concentration of 0.1-0.5 g/L.

  • Add the POPOP to the PPthis compound solution and continue stirring until fully dissolved.

  • Store the prepared cocktail in a tightly sealed, amber glass bottle away from direct light.

Protocol for Counting Aqueous Samples using an this compound Emulsifier Cocktail

For aqueous samples, a surfactant must be added to the this compound based cocktail to create a stable emulsion (micelle formation), ensuring efficient energy transfer.[7]

Materials:

  • Pre-prepared this compound scintillation cocktail (as in 3.1)

  • Triton X-100 (or other suitable non-ionic surfactant)

  • Aqueous sample containing the radionuclide

  • Scintillation vials

Procedure:

  • Prepare a xylene-surfactant mixture. A common formulation, known as "Plasmasol," utilizes a mixture of xylene, Triton X-100, and mono- and di-butylphosphate.[6] A simpler starting point is a 2:1 ratio of this compound cocktail to Triton X-100.

  • Pipette the desired volume of the aqueous sample into a scintillation vial.

  • Add the this compound emulsifier cocktail to the vial. The ratio of cocktail to aqueous sample is critical for forming a stable, clear emulsion and should be optimized for the specific sample type and volume.

  • Cap the vial tightly and shake vigorously until a clear, homogeneous solution is formed.

  • Allow the sample to equilibrate in the dark at the counter's operating temperature for at least 30 minutes to reduce chemiluminescence.

  • Place the vial in the liquid scintillation counter and measure the radioactivity.

Protocol for Receptor Binding Assay using Liquid Scintillation Counting

Radioligand binding assays are fundamental in drug discovery for studying ligand-receptor interactions.[1] This protocol outlines a typical filtration-based receptor binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹⁴C-labeled)

  • Non-labeled competitor ligand

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • This compound based scintillation cocktail

  • Scintillation vials

Procedure:

  • In a microplate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding) or an excess of non-labeled competitor ligand (for non-specific binding).

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add an appropriate volume of this compound based scintillation cocktail to each vial.

  • Cap the vials and allow them to sit for a few hours to ensure the filter becomes transparent and the radiolabel is efficiently eluted into the cocktail.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations of Workflows and Pathways

The following diagrams illustrate key experimental workflows and a relevant signaling pathway where this compound based scintillation counting is applied.

G cluster_prep Cocktail Preparation cluster_sample Sample Preparation cluster_counting LSC Measurement o_xylene This compound (Solvent) cocktail This compound Scintillation Cocktail o_xylene->cocktail ppo PPO (Primary Fluor) ppo->cocktail popop POPOP (Secondary Fluor) popop->cocktail surfactant Surfactant (for aqueous samples) surfactant->cocktail vial Mix Sample and Cocktail in Vial cocktail->vial sample Radioactive Sample solubilization Solubilization (for tissues) sample->solubilization sample->vial Direct addition (liquid samples) solubilization->vial lsc Liquid Scintillation Counter vial->lsc data Data Analysis (CPM/DPM) lsc->data

General workflow for liquid scintillation counting.

G cluster_assay Receptor Binding Assay cluster_separation Separation cluster_detection Detection radioligand Radiolabeled Ligand incubation Incubation radioligand->incubation receptor Receptor Preparation receptor->incubation competitor Unlabeled Competitor competitor->incubation for non-specific binding filtration Vacuum Filtration incubation->filtration washing Wash Filter filtration->washing add_cocktail Add this compound Cocktail to Filter washing->add_cocktail lsc Liquid Scintillation Counting add_cocktail->lsc analysis Calculate Specific Binding lsc->analysis

Workflow for a filtration-based receptor binding assay.

G cluster_pathway GPCR Signaling Pathway cluster_assay Assay Point ligand Radioligand receptor GPCR ligand->receptor Binding lsc Quantified by Liquid Scintillation Counting ligand->lsc Binding Affinity (Kd, Ki) Receptor Density (Bmax) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Role of radioligand binding assay in GPCR signaling.

Conclusion

This compound remains a valuable and versatile solvent for liquid scintillation counting, particularly in research and drug development settings. Its favorable safety profile compared to other classical solvents, combined with its excellent performance characteristics, ensures its continued use in a wide range of applications, from fundamental radiotracer studies to high-throughput screening in drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound based scintillation fluids in their work.

References

Application Notes and Protocols: Synthesis of Dyes and Pigments from o-Xylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various classes of dyes and pigments derived from o-xylene. The synthesis pathways involve the initial conversion of this compound into key intermediates, which are then used to construct the final dye or pigment molecules.

Overview of Synthetic Pathways from this compound

This compound is a versatile precursor for a range of dyes and pigments. The primary synthetic routes involve the initial functionalization of the this compound core, typically through oxidation to phthalic anhydride or nitration to form nitro-o-xylenes. These intermediates serve as building blocks for various dye and pigment families, including xanthenes, azo dyes, and perylene pigments.

Synthesis_Overview General Synthetic Pathways from this compound o_Xylene This compound Phthalic_Anhydride Phthalic Anhydride o_Xylene->Phthalic_Anhydride Oxidation Nitro_o_Xylene Nitro-o-xylene o_Xylene->Nitro_o_Xylene Nitration Xanthene_Dyes Xanthene Dyes (e.g., Fluorescein) Phthalic_Anhydride->Xanthene_Dyes Condensation Perylene_Pigments Perylene Pigments Phthalic_Anhydride->Perylene_Pigments Multi-step Synthesis Amino_o_Xylene Amino-o-xylene (e.g., 3,4-Dimethylaniline) Nitro_o_Xylene->Amino_o_Xylene Reduction Azo_Dyes Azo Dyes Amino_o_Xylene->Azo_Dyes Diazotization & Coupling

Caption: Overview of dye and pigment synthesis from this compound.

Synthesis of Key Intermediates from this compound

Phthalic Anhydride via Catalytic Oxidation of this compound

Phthalic anhydride is a crucial intermediate in the synthesis of xanthene and some perylene pigments. It is commercially produced through the vapor-phase catalytic oxidation of this compound.[1]

Experimental Protocol: Vapor-Phase Oxidation of this compound

  • Catalyst: A typical catalyst consists of vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) supported on an inert carrier.[2]

  • Reaction Setup: A fixed-bed reactor is commonly used, through which a mixture of pre-heated this compound and air is passed.[3]

  • Reaction Conditions: The reaction is highly exothermic and is typically carried out at temperatures between 350-500°C.[4] The concentration of this compound in the air stream is kept low to avoid explosive mixtures.

  • Product Isolation: The reactor effluent is cooled, and the phthalic anhydride desublimates. Further purification can be achieved by distillation.

ParameterValueReference
ReactantsThis compound, Air[3]
CatalystV₂O₅/TiO₂[2]
Temperature350-500 °C[4]
YieldUp to 83%[5]
Nitro-o-xylene and Amino-o-xylene (3,4-Dimethylaniline)

Nitration of this compound followed by reduction provides amino-o-xylenes (xylidines), which are precursors for azo dyes.

Experimental Protocol: Nitration of this compound

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.[6]

  • Procedure: this compound is slowly added to the cooled nitrating mixture with vigorous stirring. The temperature is maintained between 15-20°C.[7]

  • Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried.[7]

Experimental Protocol: Reduction of Nitro-o-xylene to Amino-o-xylene

  • Reducing Agent: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel is effective.

  • Procedure: The nitro-o-xylene is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of the catalyst.

  • Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed to yield the amino-o-xylene.

ReactionReactantsReagents/CatalystTemperatureYieldReference
NitrationThis compoundConc. HNO₃, Conc. H₂SO₄15-20 °Cup to 94.1%[8]
ReductionNitro-o-xyleneH₂, Pd/C or NiRoom TemperatureHigh[8]

Synthesis of Xanthene Dyes from Phthalic Anhydride

Xanthene dyes, such as fluorescein, are known for their brilliant fluorescence and are synthesized by the condensation of phthalic anhydride with phenols.[9][10]

Xanthene_Synthesis Synthesis of Fluorescein Phthalic_Anhydride Phthalic Anhydride Fluorescein Fluorescein Phthalic_Anhydride->Fluorescein Resorcinol Resorcinol (2 eq.) Resorcinol->Fluorescein Acid_Catalyst Acid Catalyst (e.g., ZnCl₂ or H₂SO₄) Acid_Catalyst->Fluorescein

Caption: Synthesis of Fluorescein from Phthalic Anhydride.

Experimental Protocol: Synthesis of Fluorescein

  • Reactants: Phthalic anhydride and resorcinol (in a 1:2 molar ratio).[10]

  • Catalyst: Anhydrous zinc chloride or concentrated sulfuric acid.[10]

  • Procedure: A mixture of phthalic anhydride, resorcinol, and the catalyst is heated. The mixture becomes a viscous liquid and then solidifies.

  • Work-up: The solid mass is cooled, crushed, and boiled with dilute hydrochloric acid. The precipitate is filtered, washed with water, and dried. The crude fluorescein can be purified by recrystallization.

ParameterValueReference
ReactantsPhthalic Anhydride, Resorcinol[10]
CatalystZnCl₂ or conc. H₂SO₄[10]
YieldHigh
λmax (absorption)Varies with pH
λmax (emission)Varies with pH

Synthesis of Azo Dyes from Amino-o-xylene

Azo dyes are a large and important class of colorants characterized by the presence of an azo group (-N=N-). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[11]

Azo_Dye_Synthesis General Synthesis of Azo Dyes Amino_o_Xylene Amino-o-xylene Diazonium_Salt Diazonium Salt Amino_o_Xylene->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Dye Azo Coupling

Caption: General pathway for Azo Dye synthesis.

Experimental Protocol: Synthesis of an Azo Dye from 3,4-Dimethylaniline

  • Diazotization:

    • Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., 2-naphthol) in aqueous sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form.[12]

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath to ensure complete reaction.

    • Collect the azo dye by vacuum filtration and wash with cold water.

    • The crude dye can be purified by recrystallization from a suitable solvent like ethanol.[12]

ParameterValueReference
Starting Material3,4-Dimethylaniline[13]
Diazotizing AgentNaNO₂, HCl[12]
Coupling Componente.g., 2-Naphthol[12]
Reaction Temperature0-5 °C[12]
ProductAzo Dye[11]

Synthesis of Perylene Pigments

Perylene pigments are high-performance colorants known for their excellent stability. While not directly synthesized from this compound in a single step, key precursors can be derived from it. For instance, naphthalic anhydride derivatives, which are precursors to perylenetetracarboxylic dianhydride, can be synthesized through multi-step processes involving this compound derivatives. Perylenetetracarboxylic dianhydride is a key intermediate for many perylene pigments.[14]

Conceptual Pathway to Perylene Pigments

The synthesis of perylene pigments is complex. A simplified conceptual pathway involves the dimerization and cyclization of naphthalic anhydride derivatives to form the perylene core. This core is then further functionalized.

Note: Detailed protocols for the multi-step synthesis of perylenetetracarboxylic dianhydride from this compound are proprietary and complex. The following is a general protocol for the synthesis of a perylene pigment from a commercially available perylene intermediate.

Experimental Protocol: Synthesis of a Perylene Diimide Pigment

  • Reactants: Perylene-3,4,9,10-tetracarboxylic dianhydride and a primary amine (e.g., an aniline derivative).

  • Solvent: A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline.

  • Procedure: The perylene dianhydride and the primary amine are heated in the solvent. The reaction mixture is stirred at an elevated temperature for several hours.

  • Work-up: The reaction mixture is cooled, and the precipitated pigment is collected by filtration, washed with a suitable solvent, and dried.

ParameterValueReference
Key IntermediatePerylenetetracarboxylic dianhydride[14]
ReactantPrimary Amine
SolventHigh-boiling organic solvent
ProductPerylene Pigment[14]

References

Application Notes and Protocols: o-Xylene in the Manufacturing of Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of o-xylene, primarily through its derivative phthalic anhydride, in the synthesis of unsaturated polyester resins (UPRs). This document includes detailed experimental protocols, quantitative data on resin formulations and their properties, and diagrams illustrating the key chemical pathways and workflows.

Introduction

This compound is a critical aromatic hydrocarbon feedstock in the chemical industry.[1][2] Its primary application in polymer synthesis is its catalytic oxidation to phthalic anhydride.[1][3] Phthalic anhydride serves as a key dicarboxylic acid in the polycondensation reaction with glycols and unsaturated dicarboxylic acids (or anhydrides) to produce unsaturated polyester resins.[4][5] These resins are thermosetting polymers that, when dissolved in a vinyl monomer like styrene and cured, form a rigid, cross-linked structure with a wide range of applications in composites, coatings, and adhesives.[6][7]

The incorporation of phthalic anhydride, derived from this compound, into the polyester backbone introduces rigidity and influences the mechanical properties of the final cured product.[8] The ratio of saturated acid (phthalic anhydride) to unsaturated acid (typically maleic anhydride) is a critical factor in tailoring the properties of the resin, such as flexibility, hardness, and chemical resistance, to meet the demands of specific applications.[3][9]

Manufacturing and Synthesis Overview

The overall process begins with the production of phthalic anhydride from this compound, followed by the synthesis of the unsaturated polyester resin through a polycondensation reaction, and finally, the curing of the resin to form a solid thermoset material.

G cluster_0 Phthalic Anhydride Production cluster_1 Unsaturated Polyester Resin Synthesis cluster_2 Curing Process This compound This compound Catalytic Oxidation Catalytic Oxidation This compound->Catalytic Oxidation Air, V2O5 catalyst 350-500°C Phthalic Anhydride Phthalic Anhydride Catalytic Oxidation->Phthalic Anhydride Phthalic Anhydride_2 Phthalic Anhydride Polycondensation Polycondensation Phthalic Anhydride_2->Polycondensation Maleic Anhydride Maleic Anhydride Maleic Anhydride->Polycondensation Glycol Glycol (e.g., Propylene Glycol) Glycol->Polycondensation 180-220°C Inert Atmosphere Unsaturated Polyester Unsaturated Polyester Polycondensation->Unsaturated Polyester Unsaturated Polyester_2 Unsaturated Polyester Curing Curing Unsaturated Polyester_2->Curing Styrene Monomer Styrene Monomer Styrene Monomer->Curing Initiator (e.g., MEKP) Accelerator (e.g., CoNap) Cured Polyester Resin Cured Polyester Resin Curing->Cured Polyester Resin G start Start setup Assemble Reactor (Flask, Stirrer, Condenser) start->setup charge Charge Maleic Anhydride and Propylene Glycol setup->charge heat1 Heat to 150-160°C under Nitrogen charge->heat1 add_pa Add Phthalic Anhydride heat1->add_pa heat2 Increase Temperature to 190-210°C add_pa->heat2 monitor Monitor Acid Value heat2->monitor monitor->heat2 Acid Value > 30 cool Cool to <100°C monitor->cool Acid Value 15-30 inhibit Add Hydroquinone cool->inhibit dilute Dilute with Styrene inhibit->dilute end_process End dilute->end_process G cluster_poly Polycondensation cluster_cure Curing (Free Radical Copolymerization) PA Phthalic Anhydride (Saturated Diacid) Polyester Unsaturated Polyester Chain + Water PA->Polyester MA Maleic Anhydride (Unsaturated Diacid) MA->Polyester PG Propylene Glycol (Diol) PG->Polyester Polyester_Cure Unsaturated Polyester Polyester->Polyester_Cure Dissolved in Styrene Initiator Initiator (MEKP) FreeRadical Free Radicals Initiator->FreeRadical Accelerator Accelerator (CoNap) Accelerator->FreeRadical Decomposition Crosslinked Cross-linked Polyester Network FreeRadical->Crosslinked Initiates Copolymerization Polyester_Cure->Crosslinked Styrene Styrene Monomer Styrene->Crosslinked

References

Application Note: Analysis of o-Xylene using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Xylene is an aromatic hydrocarbon, one of the three isomers of dimethylbenzene. It is widely used as a solvent and in the production of phthalic anhydride, which is a precursor for various plasticizers. Accurate and rapid identification and quantification of this compound are crucial for quality control in industrial processes and for monitoring in environmental applications. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed molecular information, making it highly suitable for the analysis of this compound. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using Raman spectroscopy.

Principle

Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can excite vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, is specific to the molecular bonds and structure of the compound, providing a unique spectral fingerprint. For this compound, characteristic Raman peaks corresponding to its specific vibrational modes allow for its unambiguous identification and quantification.

Key Raman Peaks for this compound

The Raman spectrum of this compound exhibits several characteristic peaks that can be used for its identification. The positions of these peaks are reported in wavenumbers (cm⁻¹). While there are common peaks shared among xylene isomers, certain peaks are unique to the ortho-isomer.[1][2]

Table 1: Characteristic Raman Peaks of this compound

Raman Shift (cm⁻¹)Vibrational AssignmentNotes
572Out-of-plane C-H bendingUnique peak for this compound identification.[1][2]
735 - 739Ring breathing / C-H out-of-plane bendingAn intense and clearly visible mode.[2][3]
1041C-H in-plane bendingUnique peak for this compound.[1][2]
1057C-H in-plane bendingAnother unique peak for this compound observed with a confocal spectrometer.[1][2]
1109C-H in-plane bendingUnique peak for this compound.[1][2]
1121C-H in-plane bendingAnother unique peak for this compound observed with a confocal spectrometer.[1][2]
1210 - 1221Ring vibrational mode / C-CH₃ stretchingA distinct peak useful for identification.[1]
1277C-H in-plane bendingUnique peak for this compound.[1][2]
~1372 - 1385Ring vibrational modeA common peak also present in other xylene isomers.[1][2]
~1594 - 1600Ring vibrational mode (C=C stretching)A common peak region for aromatic compounds.[1]
~3000C-H stretchingAromatic and methyl C-H stretching modes.[1][4]

Experimental Protocol

This protocol outlines the steps for the analysis of this compound in a liquid sample using a benchtop Raman spectrometer.

1. Materials and Equipment

  • Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Sample Vials: Glass vials or quartz cuvettes.

  • This compound Standard: High-purity this compound for reference.

  • Sample for Analysis: The unknown sample containing or suspected to contain this compound.

  • Pipettes and Safety Equipment: Appropriate personal protective equipment (PPE) such as safety goggles and gloves.

2. Instrument Setup and Calibration

  • Turn on the Raman spectrometer and allow the laser to warm up and stabilize according to the manufacturer's instructions.

  • Perform a system calibration using a standard reference material (e.g., silicon or a polystyrene standard) to ensure wavenumber accuracy.

  • Set the experimental parameters. Typical parameters for this compound analysis are:

    • Laser Wavelength: 532 nm or 785 nm.[3] A 532 nm laser often provides a stronger Raman signal but may also induce fluorescence in some samples.

    • Laser Power: Adjust the laser power to obtain a good signal-to-noise ratio without causing sample degradation (e.g., 10-50 mW).

    • Integration Time: 1 to 10 seconds.

    • Number of Scans to Average: 3 to 10 scans to improve the signal-to-noise ratio.

    • Spectral Range: 200 to 3200 cm⁻¹.

3. Sample Preparation

  • For liquid samples, pipette the sample directly into a clean glass vial or quartz cuvette. Ensure the vial is free of contaminants that could generate a fluorescent background.

  • Place the vial into the sample holder of the Raman spectrometer.

4. Data Acquisition

  • Acquire a reference spectrum of the high-purity this compound standard. This spectrum will serve as a benchmark for identification.

  • Acquire the Raman spectrum of the unknown sample using the same experimental parameters.

  • If necessary, perform a background subtraction to remove any signal from the sample container or ambient light.

5. Data Analysis

  • Qualitative Analysis: Compare the Raman spectrum of the unknown sample to the reference spectrum of the this compound standard. The presence of the characteristic peaks listed in Table 1 confirms the presence of this compound.[1][2]

  • Quantitative Analysis: For quantitative analysis, a calibration curve can be created using standards of known this compound concentrations. The intensity or area of a unique and well-resolved this compound peak (e.g., 572 cm⁻¹ or 735 cm⁻¹) is plotted against the concentration. The concentration of this compound in the unknown sample can then be determined from its peak intensity or area using the calibration curve. For mixtures, normalization can be performed by taking the ratio of the intensities of a distinct this compound band to a common band present in all components.[1][2]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result A Instrument Setup & Calibration B Sample Preparation A->B C Acquire Reference Spectrum (this compound Standard) B->C D Acquire Sample Spectrum C->D E Qualitative Analysis (Peak Identification) D->E F Quantitative Analysis (Calibration/Normalization) E->F G Identification and Concentration of this compound F->G

Caption: Experimental workflow for Raman analysis of this compound.

Logical Relationship for this compound Identification

Logical_Relationship cluster_input Input cluster_process Process cluster_decision Decision cluster_output Output Input Unknown Sample Spectrum Process Compare with Reference this compound Spectrum Input->Process Decision Presence of Characteristic Peaks? (e.g., 572, 735, 1041 cm⁻¹) Process->Decision Yes This compound Identified Decision->Yes Yes No This compound Not Identified Decision->No No

Caption: Logical diagram for the identification of this compound.

Conclusion

Raman spectroscopy is a highly effective and efficient method for the analysis of this compound. The technique provides a unique spectral fingerprint, allowing for rapid and accurate identification. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can reliably perform both qualitative and quantitative analysis of this compound for a variety of applications. The non-destructive nature of Raman spectroscopy also allows for the analysis of small sample volumes without complex sample preparation.

References

Application of o-Xylene as a High-Octane Component in Aviation Fuel

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

These notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the evaluation of ortho-xylene (this compound) as a high-octane blending component for aviation gasoline (avgas). The following sections detail the properties of this compound, its potential impact on fuel performance, and the standardized protocols for its evaluation.

Introduction

Aviation gasoline requires high-octane components to prevent engine knocking (detonation) in high-compression aircraft engines.[1][2] Aromatics, such as xylenes, are known for their high octane ratings and are often used as blending stocks to enhance the anti-knock characteristics of gasoline.[3][4] this compound, one of the three isomers of dimethylbenzene, possesses a high motor octane number (MON), making it a candidate for improving the performance of aviation fuels.[5] This document outlines the key properties of this compound relevant to aviation fuel specifications and provides standardized testing protocols for its evaluation.

Key Performance Characteristics of this compound

The suitability of this compound as an aviation fuel component is determined by several key performance characteristics, which must be evaluated against aviation gasoline specifications such as ASTM D910.[5][6][7][8][9] These characteristics include:

  • Octane Rating: The primary measure of a fuel's resistance to knocking. Both Research Octane Number (RON) and Motor Octane Number (MON) are critical. For aviation fuels, the MON is particularly important as it reflects performance under harsher, high-speed and high-load conditions.[1][3]

  • Reid Vapor Pressure (RVP): This measures the volatility of the fuel. It is crucial for engine starting and preventing vapor lock at high altitudes and temperatures.[2][10][11]

  • Freezing Point: The temperature at which solid hydrocarbon crystals form. Aviation fuel must have a low freezing point to prevent fuel line blockage at the low temperatures encountered at high altitudes.[12]

  • Net Heat of Combustion: The amount of energy released during combustion. This affects the fuel efficiency and range of the aircraft.[13][14]

  • Specific Gravity: The density of the fuel relative to water, which influences its energy content by volume.

Data Presentation

The following tables summarize the key quantitative data for this compound in comparison to other xylene isomers and typical aviation gasoline components.

Table 1: Octane Ratings of Xylene Isomers and Related Aromatics

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound 120.0 [5]103.0 [5]
m-Xylene145.0[5]124.0[5]
p-Xylene146.0[5]127.0[5]
Toluene121.0[11]107.0[11]
Ethylbenzene107.4[5]97.9[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueStandard Test Method
Molecular FormulaC₈H₁₀-
Molecular Weight106.16 g/mol [13]-
Reid Vapor Pressure0.28 psia[6]ASTM D323[2][10][11]
Freezing Point-25.2 °C (-13.4 °F)[15]ASTM D2386[12]
Boiling Point144.4 °C (292 °F)[15]-
Specific Gravity0.88 at 15.6°C/15.6°CASTM D1298
Net Heat of Combustion41.77 MJ/kgASTM D4809[14]

Experimental Protocols

The following are summaries of the standard ASTM protocols for evaluating the key properties of this compound as an aviation fuel component. For detailed, step-by-step procedures, it is imperative to consult the official and current ASTM International standards.

Protocol 1: Determination of Octane Number

1.1. Research Octane Number (RON) - ASTM D2699 [15][16][17]

This test method determines the knock characteristics of spark-ignition engine fuels under relatively mild operating conditions.

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[16][17]

  • Principle: The knock intensity of the test fuel (this compound or a blend containing it) is compared to that of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.[16] The engine is operated at a constant speed of 600 rpm.[17]

  • Procedure Summary:

    • Calibrate the CFR engine using the appropriate reference fuels.[18]

    • Introduce the test sample into the engine's fuel system.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

    • Bracket the test sample's knock intensity with two primary reference fuels, one having a slightly higher and one a slightly lower octane number.

    • The RON of the sample is calculated by interpolation between the octane numbers of the bracketing reference fuels.[19]

1.2. Motor Octane Number (MON) - ASTM D2700 [3][20][21]

This method assesses the anti-knock performance under more severe conditions, which are more representative of aviation engine operation.

  • Apparatus: A standardized single-cylinder CFR engine, similar to that used for RON testing.[3]

  • Principle: Similar to the RON test, the MON is determined by comparing the knock intensity of the test fuel to that of primary reference fuels. However, the operating conditions are more severe, including a higher engine speed of 900 rpm and a higher intake mixture temperature.[20][22]

  • Procedure Summary:

    • Calibrate the CFR engine under the specified MON conditions.[22]

    • Introduce the test sample into the fuel system.

    • Adjust the compression ratio to achieve the standard knock intensity.

    • Bracket the sample with primary reference fuels.

    • Calculate the MON by interpolation.

Protocol 2: Blending Procedure for Octane Evaluation

This protocol outlines a general procedure for blending this compound with a base aviation gasoline for octane number determination.

  • Materials:

    • This compound (reagent grade or higher)

    • Base aviation gasoline with a known, lower octane number.

    • Calibrated volumetric glassware or a gravimetric blending system.

  • Procedure:

    • Determine the desired volumetric or weight percentage of this compound to be blended. For example, prepare blends of 5%, 10%, 15%, and 20% this compound in the base fuel.

    • Volumetric Blending: Using calibrated flasks or graduated cylinders, accurately measure the required volume of the base fuel. Add the precise volume of this compound to achieve the target concentration. Mix thoroughly by gentle swirling or inversion to ensure a homogeneous blend.

    • Gravimetric Blending: For higher precision, use an analytical balance. Determine the mass of the base fuel and this compound required based on their densities and the target volume percentage. Add each component to a suitable container and record the exact mass.

    • Prepare a sufficient quantity of each blend to conduct the required octane number tests (both RON and MON).

    • Label each blend clearly with its composition.

    • Conduct octane testing on each blend according to ASTM D2699 and D2700.

Protocol 3: Determination of Reid Vapor Pressure (RVP) - ASTM D323[2][10][11]
  • Apparatus: Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.

  • Principle: A chilled sample of the fuel is introduced into the liquid chamber, which is then connected to the vapor chamber at 100°F (37.8°C). The apparatus is immersed in a water bath at this temperature and shaken periodically until a constant pressure is observed on the gauge.[2][23]

  • Procedure Summary:

    • Thoroughly clean and dry the apparatus.

    • Chill the sample and the liquid chamber to 0-1°C (32-34°F).

    • Fill the chilled liquid chamber with the sample.

    • Connect the liquid chamber to the vapor chamber, which is at ambient temperature.

    • Invert the apparatus, shake vigorously, and immerse it in a water bath maintained at 37.8°C (100°F).

    • Periodically remove the apparatus from the bath and shake it until the pressure reading on the gauge remains constant. This final pressure is the Reid Vapor Pressure.

Protocol 4: Determination of Freezing Point - ASTM D2386[12]
  • Apparatus: A jacketed test tube with a stirrer and a low-temperature thermometer.

  • Principle: The fuel sample is cooled while being continuously stirred. The temperature at which hydrocarbon crystals first appear is noted. The sample is then allowed to warm up, and the temperature at which the last crystals disappear is recorded as the freezing point.[12]

  • Procedure Summary:

    • Place the fuel sample in the inner test tube.

    • Place the test tube in a cooling bath (e.g., a Dewar flask with a cooling medium).

    • Stir the sample continuously while monitoring the temperature.

    • Observe for the formation of solid hydrocarbon crystals.

    • Once crystals appear, remove the test tube from the cooling bath and allow it to warm up slowly while continuing to stir.

    • The temperature at which the last crystal disappears is the freezing point.

Protocol 5: Determination of Net Heat of Combustion - ASTM D4809[14]
  • Apparatus: A bomb calorimeter.

  • Principle: A weighed sample of the fuel is burned in a constant-volume bomb calorimeter under a high pressure of oxygen. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured.[14]

  • Procedure Summary:

    • Calibrate the calorimeter using a standard substance with a known heat of combustion (e.g., benzoic acid).[14]

    • Place a weighed amount of the fuel sample in the sample holder within the bomb.

    • Assemble the bomb and pressurize it with pure oxygen.

    • Immerse the bomb in a known amount of water in the calorimeter.

    • Ignite the sample and record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.

    • Calculate the net heat of combustion from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections for the formation of acids.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for evaluating this compound as a high-octane aviation fuel component.

experimental_workflow cluster_0 Material Preparation & Blending cluster_1 Performance Testing cluster_2 Data Analysis & Conclusion o_xylene This compound Procurement (High Purity) blending Blending of this compound with Base Fuel o_xylene->blending base_fuel Base Aviation Fuel (Known Properties) base_fuel->blending octane_testing Octane Number Determination (RON: ASTM D2699, MON: ASTM D2700) blending->octane_testing rvp_testing Reid Vapor Pressure (ASTM D323) blending->rvp_testing freezing_point_testing Freezing Point (ASTM D2386) blending->freezing_point_testing heat_of_combustion_testing Net Heat of Combustion (ASTM D4809) blending->heat_of_combustion_testing spec_gravity_testing Specific Gravity (ASTM D1298) blending->spec_gravity_testing data_analysis Data Analysis and Comparison to Avgas Specs octane_testing->data_analysis rvp_testing->data_analysis freezing_point_testing->data_analysis heat_of_combustion_testing->data_analysis spec_gravity_testing->data_analysis conclusion Conclusion on Suitability data_analysis->conclusion

Caption: Workflow for evaluating this compound in aviation fuel.

References

Application Notes and Protocols for the Use of o-Xylene in Tissue Processing for Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of histopathology, the preparation of high-quality tissue sections is paramount for accurate morphological and molecular analysis. Tissue processing is a critical step that involves the fixation, dehydration, clearing, and infiltration of tissue specimens with a supporting medium, typically paraffin wax. o-Xylene, an aromatic hydrocarbon, is a widely utilized clearing agent in this process. Its primary function is to remove the dehydrating agent (typically ethanol) from the tissue, rendering it transparent and miscible with the embedding medium.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in tissue processing for pathology research and drug development.

This compound is one of three isomers of dimethylbenzene, the others being m-xylene and p-xylene. Commercial xylene is a mixture of these three isomers.[2] For the purposes of histopathology, the properties and applications of this compound are representative of the broader "xylene" category. Its effectiveness stems from its miscibility with both alcohols and paraffin wax, a critical property for a clearing agent.[1][2][3]

Core Principles of this compound as a Clearing Agent

The role of this compound in tissue processing is pivotal. After the dehydration of tissue in graded ethanol solutions, the tissue is still not receptive to paraffin wax infiltration as ethanol and paraffin are immiscible.[4] this compound acts as an intermediary solvent, being miscible with both ethanol and paraffin.[1][2][4] The process of replacing the dehydrant with this compound is termed "clearing" because the refractive index of this compound is close to that of tissue proteins, which makes the tissue translucent.[2][5]

Key functions of this compound in tissue processing include:

  • Removal of Dehydrating Agent: It effectively displaces alcohol from the tissue.[1][2][3]

  • Miscibility with Paraffin: It prepares the tissue for infiltration by being completely miscible with molten paraffin wax.[1][2][3]

  • Tissue Transparency: It renders the tissue transparent, allowing for visual confirmation of the clearing process.[2]

Quantitative Data Summary

The performance of this compound as a clearing agent has been compared to various substitutes. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Sectioning Quality

Clearing AgentEase of Sectioning (% "Easy to Cut")Reference
Xylene96.5%[6]
UltraClear™81.7%[6]
IsopropanolScore: 4.083 ± 0.669 (on a 1-5 scale)[7]
Xylene (vs. Isopropanol)Score: 4.167 ± 0.577 (on a 1-5 scale)[7]

Table 2: Comparison of Staining Quality

Clearing AgentNuclear Staining AdequacyCytoplasmic Staining AdequacyCell Morphology PreservationClarity of StainingUniformity of StainingReference
Xylene88.7%----[6]
UltraClear™67.0%60.9%52.2%63.5%67.0%[6]

Table 3: Immunohistochemistry (IHC) Performance

Clearing AgentQuality of IHC StainingReference
Xylene100%[6]
UltraClear™100%[6]

Experimental Protocols

The following are detailed protocols for tissue processing using this compound as the clearing agent. These protocols are suitable for standard soft tissues. Processing times may need to be adjusted based on tissue type, size, and density.[8][9] For example, fatty tissues may require longer processing times.[8]

Protocol 1: Standard Overnight Tissue Processing (Automated Processor)

This protocol is designed for an automated tissue processor and is suitable for specimens up to 4mm thick.[4]

Reagents:

  • 10% Neutral Buffered Formalin (NBF)

  • 70% Ethanol

  • 90% Ethanol

  • 100% Ethanol (multiple changes)

  • This compound (multiple changes)

  • Paraffin Wax (multiple changes)

Procedure:

  • Fixation: Ensure tissues are adequately fixed in 10% NBF for 6-24 hours.[10]

  • Dehydration:

    • 70% Ethanol: 1 hour

    • 90% Ethanol: 1 hour

    • 100% Ethanol I: 1 hour

    • 100% Ethanol II: 1 hour

    • 100% Ethanol III: 1.5 hours

  • Clearing:

    • This compound I: 1 hour

    • This compound II: 1 hour

    • This compound III: 1.5 hours

  • Infiltration:

    • Paraffin Wax I (60°C): 1 hour

    • Paraffin Wax II (60°C): 1.5 hours

    • Paraffin Wax III (60°C): 2 hours

  • Embedding: Transfer the tissue to an embedding station and orient it in a mold filled with molten paraffin wax. Allow the block to cool and solidify on a cold plate.

Protocol 2: Rapid Tissue Processing (for smaller biopsies)

This is an example of a shorter protocol suitable for small biopsy specimens.

Reagents:

  • 10% Neutral Buffered Formalin (NBF)

  • 70% Ethanol

  • 90% Ethanol

  • 100% Ethanol (multiple changes)

  • This compound (multiple changes)

  • Paraffin Wax (multiple changes)

Procedure:

  • Fixation: Fix tissues in 10% NBF for at least 1 hour.

  • Dehydration:

    • 70% Ethanol: 15 minutes

    • 90% Ethanol: 15 minutes

    • 100% Ethanol I: 15 minutes

    • 100% Ethanol II: 30 minutes

  • Clearing:

    • This compound I: 20 minutes

    • This compound II: 20 minutes

  • Infiltration:

    • Paraffin Wax I (60°C): 30 minutes

    • Paraffin Wax II (60°C): 45 minutes

  • Embedding: Proceed as in the standard protocol.

Protocol 3: Deparaffinization and Rehydration for Staining

Before staining, paraffin-embedded sections must be deparaffinized and rehydrated.

Reagents:

  • This compound

  • 100% Ethanol

  • 95% Ethanol

  • 70% Ethanol

  • Distilled Water

Procedure:

  • Deparaffinization:

    • This compound I: 5 minutes

    • This compound II: 5 minutes

  • Rehydration:

    • 100% Ethanol I: 3 minutes

    • 100% Ethanol II: 3 minutes

    • 95% Ethanol: 3 minutes

    • 70% Ethanol: 3 minutes

  • Rinse: Rinse slides in distilled water before proceeding with the staining protocol.

Visualizations

Tissue Processing Workflow

TissueProcessingWorkflow Fixation Fixation (e.g., 10% NBF) Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Removes water Clearing Clearing (this compound) Dehydration->Clearing Removes ethanol Infiltration Infiltration (Paraffin Wax) Clearing->Infiltration Removes this compound Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining

Caption: Standard workflow for paraffin-embedded tissue processing.

Logical Relationship of this compound Properties

oXyleneProperties oXylene This compound Miscibility Miscible with Alcohol & Paraffin Wax oXylene->Miscibility RefractiveIndex High Refractive Index (similar to protein) oXylene->RefractiveIndex Solvent Good Solvent oXylene->Solvent EffectiveClearing Effective Clearing Agent Miscibility->EffectiveClearing Allows transition from dehydrant to embedding medium RefractiveIndex->EffectiveClearing Renders tissue transparent Solvent->EffectiveClearing Removes lipids

Caption: Key properties of this compound for tissue clearing.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Ventilation: Always work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.

  • Storage: Store this compound in tightly sealed, chemically resistant containers away from heat, flames, and direct sunlight.

  • Disposal: Dispose of used this compound as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.

Alternatives to this compound

Due to the hazardous nature of xylene, several alternatives have been developed. These include limonene-based clearing agents, aliphatic hydrocarbons, and mineral oil mixtures.[2] While some substitutes offer a better safety profile, they may require adjustments to processing times and can sometimes be less effective at removing lipids or may not be compatible with all mounting media.[10] The choice of clearing agent should be based on a balance of performance, safety, and cost.

References

Troubleshooting & Optimization

Technical Support Center: Purification of o-Xylene from m-Xylene and p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of o-xylene from its isomers, m-xylene and p-xylene. The separation of these isomers is notoriously difficult due to their similar chemical structures and close boiling points.[1][2][3] This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and visualizations to aid in your experimental work.

Physical Properties of Xylene Isomers

A fundamental understanding of the physical properties of xylene isomers is critical for selecting and optimizing a purification strategy. The slight differences in their boiling and melting points are exploited in distillation and crystallization processes, respectively.

PropertyThis compoundm-Xylenep-Xylene
Boiling Point (°C) 144.4[1][4]139.3[4]138.4[5]
Melting Point (°C) -25.2[4]-47.4[4]13.26[6]
Density (g/mL) 0.88[4]0.87[4]0.86[4]
Molecular Weight ( g/mol ) 106.17[7]106.17[7]106.17[7]

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor separation efficiency in fractional distillation. - Insufficient column height or number of theoretical plates.- Incorrect reflux ratio.- Fluctuations in heating or cooling.- Use a column with a higher number of theoretical plates (e.g., >150 for high purity this compound).[8]- Optimize the reflux ratio; a higher ratio generally improves separation but increases distillation time.- Ensure stable and consistent heating of the distillation flask and efficient cooling in the condenser.
Low yield of this compound after purification. - Incomplete separation leading to loss of product in the m- and p-xylene fractions.- Formation of azeotropes with contaminants.- Re-distill the collected fractions to improve recovery.- Ensure the starting material is free from water or other solvents that could form azeotropes.[6]
Co-crystallization of isomers during melt crystallization. - Cooling rate is too fast.- Insufficient agitation of the slurry.- Employ a slower, controlled cooling rate to promote selective crystallization.- Ensure vigorous and consistent stirring to maintain a homogeneous slurry.
Adsorbent fouling or low selectivity in adsorption-based methods. - Presence of impurities in the feed stream that irreversibly bind to the adsorbent.- Incorrect choice of adsorbent for this compound selectivity.- Pre-purify the xylene mixture to remove interfering compounds.- Select an adsorbent with a known high selectivity for this compound, such as certain metal-organic frameworks (MOFs).[8]
Inaccurate purity assessment by Gas Chromatography (GC). - Improper column selection or GC parameters.- Co-elution of isomers or impurities.- Use a capillary column with a stationary phase suitable for aromatic hydrocarbon separation (e.g., InertCap 1).[9]- Optimize the temperature program and carrier gas flow rate to achieve baseline separation of all isomers.[9]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate xylene isomers?

A1: The separation of o-, m-, and p-xylene is challenging due to their identical molecular weights and very similar boiling points and molecular structures.[2][3] This makes traditional separation techniques like simple distillation ineffective, requiring more advanced methods.

Q2: What is the most common industrial method for separating xylene isomers?

A2: Industrially, the most common methods are fractional crystallization and selective adsorption.[5][10] Fractional crystallization is often used to separate p-xylene due to its significantly higher melting point.[1] Adsorption processes, such as the Parex process, are widely used for p-xylene production using zeolites as adsorbents.[1][10]

Q3: Can this compound be purified by fractional distillation?

A3: Yes, this compound can be separated from m- and p-xylene by fractional distillation due to its higher boiling point (144.4 °C) compared to m-xylene (139.3 °C) and p-xylene (138.4 °C).[1][4] However, achieving high purity (e.g., 95%) requires a distillation column with a large number of theoretical plates, often exceeding 150.[1][8]

Q4: What are the advantages of using selective adsorption for this compound purification?

A4: Selective adsorption can offer high efficiency and lower energy consumption compared to distillation.[8] Certain adsorbents, like specific metal-organic frameworks (MOFs), have shown high selectivity for this compound over its isomers.[8] This method can be particularly advantageous for achieving very high purity levels.

Q5: How can I accurately determine the purity of my this compound sample?

A5: Gas chromatography (GC) is the standard method for analyzing the purity of this compound and quantifying the amounts of m- and p-xylene and other impurities.[9][11] It is crucial to use a suitable capillary column and optimized analytical conditions to ensure accurate separation and quantification of the isomers.[9][12]

Experimental Protocols

Fractional Distillation for this compound Enrichment

Objective: To enrich this compound from a mixture of xylene isomers.

Materials:

  • Mixture of o-, m-, and p-xylene

  • Fractional distillation apparatus (heating mantle, round-bottom flask, packed distillation column, condenser, receiving flasks)

  • Boiling chips

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the xylene isomer mixture and boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • As the mixture begins to boil, control the heating rate to establish a stable reflux in the column.

  • Slowly begin to collect the distillate. The first fraction will be enriched in the lower boiling point isomers, p-xylene and m-xylene.

  • Monitor the temperature at the top of the column. A sharp increase in temperature will indicate that the this compound is beginning to distill.

  • Change the receiving flask to collect the this compound-enriched fraction.

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Analyze the collected fractions using GC to determine the composition and purity of the this compound.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., InertCap 1, 30 m x 0.53 mm I.D., 1.00 µm film thickness)[9]

  • Helium carrier gas

  • Microsyringe

GC Conditions (Example): [9]

  • Column: InertCap 1 (30 m x 0.53 mm I.D., 1.00 µm df)

  • Column Temperature: 80 °C (hold for 15 min), then ramp to 180 °C at 10 °C/min (hold for 5 min)

  • Carrier Gas: Helium at a flow rate of 3.00 mL/min

  • Injection: Split mode (10:1), 200 °C

  • Detector: FID at 200 °C

  • Injection Volume: 0.2 µL

Procedure:

  • Prepare the GC system and allow it to stabilize at the set conditions.

  • Using a microsyringe, inject a 0.2 µL aliquot of the this compound sample into the GC.

  • Start the data acquisition.

  • After the run is complete, identify the peaks corresponding to this compound, m-xylene, p-xylene, and any other impurities based on their retention times (determined from standard injections).

  • Integrate the peak areas and calculate the purity of the this compound as a percentage of the total area.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Collection start Start with Mixed Xylene Isomers char Characterize Initial Mixture (GC) start->char dist Fractional Distillation char->dist Boiling Point Difference adsorp Selective Adsorption char->adsorp Selective Binding cryst Melt Crystallization char->cryst Melting Point Difference collect Collect this compound Enriched Fraction dist->collect adsorp->collect cryst->collect gc Purity Analysis (GC) collect->gc end_node Pure this compound gc->end_node

Caption: Experimental workflow for the purification of this compound.

Decision_Flowchart start Start: Need to Purify this compound purity Desired Purity Level? start->purity scale Scale of Experiment? purity->scale High (>99%) dist Fractional Distillation purity->dist Moderate (~95%) adsorp Selective Adsorption scale->adsorp Lab Scale cryst Melt Crystallization (if p-xylene is major impurity) scale->cryst Industrial Scale end_node Selected Method dist->end_node adsorp->end_node cryst->end_node Selective_Adsorption cluster_input Input cluster_process Adsorption Process cluster_output Output mix This compound m-Xylene p-Xylene adsorbent Porous Adsorbent (e.g., MOF with selective sites for this compound) mix->adsorbent Mixture flows through adsorbent bound Adsorbed this compound adsorbent->bound This compound selectively binds unbound Unbound m- & p-Xylene adsorbent->unbound m- and p-Xylene pass through

References

Technical Support Center: Separation of Xylene Isomers by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of xylene isomers by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate xylene isomers using conventional fractional distillation?

Separating xylene isomers—ortho-xylene (this compound), meta-xylene (m-xylene), and para-xylene (p-xylene)—by conventional distillation is exceptionally challenging due to their extremely close boiling points.[1][2] The boiling points of m-xylene and p-xylene differ by less than 1°C, making their separation by this method impractical as it would necessitate a distillation column with a very large number of theoretical plates and a high reflux ratio, leading to significant energy consumption.[1][2]

Q2: What are the primary alternative distillation methods for separating xylene isomers?

The most common and effective alternative distillation methods are:

  • Extractive Distillation: This method involves introducing a high-boiling point solvent (an entrainer or extractive agent) to the xylene mixture.[3][4] The solvent selectively alters the relative volatilities of the isomers, making them easier to separate by distillation.[3]

  • Azeotropic Distillation: This technique uses an entrainer that forms an azeotrope (a mixture with a constant boiling point) with one or more of the xylene isomers.[5][6] This azeotrope is then distilled off, leaving the other isomers behind.

Q3: Can xylene isomers form azeotropes with water?

Yes, xylenes can form azeotropes with water. The azeotrope consists of approximately 60% xylenes and boils at 94.5 °C.[7]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency (Product Purity is Low)

Symptoms:

  • The distillate or bottoms product contains a higher than acceptable concentration of undesired isomers.

  • Analysis (e.g., by gas chromatography) shows significant peak overlap for the isomers.

Possible Causes and Solutions:

Cause Troubleshooting Step
Insufficient Number of Theoretical Plates For conventional distillation, separating xylenes requires a very high number of theoretical plates (over 150-300), which is often impractical.[2][8] Consider switching to extractive or azeotropic distillation. If using one of these methods, ensure your column is packed appropriately and of sufficient length.
Incorrect Reflux Ratio An inadequate reflux ratio can lead to poor separation. For separating this compound from a mixture of m- and p-xylene, a high reflux ratio is necessary.[9] Experiment with increasing the reflux ratio incrementally while monitoring product purity.
Improper Choice of Extractive Agent/Entrainer The effectiveness of extractive and azeotropic distillation is highly dependent on the chosen solvent. The agent must significantly alter the relative volatility of the isomers.[3][4] Consult literature for effective agents for your specific separation goal (e.g., separating p-xylene from m-xylene).[3][4][5]
Incorrect Solvent-to-Feed Ratio In extractive distillation, the amount of solvent added is crucial. Typically, a ratio of 1:1 to 2:1 (solvent to xylene) on each plate is required.[3] An incorrect ratio can diminish the effect on relative volatility.
Channeling in Packed Columns The liquid and vapor phases may not be in good contact within a packed column, leading to reduced efficiency. Ensure the packing material is appropriate for the column diameter and is wetted evenly.
Fluctuations in Pressure or Temperature Stable operating conditions are critical. Fluctuations can disrupt the vapor-liquid equilibrium. Ensure your heating and cooling systems are providing consistent energy input and removal.
Issue 2: Problems with the Extractive Agent or Azeotrope Entrainer

Symptoms:

  • Difficulty in recovering the solvent from the product.

  • The solvent is co-distilling with the desired isomer.

  • Formation of unexpected azeotropes.

Possible Causes and Solutions:

Cause Troubleshooting Step
Boiling Point of Solvent is Too Close to Xylenes For extractive distillation, the solvent should have a boiling point significantly higher than the xylenes to ensure easy separation in a subsequent recovery column.[3][4]
Formation of an Azeotrope with the Product In extractive distillation, the solvent should not form an azeotrope with the xylenes.[4] If an azeotrope forms, it will be difficult to separate the solvent from the product.
Insufficient Solvent Purity Impurities in the solvent can interfere with the separation process and may be difficult to remove from the final product. Always use a high-purity solvent.

Data Presentation

Table 1: Physical Properties of Xylene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
p-xylene138.313.260.86
m-xylene139.1-47.870.86
This compound144.4-25.20.88

Source:[7][10]

Experimental Protocols

Note: These are generalized protocols and should be adapted based on specific laboratory equipment and safety procedures.

Protocol 1: Extractive Distillation for Separating p-xylene from m-xylene

Objective: To enhance the relative volatility between p-xylene and m-xylene to facilitate their separation.

Materials:

  • Mixture of p-xylene and m-xylene

  • Extractive agent (e.g., an ester like butyl butyrate or methyl caproate)[3]

  • Multi-plate rectification column with a reboiler and condenser

  • Heating mantle and temperature controllers

  • Fraction collector

  • Gas chromatograph for analysis

Procedure:

  • Column Setup: Assemble the multi-plate rectification column. Ensure all connections are secure.

  • Charge the Reboiler: Add the xylene isomer mixture to the reboiler.

  • Preheat the Extractive Agent: Heat the extractive agent to approximately the temperature of the feed plate where it will be introduced.[3]

  • Commence Distillation: Begin heating the reboiler to bring the xylene mixture to a boil.

  • Introduce the Extractive Agent: Once the column reaches a steady state (stable temperature gradient), introduce the preheated extractive agent near the top of the column. The agent will flow down the column.[4]

  • Control Flow Rates: Maintain a consistent feed rate of the xylene mixture and the extractive agent. The ratio of agent to xylene should be carefully controlled.[3]

  • Collect Distillate: The more volatile component (p-xylene in this case, due to the altered volatility) will move up the column and be collected as the distillate.

  • Collect Bottoms: The less volatile component (m-xylene) and the extractive agent will be collected from the reboiler.

  • Solvent Recovery: The bottoms product is then fed to a second distillation column to separate the m-xylene from the high-boiling point extractive agent.

  • Analysis: Analyze the composition of the distillate and bottoms fractions using gas chromatography to determine the separation efficiency.

Protocol 2: Azeotropic Distillation for Separating m-xylene from p-xylene

Objective: To form an azeotrope with p-xylene to remove it from the mixture.

Materials:

  • Mixture of m-xylene and p-xylene

  • Azeotrope forming agent (entrainer) (e.g., propyl butyrate or methyl valerate)[5]

  • Multi-plate rectification column with a Dean-Stark trap or similar separator

  • Heating mantle and temperature controllers

  • Fraction collector

  • Gas chromatograph for analysis

Procedure:

  • Column Setup: Assemble the distillation apparatus, including the rectification column and a separator for the azeotrope.

  • Charge the Reboiler: Add the mixture of p-xylene and m-xylene and the azeotrope forming agent to the reboiler.

  • Heat the Mixture: Begin heating the reboiler.

  • Azeotrope Distillation: The azeotrope of p-xylene and the entrainer will have a lower boiling point than either of the pure components or m-xylene. This azeotrope will distill over first.

  • Collect and Separate the Azeotrope: The overhead vapor is condensed and collected. The azeotrope can then be broken, often by cooling and phase separation or by solvent extraction, to recover the p-xylene and the entrainer.[5]

  • Collect the Bottoms Product: m-xylene, being less volatile, will remain in the reboiler and can be collected as the bottoms product.[5]

  • Analysis: Use gas chromatography to verify the purity of the separated m-xylene and the recovered p-xylene.

Mandatory Visualization

Troubleshooting_Xylene_Distillation Troubleshooting Workflow for Xylene Isomer Separation by Distillation start Start: Poor Separation of Xylene Isomers check_method Is the distillation method appropriate? start->check_method conventional Conventional Distillation check_method->conventional No advanced Extractive or Azeotropic Distillation check_method->advanced Yes check_conventional_params Check column efficiency and reflux ratio conventional->check_conventional_params check_solvent Is the solvent (entrainer) correct? advanced->check_solvent increase_plates Increase theoretical plates (if feasible) check_conventional_params->increase_plates Low efficiency increase_reflux Increase reflux ratio check_conventional_params->increase_reflux Low reflux switch_method Switch to Extractive or Azeotropic Distillation increase_plates->switch_method increase_reflux->switch_method switch_method->advanced solvent_properties Verify solvent boiling point and azeotrope formation check_solvent->solvent_properties Yes optimize_solvent Optimize solvent selection and ratio check_solvent->optimize_solvent No solvent_ratio Check solvent-to-feed ratio solvent_properties->solvent_ratio solvent_ratio->optimize_solvent Incorrect check_operating_conditions Are operating conditions stable? solvent_ratio->check_operating_conditions Correct optimize_solvent->check_operating_conditions stabilize_pressure Stabilize pressure check_operating_conditions->stabilize_pressure Pressure unstable stabilize_temperature Stabilize temperature check_operating_conditions->stabilize_temperature Temperature unstable check_equipment Inspect equipment for issues check_operating_conditions->check_equipment Stable stabilize_pressure->check_equipment stabilize_temperature->check_equipment check_packing Check for column packing issues (channeling) check_equipment->check_packing repack_column Repack column if necessary check_packing->repack_column Channeling detected end_node Separation Improved check_packing->end_node No issues repack_column->end_node

Caption: Troubleshooting workflow for xylene isomer separation.

References

Removing water and other impurities from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water and other impurities from o-Xylene.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments involving this compound.

Problem: My reaction is moisture-sensitive. How can I ensure my this compound is sufficiently dry?

Solution: For reactions requiring anhydrous conditions, reducing the water content in this compound to low ppm levels is critical. The choice of drying method depends on the required dryness level and the scale of your experiment.

  • For moderately dry applications (up to ~50 ppm water):

    • Using Drying Agents: Anhydrous drying agents are a common and effective method for removing water.

      • Select an appropriate drying agent: Anhydrous calcium chloride, calcium sulfate (Drierite®), magnesium sulfate, or sodium sulfate are suitable for pre-drying this compound.[1][2] For achieving lower water content, activated alumina or molecular sieves (3Å or 4Å) are recommended.[1][3][4]

      • Procedure: Add the drying agent to the this compound in a sealed container. The amount of drying agent depends on the volume of the solvent and its initial water content (a general guideline is 10-20 g per liter).

      • Stir or swirl the mixture for several hours, or let it stand overnight to ensure complete water removal.[2]

      • Decant or filter the dried this compound from the desiccant. For highly sensitive applications, it is best to distill the solvent directly from the drying agent (excluding sodium metal due to reactivity).

  • For strictly anhydrous conditions (<10 ppm water):

    • Distillation from a drying agent: This is a highly effective method for obtaining super-dry solvents.[5]

      • Pre-dry the this compound with a suitable desiccant like anhydrous calcium chloride to remove the bulk of the water.[1]

      • Set up a distillation apparatus.

      • Add a high-avidity drying agent to the distillation flask with the pre-dried this compound. Calcium hydride (CaH₂) is a good choice for aromatic hydrocarbons.[4][5] Caution: Never use sodium metal with halogenated solvents.

      • Reflux the this compound over the drying agent for at least one hour before distilling.

      • Distill the solvent and collect the fraction boiling at the correct temperature (Boiling point of this compound: ~144 °C).[6] Discard the initial and final fractions.[5]

      • Store the freshly distilled, anhydrous this compound over activated molecular sieves in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]

Problem: My this compound contains other isomeric impurities (m-xylene, p-xylene, ethylbenzene). How can I purify it?

Solution: The separation of xylene isomers is challenging due to their very close boiling points.[6][7][8] Simple distillation is often ineffective.[6]

  • Fractional Distillation: While difficult, highly efficient fractional distillation under reduced pressure can enrich this compound.[9] However, achieving high purity is energy-intensive.[8]

  • Azeotropic Distillation: This technique involves adding an agent that forms an azeotrope (a mixture with a constant boiling point) with one of the isomers, allowing for its removal. For instance, formic acid forms an azeotrope with m-xylene.[10]

  • Extractive Distillation: This method uses a solvent that alters the relative volatility of the components. Agents like o-cresol and methyl salicylate can be used to separate this compound from m- and p-xylene.[11]

  • Crystallization: This method is more commonly used for the separation of p-xylene, which has a higher melting point than the other isomers.[6][12]

  • Adsorption: Techniques using adsorbents like specific zeolites or metal-organic frameworks (MOFs) can selectively adsorb certain isomers.[3][9][12]

For most laboratory-scale purifications where high isomeric purity is required, purchasing commercially available high-purity this compound is often the most practical approach.

Experimental Workflows

General Workflow for Drying this compound

Drying_Workflow start Wet this compound predry Pre-drying with Anhydrous CaCl2 or Na2SO4 start->predry decant_filter Decant or Filter predry->decant_filter distillation Distillation from Drying Agent (e.g., CaH2) decant_filter->distillation For highest purity storage Store over Molecular Sieves decant_filter->storage For moderate dryness distillation->storage end Anhydrous this compound storage->end

Caption: Workflow for drying this compound.

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start with Impure this compound impurity_type What is the main impurity? start->impurity_type water Water impurity_type->water Water isomers Isomers (m-, p-xylene, ethylbenzene) impurity_type->isomers Isomers other_organics Other Organic Impurities impurity_type->other_organics Other Organics drying_method Use Drying Agents or Distillation from Desiccant water->drying_method isomer_separation Consider Fractional Distillation, Azeotropic Distillation, or High Purity Commercial Source isomers->isomer_separation fractional_distillation Fractional Distillation other_organics->fractional_distillation

Caption: Selecting a purification method for this compound.

Quantitative Data Summary

PropertyValue
Boiling Point 144.4 °C
Melting Point -25.2 °C
Density 0.88 g/cm³ at 20 °C
Solubility in Water 178 mg/L at 25 °C[13]
Water content in "Extra Dry" grade <0.005 %[14]

Experimental Protocols

Protocol 1: Drying this compound with Calcium Hydride

Objective: To obtain anhydrous this compound suitable for moisture-sensitive reactions.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask

  • Distillation head, condenser, and receiving flask

  • Heating mantle

  • Stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-dry the this compound: If the this compound has significant water content, pre-dry it by stirring over anhydrous calcium chloride for several hours, then filter.

  • Assemble the distillation apparatus: Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Add this compound and CaH₂: Place the pre-dried this compound and a stir bar into the round-bottom flask. Carefully add calcium hydride (approximately 5-10 g per liter of solvent). Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Handle in a well-ventilated fume hood.

  • Reflux: Heat the mixture to a gentle reflux and maintain for at least one hour. This allows the CaH₂ to react with any residual water.

  • Distillation: After refluxing, begin the distillation. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~144 °C).

  • Storage: Collect the distilled this compound in a dry, sealed flask, preferably under an inert atmosphere. For long-term storage, add activated 3Å or 4Å molecular sieves.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound? A1: Besides water, commercial this compound can contain other C8 aromatic isomers such as m-xylene, p-xylene, and ethylbenzene.[7][8] Other potential impurities include small amounts of toluene, and C9 aromatic hydrocarbons.[15]

Q2: Can I use molecular sieves to dry this compound? A2: Yes, molecular sieves (typically 3Å or 4Å) are very effective for drying this compound, especially for achieving very low water content.[1][4][5] For best results, use activated molecular sieves and allow sufficient contact time (24-48 hours).[4]

Q3: What are the storage recommendations for purified this compound? A3: Purified, and especially anhydrous, this compound should be stored in a tightly sealed, dry container to prevent atmospheric moisture contamination.[16][17][18] For extra dry solvent, storage under an inert atmosphere (nitrogen or argon) over activated molecular sieves is recommended.[5] Store in a cool, well-ventilated area away from sources of ignition.[18][19]

Q4: Is this compound flammable? A4: Yes, this compound is a flammable liquid and vapor.[18][20][21] Keep it away from heat, sparks, open flames, and other ignition sources.[17][19][21]

Q5: What is the difference between azeotropic and extractive distillation? A5: In azeotropic distillation , an entrainer is added that forms a new, lower-boiling azeotrope with one of the components, which is then distilled off.[22] In extractive distillation , a high-boiling solvent is added that alters the relative volatilities of the components in the mixture, making their separation by distillation easier.[11][23]

References

Technical Support Center: Optimizing Reaction Conditions in o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using o-xylene as a solvent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a reaction solvent?

This compound is a non-polar, aromatic hydrocarbon with a relatively high boiling point, making it suitable for reactions that require elevated temperatures.[1] Its key properties are summarized below:

PropertyValueReference
Molecular FormulaC₈H₁₀[1]
Boiling Point~144.4 °C (291.9 °F)[1][2][3]
Melting Point~ -25.2 °C (-13.4 °F)[1][2]
Density~0.88 g/cm³[1]
Solubility in WaterVery low/insoluble[4][5][6][7]
Solubility in Organic SolventsMiscible with most organic solvents[1][4]

Q2: When should I choose this compound as a solvent for my reaction?

This compound is an excellent choice for reactions that require high temperatures to overcome activation energy barriers. Its non-polar nature makes it ideal for dissolving non-polar reactants and reagents. Common applications include Suzuki-Miyaura couplings, Heck reactions, Diels-Alder reactions, and Friedel-Crafts alkylations.

Q3: What are the main safety concerns when working with this compound?

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[8][9] It is also harmful if inhaled or absorbed through the skin, and can cause irritation to the eyes, nose, and throat.[2][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I remove this compound after my reaction is complete?

Due to its high boiling point, removing this compound can be challenging. Standard rotary evaporation may not be sufficient. Techniques like distillation or steam distillation are often employed.[11] For small-scale reactions, removing the bulk of the this compound under high vacuum and then purifying the product via column chromatography is a common strategy.

Q5: Can impurities in this compound affect my reaction?

Yes, impurities commonly found in technical grade xylene, such as ethylbenzene and other xylene isomers (m- and p-xylene), can potentially interfere with your reaction.[10] For sensitive reactions, using high-purity this compound is recommended. The presence of water can also be detrimental to moisture-sensitive reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem when using this compound as a solvent.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_reagents Verify Reagent and Catalyst Quality/Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Poor Quality (Replace/Purify) check_solubility Assess Reactant Solubility in this compound check_conditions->check_solubility Conditions Correct optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Sub-optimal check_workup Analyze Workup and Purification Procedure check_solubility->check_workup Solubility Adequate check_solubility->solution Insoluble (Consider Co-solvent) check_workup->optimize_temp Workup OK check_workup->solution Product Loss (Modify Procedure) optimize_catalyst Optimize Catalyst Loading optimize_temp->optimize_catalyst optimize_time Optimize Reaction Time optimize_catalyst->optimize_time optimize_time->solution

Caption: A workflow for troubleshooting low reaction yields.

Question: My reaction yield is very low. What are the common causes and how can I address them?

Answer: Several factors can contribute to low yields in reactions conducted in this compound.

  • Sub-optimal Temperature:

    • Problem: The high boiling point of this compound allows for a wide range of reaction temperatures. However, a temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to product decomposition or the formation of side products.

    • Solution: Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability. For example, in the oxidation of this compound to phthalic anhydride, temperature significantly impacts conversion and selectivity.[12]

  • Catalyst Issues:

    • Problem: Insufficient catalyst loading, catalyst deactivation, or poor catalyst quality can all lead to low conversion. In Friedel-Crafts reactions, for instance, the Lewis acid catalyst can be deactivated by basic functional groups on the substrate.[13]

    • Solution: Gradually increase the catalyst loading and monitor the reaction progress.[13] Ensure the catalyst is fresh and has been stored correctly. If deactivation is suspected, consider using a higher catalyst loading or protecting reactive functional groups.

  • Poor Solubility of Reagents:

    • Problem: While this compound is a good solvent for many non-polar compounds, some polar reagents or catalysts may have limited solubility, especially at room temperature.

    • Solution: Ensure all reactants are fully dissolved at the reaction temperature. If a reagent has poor solubility, consider adding a co-solvent to improve miscibility.

  • Product Loss During Workup:

    • Problem: The high boiling point of this compound can complicate product isolation. Significant product loss can occur during its removal.

    • Solution: Optimize your purification strategy. Consider techniques like crystallization or precipitation of the product from the this compound solution before solvent removal.

Issue 2: Formation of Unexpected Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

SideProducts

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a flame-dried flask, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction between a diene and a dienophile using this compound as a high-boiling solvent.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the diene (1.0 equiv.) and the dienophile (1.0-1.2 equiv.).

  • Add this compound to the flask.

  • Heat the mixture to reflux with stirring. T[10]he high temperature of refluxing this compound is often sufficient to drive the reaction to completion.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product is a solid, it may crystallize upon cooling and can be isolated by filtration.

  • If the product is soluble, remove the this compound under high vacuum and purify the residue by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Phase Separation in o-Xylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation during the workup of chemical reactions conducted in o-xylene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a persistent emulsion during the aqueous workup of my reaction in this compound?

A1: Emulsion formation is a common issue when a nonpolar organic solvent like this compound is mixed with an aqueous solution.[1] Emulsions are stabilized by substances that act as surfactants, which reduce the interfacial tension between the two immiscible liquids. In the context of a chemical reaction, these surfactants can be:

  • Unreacted starting materials or reagents: Particularly if they possess both polar and nonpolar functionalities.

  • Reaction byproducts: Partially oxidized or hydrolyzed compounds can be amphiphilic and stabilize emulsions. For instance, in the oxidation of this compound, partially oxidized species like o-toluic acid may be present.[2]

  • Catalyst residues: Hydrolyzed catalyst residues, for example from a Friedel-Crafts reaction using aluminum chloride, can form fine solid particles that stabilize emulsions.

  • Phase-transfer catalysts: If used in the reaction, these are designed to be surface-active and can lead to persistent emulsions if not properly removed.[3]

Q2: My reaction mixture is very dark, and I cannot see the interface between the this compound and aqueous layers. What can I do?

A2: Poor visibility of the interface is a common problem, especially with reactions that produce colored impurities. Here are a few techniques to help visualize the phase boundary:

  • Good lighting: Shine a bright light through the separatory funnel.

  • Observation of droplets: As you add one of the phases, observe the droplets. If they travel through the existing liquid and coalesce at the top or bottom, you can identify the layers.

  • Small-scale test: Withdraw a small sample from one of the layers with a pipette and add it to a test tube containing water. If it is miscible, it is the aqueous layer; if it forms a separate layer, it is the organic (this compound) layer.

Q3: After separating the layers, I notice a significant amount of my desired product has remained in the aqueous phase. How can I improve recovery?

A3: Poor partitioning of your product into the this compound layer can be due to several factors:

  • Product polarity: Your product may be more polar than anticipated, leading to higher solubility in the aqueous phase.

  • pH of the aqueous phase: If your product has acidic or basic functional groups, its solubility will be highly dependent on the pH of the aqueous wash. For example, an acidic product will be more soluble in a basic aqueous solution.[4]

  • Insufficient extraction: A single extraction may not be sufficient to recover all of the product. Performing multiple extractions with fresh this compound will improve the yield.

Troubleshooting Guides

Issue 1: Persistent Emulsion Formation

A persistent emulsion can significantly complicate product isolation and reduce yields. The following guide provides a systematic approach to breaking emulsions in this compound reaction workups.

Troubleshooting Workflow for Emulsions

G start Persistent Emulsion Observed gentle_swirl Allow to Stand & Gently Swirl start->gentle_swirl Initial Step brine Add Saturated Brine (NaCl solution) gentle_swirl->brine If emulsion persists temp_change Change Temperature (Cool or Gently Warm) brine->temp_change If emulsion persists resolved Emulsion Broken, Proceed with Separation brine->resolved Successful centrifuge Centrifugation temp_change->centrifuge For stubborn emulsions temp_change->resolved Successful filter Filter through Celite or Glass Wool centrifuge->filter If centrifuge is unavailable or ineffective centrifuge->resolved Successful filter->resolved Successful

Caption: A stepwise approach to breaking emulsions in this compound workups.

Detailed Methodologies:

  • Step 1: Patience and Gentle Agitation

    • Protocol: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own. Gentle swirling of the funnel, rather than vigorous shaking, can encourage coalescence of the dispersed droplets without introducing more energy to stabilize the emulsion.

  • Step 2: Addition of Brine

    • Protocol: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to dehydrate the dispersed organic droplets, forcing them to coalesce.[5] Start by adding a volume of brine equal to about 10-20% of the aqueous layer volume and gently invert the funnel several times.

    • Data Table: Effect of NaCl Concentration on Emulsion Stability

      NaCl Concentration (g/L) Observation
      0 (DI Water) Stable emulsion may persist for hours.
      30 Significant reduction in emulsion stability; phase separation often occurs within minutes.[6]

      | >60 | Rapid phase separation, often nearly instantaneous.[6] |

  • Step 3: Temperature Variation

    • Protocol:

      • Cooling: Place the separatory funnel in an ice bath. A decrease in temperature can sometimes destabilize an emulsion by altering the solubility of the emulsifying agent.[7]

      • Gentle Warming: Carefully warm the mixture in a warm water bath. Increased temperature can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.[7] Exercise caution to avoid pressure buildup from the solvent vapor.

    • Data Table: Temperature Effect on Solubility and Partitioning

      Temperature Effect on Solubility of Organics in Water Effect on Partition Coefficient (Log P)
      Increasing Generally increases.[8] Can decrease, indicating a shift towards the aqueous phase.[9]
      Decreasing Generally decreases. Can increase, favoring the organic phase.

      Note: The effect of temperature is compound-specific.

  • Step 4: Centrifugation

    • Protocol: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed. The applied force can be very effective at breaking the emulsion by forcing the denser phase to the bottom.

  • Step 5: Filtration

    • Protocol: Pass the entire emulsion through a pad of Celite or a plug of glass wool in a filter funnel. The fine particles or fibers can help to break up the emulsion by providing a large surface area for the droplets to coalesce upon.

Issue 2: Product Precipitation at the Interface

Sometimes, the desired product may have limited solubility in both the this compound and the aqueous phase, causing it to precipitate at the interface and further stabilize an emulsion.

Troubleshooting Workflow for Interfacial Precipitation

G start Product Precipitates at Interface add_solvent Add More this compound or a Co-solvent start->add_solvent adjust_ph Adjust pH of Aqueous Phase start->adjust_ph filter_solid Isolate Solid by Filtration start->filter_solid If solubilization fails resolved Product is Solubilized or Isolated add_solvent->resolved Successful adjust_ph->resolved Successful dissolve_solid Wash and Dissolve Solid in an Appropriate Solvent filter_solid->dissolve_solid dissolve_solid->resolved

Caption: Logical steps for addressing product precipitation during workup.

Detailed Methodologies:

  • Step 1: Increase Solvent Volume

    • Protocol: Add more this compound to the separatory funnel to try and dissolve the precipitated product. If the product has limited solubility in pure this compound, a co-solvent in which the product is more soluble (e.g., a small amount of ethyl acetate or THF) can be added to the organic layer.

  • Step 2: Adjust Aqueous pH

    • Protocol: If your product has acidic or basic properties, its solubility will be highly dependent on the pH of the aqueous phase.

      • For an acidic product , adding a small amount of a stronger base (e.g., 1M NaOH) to the aqueous layer can deprotonate it, forming a salt that may be more soluble in the aqueous phase, thus breaking the interfacial solid layer.

      • For a basic product , adding a dilute acid (e.g., 1M HCl) can protonate it, forming a salt that is more soluble in the aqueous phase.

  • Step 3: Isolate the Solid

    • Protocol: If the above methods fail, it may be best to isolate the solid. Drain both the organic and aqueous layers from the separatory funnel and collect the solid precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold this compound to remove entrained impurities. The solid can then be dried and purified separately.

Experimental Protocols for Common Reaction Workups in this compound

Protocol 1: Workup of a Friedel-Crafts Acylation Reaction

Friedel-Crafts reactions often use a Lewis acid catalyst like AlCl₃, which must be quenched and removed during workup.[6]

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the this compound solution to a beaker containing crushed ice. The AlCl₃ will react exothermically with water.

  • Acid Wash: Transfer the mixture to a separatory funnel. Add a volume of dilute HCl (e.g., 1M) and shake. This will help to dissolve any remaining aluminum salts.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain the lower aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash: Wash the organic layer with saturated brine to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the this compound layer into a flask, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the this compound under reduced pressure to isolate the crude product.

Protocol 2: Workup of a Suzuki Coupling Reaction

Suzuki couplings often involve a biphasic solvent system and a base, which can sometimes lead to workup challenges.[10]

  • Initial Dilution: After cooling the reaction to room temperature, dilute the mixture with an equal volume of an organic solvent like ethyl acetate. This can help to improve subsequent phase separation.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of the inorganic base and boronic acid byproducts.

  • Phase Separation: Allow the layers to separate. If phase separation is slow, the addition of brine can be beneficial. Drain the aqueous layer.

  • Multiple Extractions: Repeat the wash/extraction process two more times to ensure complete removal of water-soluble impurities.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

Data Table: Solubility of a Potential Oxidation Byproduct

The following table provides solubility data for phthalic acid, a potential byproduct from the oxidation of this compound, which can influence phase separation.[10][11][12]

Solvent SystemTemperature (°C)Phthalic Acid Solubility (mole fraction x 10³)
Water25~0.7
This compound25Insoluble[11]
Acetic Acid / Water (xHAc = 0.5467)37.20.928
Acetic Acid / Water (xHAc = 0.5467)59.91.743

This data highlights that while phthalic acid is insoluble in pure this compound, its presence as a salt in an aqueous phase or its solubility in a co-solvent like acetic acid could impact the workup.[11]

References

Technical Support Center: Phthalic Anhydride Production from o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phthalic anhydride from o-xylene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Phthalic Anhydride

Q: My phthalic anhydride yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reaction conditions, catalyst performance, and feedstock purity. Here are the primary areas to investigate:

  • Suboptimal Reaction Temperature: The oxidation of this compound is highly temperature-sensitive.[1] Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can lead to over-oxidation and the formation of undesirable byproducts like maleic anhydride, CO, and CO₂.[2][3] The ideal temperature range is typically between 340-385°C.[4][5]

  • Catalyst Deactivation: The V₂O₅/TiO₂ catalyst can lose activity over time due to several factors:

    • Over-reduction: This can occur if the catalyst is exposed to a reducing environment, for instance, during a shutdown without sufficient air purging.[6][7]

    • Coke Formation: Adsorption of reaction intermediates can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[7]

    • Sintering: High temperatures can cause the catalyst support (TiO₂ in anatase form) to transform into the less active rutile phase.[3]

  • Poor Feedstock Quality: The purity of the this compound feed is crucial. Impurities can poison the catalyst or lead to unwanted side reactions.[8]

  • Inadequate Air-to-o-Xylene Ratio: An incorrect ratio of air to this compound can impact conversion and selectivity. The this compound concentration in the feed should be kept below the lower explosive limit, which is about 1 mole%.[1][8]

Issue 2: Catalyst Deactivation

Q: I suspect my catalyst is deactivated. What are the signs and what can I do about it?

A: Signs of catalyst deactivation include a gradual decrease in this compound conversion and phthalic anhydride yield over time, even with adjustments to the reaction temperature. To compensate for the slow deactivation, the reactor coolant temperature is typically increased by about 2–5 °C per year in industrial settings.[7]

  • Causes of Deactivation:

    • Thermal Stress: "Hot spots" in the reactor can cause irreversible damage to the catalyst.[2][3]

    • Poisoning: Impurities in the feed stream can act as catalyst poisons.

    • Over-reduction: As mentioned previously, insufficient oxygen during operation or shutdown can lead to the irreversible reduction of the active vanadium species.[6]

  • Solutions:

    • Regeneration: In some cases, catalyst activity can be partially restored through regeneration procedures, which typically involve carefully controlled oxidation to burn off coke deposits.

    • Replacement: For irreversible deactivation, the catalyst will need to be replaced.

    • Prevention: To prolong catalyst life, it is crucial to maintain stable operating conditions, ensure high-purity feedstock, and follow proper startup and shutdown procedures with adequate air purging.[6]

Issue 3: Formation of Undesired Byproducts

Q: My final product is contaminated with significant amounts of byproducts like phthalide, maleic anhydride, and benzoic acid. How can I minimize their formation?

A: The formation of byproducts is a common challenge in phthalic anhydride synthesis. The reaction network is complex, with several parallel and consecutive reactions occurring.[9]

  • Phthalide: This is a common under-oxidation byproduct. Its formation can be minimized by ensuring complete conversion of intermediates, which may involve optimizing the catalyst formulation and reaction conditions.

  • Maleic Anhydride and Benzoic Acid: These are over-oxidation products. Their formation is favored at higher temperatures.[4] Maintaining precise temperature control is key to maximizing selectivity towards phthalic anhydride.

  • CO and CO₂: These are products of complete combustion and their formation is also favored by high temperatures and can be a sign of catalyst issues.

Issue 4: Reactor Hot Spots

Q: I am observing localized high temperatures ("hot spots") in my reactor. What are the risks and how can I mitigate them?

A: Hot spots are a serious concern in the highly exothermic oxidation of this compound.[10] They can lead to:

  • Reduced selectivity and yield due to over-oxidation.[11]

  • Rapid catalyst deactivation.[2][3]

  • Safety hazards, including thermal runaway reactions.[1]

Mitigation Strategies:

  • Temperature Control: Ensure efficient heat removal from the reactor. In industrial settings, this is often achieved using molten salt baths.[4]

  • Catalyst Bed Dilution: Diluting the catalyst bed with inert materials can help to moderate the reaction rate and dissipate heat more effectively.[1]

  • Multi-layered Catalyst Beds: Using catalyst layers with different activities can help to distribute the reaction more evenly along the reactor length, preventing sharp temperature peaks.[12]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for this compound oxidation to phthalic anhydride?

A1: The most common catalyst is vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in the anatase crystalline form.[13][14]

Q2: What are the optimal operating conditions for this reaction?

A2: While optimal conditions can vary depending on the specific catalyst and reactor setup, typical ranges are:

  • Temperature: 340-385°C[4][5]

  • Pressure: Slightly above atmospheric pressure (e.g., 1 to 75 psig)[15]

  • This compound Concentration: Below 1 mole% in the air feed to remain below the explosive limit.[1][8]

Q3: How can I purify the crude phthalic anhydride?

A3: The crude product is typically purified through a series of steps:

  • Pre-treatment: The crude liquid is heated to dehydrate any phthalic acid back to phthalic anhydride.[4]

  • Distillation: A multi-column distillation process is used to separate the phthalic anhydride from lower-boiling impurities (like maleic anhydride and benzoic acid) and higher-boiling residues.[16]

Q4: What analytical methods are used to determine the purity of phthalic anhydride?

A4: Several methods can be used to assess the purity of the final product:

  • Gas Chromatography (GC): A common method for quantifying the main component and impurities.[17]

  • High-Performance Liquid Chromatography (HPLC): Another powerful separation technique for purity analysis.[18][19]

  • Titration: To determine the acid value, which indicates the amount of free acid in the sample.[20][21]

  • Melting Point Determination: A sharp melting point close to the literature value (around 131.6°C) is an indicator of high purity.[14][20]

Data Presentation

Table 1: Typical Operating Conditions and their Impact on Performance

ParameterTypical RangeImpact on Yield and Selectivity
Temperature 340-385°CLower temperatures lead to incomplete conversion. Higher temperatures increase over-oxidation to maleic anhydride, CO, and CO₂.
Pressure 1 - 75 psigHigher pressures can increase reaction rate but may also affect selectivity.
This compound Feed Concentration < 1 mol% in airKept low for safety (below explosive limit). Higher concentrations can lead to runaway reactions.
Contact Time VariableShorter contact times may result in incomplete conversion. Longer times can increase the risk of over-oxidation.

Table 2: Common Byproducts and Impurities in Phthalic Anhydride Synthesis

Byproduct/ImpurityChemical FormulaFormation PathwayImpact on Product Quality
Phthalide C₈H₆O₂Under-oxidation of this compoundCan be difficult to separate from phthalic anhydride.
Maleic Anhydride C₄H₂O₃Over-oxidation of this compound or phthalic anhydrideA common impurity that needs to be removed during purification.
Benzoic Acid C₇H₆O₂Side reaction productAn impurity that is typically removed during distillation.
o-Toluic Acid C₈H₈O₂Intermediate in the reaction pathwayUsually converted to phthalic anhydride under optimal conditions.
Carbon Monoxide (CO) and Carbon Dioxide (CO₂) CO, CO₂Complete combustion of this compound or other organic speciesIndicates over-oxidation and reduces the overall yield of desired product.

Experimental Protocols

Protocol 1: Preparation of V₂O₅/TiO₂ Catalyst

This protocol describes a general method for preparing a vanadium pentoxide catalyst supported on pumice, which can be adapted for a titania support.

  • Support Preparation: Break pumice into uniform pieces of approximately 3 mm in size and screen them.

  • Impregnation: Place the pumice pieces in a hot, concentrated solution of ammonium vanadate.

  • Drying: Once thoroughly impregnated, remove the pumice from the solution and dry it in a porcelain dish on a water bath.

  • Calcination: Heat the dried mass to 400°C until the grains have a reddish-brown color. It is important not to heat the catalyst above the intended reaction temperature.[22]

Protocol 2: Purity Determination of Phthalic Anhydride by Titration

This protocol outlines a method for determining the acid value of a phthalic anhydride sample.

  • Sample Preparation: Accurately weigh a sample of phthalic anhydride (e.g., 0.26 g) into a conical flask.

  • Hydrolysis: Add distilled water (e.g., 40 mL) and heat the mixture on a steam bath for 5 minutes to hydrolyze the anhydride to phthalic acid.

  • Titration: Cool the solution to room temperature, add a few drops of phenolphthalein indicator, and titrate with a standardized aqueous potassium hydroxide (KOH) solution until a light pink endpoint is reached.

  • Calculation: The purity can be calculated based on the volume and normality of the KOH solution used.[21]

Mandatory Visualizations

Reaction_Pathway oXylene This compound oTolualdehyde o-Tolualdehyde oXylene->oTolualdehyde Oxidation Combustion CO, CO₂ oXylene->Combustion Over-oxidation Phthalide Phthalide oTolualdehyde->Phthalide Side Reaction PA Phthalic Anhydride oTolualdehyde->PA Oxidation Phthalide->PA Oxidation MA Maleic Anhydride PA->MA Over-oxidation

Caption: Reaction pathway for this compound oxidation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis prep1 Impregnate Support prep2 Dry prep1->prep2 prep3 Calcine prep2->prep3 react1 Pack Reactor prep3->react1 react2 Introduce Reactants react1->react2 react3 Control Temperature react2->react3 analysis1 Collect Crude Product react3->analysis1 analysis2 Purify by Distillation analysis1->analysis2 analysis3 Analyze Purity (GC/HPLC) analysis2->analysis3

Caption: Experimental workflow for synthesis.

Troubleshooting_Flow action_node action_node start Low Yield? check_temp Temp in Range? start->check_temp check_catalyst Catalyst Active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_feed Feed Pure? check_catalyst->check_feed Yes regen_catalyst Regenerate/Replace Catalyst check_catalyst->regen_catalyst No check_feed->adjust_temp Yes purify_feed Purify Feedstock check_feed->purify_feed No

Caption: Troubleshooting logic for low yield.

References

Preventing side reactions during the nitration of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the nitration of o-xylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of this compound?

A1: The main side reactions include the formation of undesired isomers of mononitro-o-xylene, over-nitration to dinitro-o-xylenes, oxidation of the methyl groups to form products like tolualdehyde and toluic acid, and nitration of the side-chain (alkyl nitration) to yield products such as o-methylphenyl nitromethane.[1][2] The conventional nitration using a mixture of nitric and sulfuric acid typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.

Q2: How can the formation of dinitro-o-xylene be minimized?

A2: To minimize the formation of dinitro-o-xylene, it is crucial to control the reaction temperature and the molar ratio of the nitrating agent to this compound. Using a stoichiometric or slight excess of nitric acid is recommended.[3][4] Continuous flow reactors can also offer better control over reaction conditions, reducing the likelihood of over-nitration.[5][6] One study noted that dinitro impurities were observed at 7.2% when using only fuming nitric acid in a continuous flow process.[3][6] Purification can be achieved by treating the crude product with a selective reducing agent like sodium disulfide, which converts dinitroxylene to an amino-nitroxylene that can be extracted with an acid solution.[7]

Q3: What methods can be employed to reduce oxidation byproducts?

A3: Oxidation of the methyl groups is a common side reaction. Using milder reaction conditions, such as lower temperatures and avoiding excessively concentrated or fuming nitric acid, can help reduce the formation of oxidation products.[2] The use of solid acid catalysts, like zeolites, in vapor-phase nitration has been shown to decrease the formation of oxidation products. Continuous-flow processes have also demonstrated a significant reduction in phenolic impurities compared to batch processes.[5]

Q4: How can the regioselectivity of the nitration be controlled to favor the desired isomer (e.g., 4-nitro-o-xylene)?

A4: Controlling regioselectivity is a key challenge. The use of solid acid catalysts, particularly zeolites like H-beta, has been shown to enhance the selectivity towards 4-nitro-o-xylene.[1][8] For instance, zeolite H-beta in vapor-phase nitration at 150°C using dilute nitric acid showed a significant preference for the formation of 4-nitro-o-xylene. The choice of nitrating agent and reaction conditions also plays a crucial role. Nitration with nitrogen dioxide in the presence of a Lewis acid like bismuth trichloride has been reported to achieve a high selectivity for 4-nitro-o-xylene.[9]

Q5: What are the advantages of using a continuous flow reactor for this compound nitration?

A5: Continuous flow reactors offer several advantages, including superior control over reaction parameters like temperature, residence time, and stoichiometry.[5][6] This enhanced control leads to higher yields, better selectivity, and a significant reduction in side reactions, particularly the formation of phenolic impurities.[5] One study demonstrated that a continuous-flow process could decrease phenolic impurities from 2% in a batch process to 0.1%.[5] This also simplifies downstream processing by potentially eliminating the need for an alkaline wash.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mononitro-o-xylene - Incomplete reaction. - Suboptimal temperature. - Insufficient amount of nitrating agent. - Poor mixing.- Increase reaction time or temperature moderately. - Optimize the molar ratio of nitric acid to this compound (a slight excess of nitric acid is often beneficial).[5] - Ensure efficient stirring.
High percentage of dinitro-o-xylene - Excessively high reaction temperature. - High concentration of nitrating agent. - Prolonged reaction time.- Lower the reaction temperature. - Use a stoichiometric amount of nitric acid. - Reduce the reaction time. - Consider purification via selective reduction of the dinitro compound.[7]
Presence of oxidation byproducts (e.g., colored impurities) - Use of fuming nitric acid. - High reaction temperature.- Use concentrated nitric acid instead of fuming nitric acid. - Lower the reaction temperature. - Employ a solid acid catalyst which can lead to cleaner reactions.[2] - A continuous-flow setup can minimize phenolic impurities.[5]
Unfavorable isomer ratio (low yield of 4-nitro-o-xylene) - Standard mixed acid nitration often favors the 3-nitro isomer.- Utilize a solid acid catalyst like zeolite H-beta, which is shape-selective for the para-isomer.[1] - Explore alternative nitrating systems, such as NO2 with a Lewis acid catalyst.[9]
Formation of side-chain nitration products - This can occur, particularly in liquid-phase reactions.- Vapor-phase nitration over a solid acid catalyst has been shown to decrease the formation of these byproducts.

Quantitative Data Summary

Parameter Batch Process (Mixed Acid) [5]Continuous Flow Process [5]Vapor Phase Nitration (H-beta Zeolite) Solid Acid Catalyst (P/Mo/SiO2) [1]
Temperature 15–20 °C100 °C (optimal)150 °C80 °C
Nitrating Agent H2SO4 (98%) / HNO3H2SO4 (70%) / HNO330% HNO365% HNO3
Molar Ratio (HNO3:this compound) 1.2 : 11.2 : 11 : 1.5 (this compound:HNO3)5 : 1 (molar excess of acid)
Yield (Mononitro-o-xylene) Not specified, but lower than continuous94.1%65% conversion~100% conversion
Selectivity (4-nitro-o-xylene) Typically 31–55%Not specified~63%~60%
Key Side Products Dinitro-o-xylene, Phenolic impurities (2%)Dinitro-o-xylene, Phenolic impurities (0.1%)Oxidation products, o-methylphenyl nitromethaneNot specified

Experimental Protocols

Batch Nitration using Mixed Acid

This protocol is adapted from a standard laboratory procedure.[5]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (FNA) or Concentrated Nitric Acid

  • Ice water

  • Brine solution

  • Dichloromethane (for extraction)

  • Round-bottom flask with mechanical stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer, add 53 g (500 mmol) of this compound.

  • Cool the flask to 15–20 °C using an ice bath.

  • In a separate beaker, carefully prepare the mixed acid by adding 63 g (660 mmol, 1.3 equiv.) of concentrated H2SO4 (98%) to 7 mL of ice water, followed by the slow addition of 37 g (600 mmol, 1.2 equiv.) of FNA.

  • Add the mixed acid dropwise to the stirred this compound in the flask over a period of one hour, ensuring the temperature is maintained between 15–20 °C.

  • After the addition is complete, continue stirring at 15–20 °C for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase twice with 50 mL of water.

  • Finally, wash the organic phase with 50 mL of brine to remove any residual water.

  • The crude product can be further purified by distillation or chromatography.

Continuous Flow Nitration

This protocol outlines a general procedure for continuous flow nitration.[5]

Materials & Equipment:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (FNA)

  • Ice-cold water

  • Dichloromethane (for extraction)

  • Plunger pumps

  • Continuous flow reactor (e.g., microreactor)

  • Temperature controller

Procedure:

  • Prepare the required concentration of sulfuric acid by diluting concentrated H2SO4 with a known quantity of ice-cold water.

  • Prepare the mixed acid by mixing the diluted sulfuric acid with a known quantity of FNA to achieve the desired molar ratio.

  • Set up the continuous flow reactor system with two separate inlet streams for the this compound and the mixed acid, controlled by plunger pumps.

  • Set the desired flow rates for both reactants and the desired reaction temperature.

  • Pump the this compound and the mixed acid into the continuous reactor.

  • Collect samples at the outlet of the reactor by quenching them in a fixed quantity of ice-cold water.

  • Extract the organic phase from the collected samples using a known quantity of dichloromethane for analysis.

Visualizations

Nitration_Pathway cluster_products Reaction Products cluster_side_products Side Products oXylene This compound 3_Nitro 3-Nitro-o-xylene (Desired Product) oXylene->3_Nitro Nitration 4_Nitro 4-Nitro-o-xylene (Desired Product) oXylene->4_Nitro Nitration Oxidation Oxidation Products (e.g., Tolualdehyde) oXylene->Oxidation Oxidation SideChain Side-Chain Nitration oXylene->SideChain Side-Chain Nitration Nitronium Nitronium Ion (NO2+) MixedAcid Mixed Acid (H2SO4/HNO3) MixedAcid->Nitronium Generates Dinitro Dinitro-o-xylene 3_Nitro->Dinitro Further Nitration 4_Nitro->Dinitro Further Nitration

Caption: Reaction pathway for the nitration of this compound showing desired and side products.

Troubleshooting_Workflow Start High Side Product Formation CheckTemp Is Reaction Temperature Too High? Start->CheckTemp CheckRatio Is Nitrating Agent Ratio Too High? CheckTemp->CheckRatio No LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckCatalyst Is Catalyst System Optimal for Selectivity? CheckRatio->CheckCatalyst No AdjustRatio Use Stoichiometric Amount of HNO3 CheckRatio->AdjustRatio Yes UseSolidAcid Consider Solid Acid Catalyst (e.g., Zeolite) CheckCatalyst->UseSolidAcid No End Optimized Reaction CheckCatalyst->End Yes LowerTemp->End AdjustRatio->End UseSolidAcid->End

Caption: Troubleshooting workflow for minimizing side reactions in this compound nitration.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield of Mononitro-o-xylene Temp->Yield Affects Rate & Yield SideProducts Side Product Formation Temp->SideProducts Higher Temp ↑ Side Products Concentration Reagent Concentration Concentration->Yield Affects Rate & Yield Concentration->SideProducts Higher Conc. ↑ Dinitration Catalyst Catalyst Choice Selectivity Regioselectivity (4-nitro vs 3-nitro) Catalyst->Selectivity Zeolites ↑ 4-nitro Catalyst->SideProducts Solid Acids ↓ Oxidation

Caption: Logical relationships between reaction parameters and outcomes in this compound nitration.

References

Stabilization and storage of high-purity o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and storage of high-purity o-Xylene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems associated with the stability and storage of high-purity this compound.

Problem/Observation Potential Cause Recommended Action
Unexpected peaks during GC analysis Contamination from storage container, improper handling, or degradation.1. Verify the compatibility of the storage container material with this compound.[1] 2. Ensure proper handling procedures are followed to avoid introducing impurities. 3. Test for the presence of peroxides.
Assay value is lower than specified 1. Absorption of atmospheric moisture. 2. Degradation due to improper storage (e.g., exposure to light or air).1. Store this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Keep containers tightly sealed and stored in a cool, dark place.[2][3]
Visible discoloration or formation of precipitates Significant degradation and/or peroxide formation.[4]Do not use. Contact your institution's environmental health and safety office for proper disposal procedures.[5][6]
Inconsistent experimental results Variability in this compound purity between batches or degradation over time.1. Perform a purity analysis on the current batch of this compound. 2. Implement a stability testing protocol to monitor purity over time.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for high-purity this compound?

High-purity this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3] Storage temperatures should be kept below 30°C (86°F). Containers should be tightly sealed to prevent exposure to atmospheric oxygen and moisture, which can lead to degradation and peroxide formation.[3][7] For long-term storage, blanketing with an inert gas like nitrogen is recommended.

2. How can I prevent the degradation of high-purity this compound?

To prevent degradation, it is crucial to minimize exposure to air, light, and heat.[7][8] The use of an antioxidant stabilizer, such as Butylated Hydroxytoluene (BHT), can inhibit the formation of peroxides.[7] Typically, BHT is added at concentrations ranging from 0.0002% to 0.5%.

3. What are the common impurities found in this compound?

Common impurities include non-aromatic hydrocarbons, benzene, toluene, ethylbenzene, and other xylene isomers (m-xylene and p-xylene).[2] The acceptable levels of these impurities depend on the grade of this compound.

4. How often should I test for peroxides in my this compound sample?

For opened containers of this compound that are not stabilized, it is recommended to test for peroxides every 3-6 months.[6][7] If the this compound is to be distilled or concentrated, a peroxide test should be performed immediately before the procedure.

5. What are the signs of peroxide formation in this compound?

Visual indicators of significant peroxide formation can include the appearance of a viscous layer, crystal formation, or discoloration of the liquid.[4][6] However, dangerous levels of peroxides can be present without any visible signs.[8] Therefore, regular testing is essential.

Quantitative Data

Table 1: Recommended Storage Conditions for High-Purity this compound

Parameter Recommendation Rationale
Temperature Below 30°C (86°F)Minimizes vaporization and degradation rates.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and peroxide formation.
Light Exposure Store in amber glass or opaque containers in a dark location.Light can catalyze the formation of peroxides.[7][8]
Container Material Amber glass, stainless steel.Ensures compatibility and prevents leaching of contaminants.

Table 2: Typical Purity Specifications for High-Purity this compound (Industrial Grade)

Component Specification Limit (weight %) Relevant ASTM Method
This compound Purity ≥ 98.0%ASTM D3797
m-Xylene Varies by gradeASTM D3797
p-Xylene Varies by gradeASTM D3797
Ethylbenzene Varies by gradeASTM D3797
Non-aromatics Varies by gradeASTM D3797
Toluene Varies by gradeASTM D3797
Benzene Varies by gradeASTM D3797

Note: Pharmaceutical grade specifications are typically more stringent and are defined by pharmacopeias such as the USP.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC-FID)

This method is based on common industry practices for the analysis of impurities in this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6820 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-Innowax, 60 m x 0.32 mm x 0.5 µm (Agilent p/n 19091N-216) or equivalent.

  • Inlet: Split/splitless, 250°C, split mode with a 100:1 split ratio.

  • Injection Volume: 1 µL.

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate.

  • Oven Program: 75°C (hold for 23 min), ramp at 1.3°C/min to 100°C (hold for 0 min), ramp at 4.4°C/min to 145°C (hold for 0 min).

  • Detector: FID at 250°C.

2. Sample Preparation:

  • No specific sample preparation is required for the this compound sample.

  • Prepare a calibration standard containing known concentrations of potential impurities (e.g., benzene, toluene, ethylbenzene, m-xylene, p-xylene) in a high-purity this compound matrix.

3. Procedure:

  • Inject the calibration standard to determine the retention times and response factors for each impurity.

  • Inject the this compound sample.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the calibration standard.

  • Calculate the purity of the this compound by subtracting the total percentage of impurities from 100.

Protocol 2: Determination of Peroxide Value in this compound (Iodometric Titration)

This protocol is a standard method for determining the peroxide content in organic solvents.

1. Reagents and Equipment:

  • Glacial Acetic Acid

  • Chloroform or another suitable organic solvent

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Analytical balance

2. Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into the 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform to the flask. Swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution. Stopper the flask and swirl for one minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of the starch indicator solution. The solution will turn a blue-black color.

  • Continue the titration with sodium thiosulfate until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination using the same procedure but without the this compound sample.

3. Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the this compound sample (g)

Visualizations

o_Xylene_Degradation_Pathway o_Xylene High-Purity this compound Exposure Exposure to Oxygen & Light o_Xylene->Exposure Peroxide This compound Peroxide Exposure->Peroxide Oxidation Further Oxidation Peroxide->Oxidation Heat/Catalyst Alcohol o-Methylbenzyl Alcohol Oxidation->Alcohol Aldehyde o-Methylbenzaldehyde Acid o-Toluic Acid Aldehyde->Acid Alcohol->Aldehyde

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start Purity Issue Detected (e.g., extra peaks in GC) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Test_Peroxides Perform Peroxide Value Test Check_Storage->Test_Peroxides High_Peroxides Peroxide Value > 20 meq/kg? Test_Peroxides->High_Peroxides Analyze_Impurities Quantitative GC-FID Analysis Identify_Contaminant Identify Unknown Peaks (e.g., via GC-MS) Analyze_Impurities->Identify_Contaminant High_Peroxides->Analyze_Impurities No Dispose Quarantine and Dispose (Follow Safety Protocol) High_Peroxides->Dispose Yes Source_Contamination Trace Source of Contamination (Container, Handling, etc.) Identify_Contaminant->Source_Contamination Implement_CAPA Implement Corrective Actions (e.g., change container, add stabilizer) Source_Contamination->Implement_CAPA

Caption: Troubleshooting workflow for this compound purity issues.

Stability_Study_Protocol cluster_0 Batch Selection & Initial Analysis cluster_1 Storage Conditions (ICH Guidelines) cluster_2 Periodic Testing & Evaluation Batch_Selection Select Representative Batch of High-Purity this compound Initial_Analysis Time Zero Analysis: - Purity (GC-FID) - Peroxide Value - Appearance Batch_Selection->Initial_Analysis Long_Term Long-Term Storage (e.g., 25°C/60% RH) Initial_Analysis->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Initial_Analysis->Accelerated Periodic_Test Periodic Analysis at Specified Time Points Long_Term->Periodic_Test Data_Evaluation Evaluate Trends in Purity and Degradation Periodic_Test->Data_Evaluation Shelf_Life Determine Shelf-Life and Re-test Period Data_Evaluation->Shelf_Life

Caption: Logical flow for an this compound stability study.

References

Technical Support Center: Industrial Separation of C8 Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting challenges encountered during the industrial separation of C8 aromatic isomers (p-xylene, m-xylene, o-xylene, and ethylbenzene).

Section 1: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you quickly diagnose and resolve common issues.

Issue: Low Purity of Target Isomer (e.g., p-Xylene)

Q1: What are the primary causes for a sudden drop in p-xylene product purity from our Simulated Moving Bed (SMB) unit?

A1: A sudden drop in p-xylene purity is often linked to operational deviations or feed composition changes. Key areas to investigate include:

  • Incorrect Flow Rates: The flow rates of the feed, desorbent, extract, and raffinate are critical in an SMB system.[1][2] An incorrect ratio can cause the separation zones within the unit to shift, leading to product contamination. Verify that all pumps are calibrated and operating at the specified setpoints.

  • Feed Composition Changes: An unexpected increase in non-C8 components or a significant shift in the isomer distribution of the C8 feed can overload the adsorbent or alter the separation dynamics. Analyze the feed stream immediately to confirm its composition.

  • Rotary Valve Malfunction: In processes like UOP Parex, the rotary valve directs flows to the adsorbent beds.[3][4] A malfunction or incorrect timing in this valve can lead to cross-contamination between the extract and raffinate streams.

  • Channeling in Adsorbent Beds: Over time, adsorbent beds can develop channels, leading to poor mass transfer. This "channeling" allows the liquid to bypass the adsorbent, resulting in an incomplete separation. This can be diagnosed by analyzing pressure drop data across the beds.

Q2: We are observing a gradual decline in product purity over several weeks. What should we investigate?

A2: A gradual decline in purity often points to the degradation of the adsorbent material.

  • Adsorbent Deactivation: The adsorbent, typically a zeolite, can lose its selective capacity over time.[5] This can be caused by the slow buildup of heavy contaminants (C9+ aromatics) or polar molecules like water which can deactivate the acidic sites on the catalyst.[5][6]

  • Adsorbent Fouling/Coking: High temperatures can lead to the formation of coke on the adsorbent surface, blocking pores and reducing active sites.

  • Desorbent Contamination: The desorbent used to remove the target isomer from the adsorbent must be of high purity. Contaminants in the desorbent can accumulate in the system and co-elute with the product. Regularly analyze desorbent quality.

Issue: Reduced Process Efficiency and Yield

Q3: Our p-xylene recovery has decreased, even though purity remains acceptable. What is the likely cause?

A3: Lower recovery with good purity suggests that while the separation is effective, a portion of the target product is being lost to the raffinate stream.

  • Sub-optimal Zone Lengths: In an SMB process, the lengths of the different zones are critical.[2] If the zone where the target molecule is readsorbed is too short, some of the product will "break through" into the raffinate outlet. This may require an adjustment of the switching time for the rotary valve.

  • Adsorbent Aging: As the adsorbent ages, its capacity can decrease.[7] Even if its selectivity remains high, it may not be able to hold the entire volume of p-xylene from the feed, causing some to exit with the raffinate.

  • Increased Feed Rate: Operating the unit beyond its designed feed rate can lead to incomplete adsorption of the target isomer, thus lowering the recovery rate.

Q4: We are experiencing a higher-than-normal pressure drop across the adsorbent chambers. What does this indicate?

A4: An increasing pressure drop is typically a sign of physical obstruction or fouling within the adsorbent beds.

  • Fines Generation: The adsorbent particles can break down over time, creating "fines" that clog the spaces between particles and restrict flow.

  • Bed Compaction: The adsorbent bed may compact over time, reducing the void space and increasing the pressure drop.

  • Particulate Contamination: Particulates in the feed stream can accumulate in the adsorbent beds, leading to blockages. Ensure adequate filtration of the feed.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the main industrial methods for separating C8 aromatic isomers?

A5: The two primary commercial methods are selective adsorptive separation and fractional crystallization.[8][9]

  • Adsorptive Separation: This is the most common method, often employing a Simulated Moving Bed (SMB) process like UOP's Parex.[9][10] This technique uses a solid adsorbent (typically a zeolite) that selectively adsorbs one isomer (like p-xylene) over the others.[11] It is favored for its lower energy consumption compared to crystallization.[9]

  • Fractional Crystallization: This method exploits the differences in the freezing points of the C8 isomers.[12] P-xylene has a significantly higher freezing point than the other isomers, allowing it to be crystallized and separated from the liquid mixture.[12] However, this process is generally more energy-intensive due to the refrigeration required.[12]

Q6: Why is the separation of C8 aromatics so challenging?

A6: The difficulty arises from the very similar physicochemical properties of the four isomers (this compound, m-xylene, p-xylene, and ethylbenzene).[8][13][14] They have nearly identical molecular weights and very close boiling points, which makes separation by conventional distillation impractical and energy-prohibitive.[8][12][15]

Q7: What is a Simulated Moving Bed (SMB) and how does it work for C8 separation?

A7: An SMB is a continuous chromatographic process that simulates the counter-current movement of a solid adsorbent against a liquid stream.[1][11] In reality, the adsorbent beds are stationary, and a rotary valve periodically shifts the positions of the inlet (feed, desorbent) and outlet (extract, raffinate) streams along the direction of liquid flow.[1][4] This creates a continuous separation process that is more efficient than traditional batch chromatography, offering high purity (often >99.9%) and high recovery (>97%) of the target isomer.[7][10]

Q8: What kind of adsorbents are used in p-xylene separation, and what makes them selective?

A8: The most common adsorbents are faujasite-type zeolites, which are crystalline aluminosilicates with a precise pore structure.[3] Their selectivity for p-xylene over other C8 isomers is based on molecular sieving effects and differences in adsorption affinity within the zeolite's pores.[16] The specific shape and size of the p-xylene molecule allow it to fit more effectively into the zeolite's channels compared to the bulkier this compound and m-xylene isomers.

Q9: How critical is feed quality for the separation process?

A9: Feed quality is extremely critical. The presence of impurities can significantly impact the efficiency and longevity of the separation unit.

  • Water Content: Moisture can deactivate the acidic sites on zeolite catalysts and adsorbents, reducing their performance and promoting coke formation.[5] Feed streams should be thoroughly dried, often to below 10 ppm moisture.[5]

  • Heavy Aromatics (C9+): These larger molecules can irreversibly adsorb onto the separation medium, fouling the adsorbent and reducing its capacity over time.[6]

  • Non-aromatics: Aliphatic hydrocarbons can interfere with the adsorption process and contaminate the final product.

Section 3: Data Presentation

Table 1: Physicochemical Properties of C8 Aromatic Isomers

Propertyp-Xylene (PX)m-Xylene (MX)This compound (OX)Ethylbenzene (EB)
Boiling Point (°C) [8]138.4139.1144.4136.2
Freezing Point (°C) [12]13.2-47.9-25.2-95.0
Kinetic Diameter (nm) [17]0.580.580.68~0.59

Table 2: Typical Operating Parameters for Parex (SMB) Process

ParameterTypical ValueReference
Temperature 180 °C[3][18]
Pressure 9 bar[3][18]
Adsorbent Faujasite-type Zeolite (e.g., BaX)[3][4]
Desorbent Toluene or p-Diethylbenzene (p-DEB)[5][19]
p-Xylene Purity > 99.9 wt%[10]
p-Xylene Recovery > 97 wt%[7][10]

Section 4: Experimental Protocols

Protocol 1: Purity Analysis of C8 Aromatic Streams by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of p-xylene and quantifying other C8 isomers and hydrocarbon impurities.

Objective: To separate and quantify the components in a C8 aromatic sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary Column: An HP-INNOWax (60 m x 0.32 mm x 0.5 µm) or similar polar column is recommended for resolving the isomers.[20]

  • Carrier Gas: High-purity helium or hydrogen.[21]

Procedure:

  • Standard Preparation:

    • Prepare a calibration standard by accurately weighing known amounts of pure p-xylene, m-xylene, this compound, ethylbenzene, toluene, and a suitable internal standard (e.g., n-nonane).[21][22]

    • Dissolve the components in a suitable solvent if necessary, though direct injection of the mixture is common.

  • Sample Preparation:

    • Add a precise amount of the same internal standard to a known amount of the C8 aromatic sample to be analyzed.[21] Mix thoroughly.

  • GC Instrument Setup (Example Conditions):

    • Injection Port: 200 °C, Split ratio 10:1.[22]

    • Oven Program: 80 °C hold for 15 min, then ramp at 10 °C/min to 180 °C, hold for 5 min.[22] (Note: The program must be optimized to ensure baseline separation of all components).

    • Detector (FID): 200 °C.[22]

    • Carrier Gas Flow: 3.0 mL/min.[22]

  • Analysis:

    • Inject a small volume (e.g., 0.2 µL) of the calibration standard to determine the retention times and response factors for each component relative to the internal standard.[22]

    • Inject the prepared sample.

    • Identify each component in the sample chromatogram by comparing retention times with the standard.

  • Calculation:

    • Measure the peak area for each impurity and the internal standard.

    • Calculate the concentration of each impurity using the response factors determined from the calibration standard.

    • Determine the purity of the target isomer by subtracting the sum of all identified impurities from 100%.[21]

Section 5: Visualizations

C8_Separation_Workflow Simplified C8 Aromatics Separation Workflow (Adsorption) feed Mixed C8 Aromatics Feed (PX, MX, OX, EB) smb Simulated Moving Bed (SMB) Unit (e.g., Parex Process) feed->smb Feed In raff_col Raffinate Column (Distillation) smb->raff_col Raffinate (Other Isomers + Desorbent) ext_col Extract Column (Distillation) smb->ext_col Extract (PX + Desorbent) raffinate Raffinate (MX, OX, EB) raff_col->raffinate desorbent_recycle Recycled Desorbent raff_col->desorbent_recycle product High-Purity p-Xylene (>99.9%) ext_col->product Product Stream ext_col->desorbent_recycle isomerization Isomerization Unit (Converts MX, OX to PX) raffinate->isomerization To Isomerization desorbent_recycle->smb Desorbent In isomerization->feed Recycle to Feed

Caption: A typical workflow for p-xylene separation using an SMB process.

Troubleshooting_Purity Troubleshooting Low p-Xylene Purity start Low p-Xylene Purity Detected type_of_decline Decline: Sudden or Gradual? start->type_of_decline check_ops Check Operational Parameters (Flow Rates, Valve Timing) type_of_decline->check_ops Sudden check_adsorbent Investigate Adsorbent Health type_of_decline->check_adsorbent Gradual check_feed Analyze Feed Composition check_ops->check_feed No Deviation ops_issue Correct Flow Rates / Valve Timing check_ops->ops_issue Deviation Found feed_issue Adjust Upstream Processes Pre-treat Feed check_feed->feed_issue Contamination Found check_desorbent Analyze Desorbent Purity check_adsorbent->check_desorbent No Deactivation adsorbent_issue Regenerate or Replace Adsorbent check_adsorbent->adsorbent_issue Deactivation Confirmed desorbent_issue Purify or Replace Desorbent check_desorbent->desorbent_issue Contamination Found

Caption: A decision tree for diagnosing the root cause of low product purity.

References

Technical Support Center: Adsorptive Separation of Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorptive separation of xylene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common adsorbents for xylene isomer separation and what are their typical selectivities?

A1: The most common adsorbents are zeolites and metal-organic frameworks (MOFs). Zeolites, particularly faujasite-type zeolites like NaY and BaY, are widely used in industrial processes.[1] MOFs are a newer class of materials showing great promise due to their tunable structures.[2]

The selectivity depends on the adsorbent and the target isomer. For instance, p-xylene is often the target due to its industrial importance in producing polyethylene terephthalate (PET).[1][3] Some materials are selective for o-xylene or m-xylene.[1][4]

Q2: Why is the separation of xylene isomers so challenging?

A2: The separation is difficult due to the very similar physicochemical properties of the isomers, including their molecular structures, boiling points, and polarities.[5][6][7][8] This makes traditional separation methods like distillation energy-intensive and inefficient.[1][9] Adsorptive separation offers a more energy-efficient alternative by exploiting subtle differences in the interactions of the isomers with the adsorbent material.[4]

Q3: What is a breakthrough curve and how is it used in xylene separation experiments?

A3: A breakthrough curve is a plot of the concentration of the eluting components at the outlet of an adsorption column versus time. It is a key tool for evaluating the performance of an adsorbent in a dynamic system.[1] The shape and sequence of the breakthrough curves for each xylene isomer provide crucial information about the adsorbent's capacity, selectivity, and the overall separation mechanism.[1][10][11] For example, the isomer that interacts weakest with the adsorbent will "break through" the column first.

Q4: What is the Parex process?

A4: The Parex process is an industrial-scale technology that uses a simulated moving bed (SMB) to separate p-xylene from a mixture of C8 isomers.[11] This process simulates a counter-current flow of the solid adsorbent and the liquid feed, allowing for continuous separation with high purity and yield.[12] Faujasite-type zeolites are commonly used as the adsorbent in this process.[11]

Troubleshooting Guides

Problem 1: Poor or no separation of xylene isomers.

Possible Cause Troubleshooting Step
Incorrect Adsorbent Choice Verify that the selected adsorbent has a known selectivity for the target xylene isomer. Consult literature for adsorbents suitable for your specific separation (e.g., p-xylene vs. m-xylene).
Improper Adsorbent Activation Ensure the adsorbent was properly activated before the experiment. This typically involves heating under vacuum to remove any adsorbed water or other impurities that can block the pores. Follow the specific activation protocol for your adsorbent.
Co-adsorption of Solvents or Impurities Ensure the feed stream is free of impurities that might compete for adsorption sites. If using a solvent, choose one that is weakly adsorbed compared to the xylene isomers (e.g., n-heptane).[4]
Incorrect Operating Temperature or Pressure Optimize the temperature and pressure. Adsorption is an exothermic process, so lower temperatures generally favor higher adsorption capacity, but may affect kinetics.[13] Pressure should be sufficient to maintain the desired phase (liquid or vapor).[5]
Flow Rate is Too High A high flow rate may not allow enough time for equilibrium to be established between the isomers and the adsorbent. Reduce the flow rate and observe the effect on the breakthrough curves.

Problem 2: Low yield of the desired isomer.

Possible Cause Troubleshooting Step
Incomplete Desorption The desorbent may not be effective in displacing the adsorbed isomer. Consider a stronger desorbent or increasing the desorbent flow rate or temperature. In some systems, a "roll-up" effect in the breakthrough curve can indicate displacement of a weakly adsorbed component by a more strongly adsorbed one.[1]
Adsorbent Deactivation The adsorbent may have lost its capacity over time. Consider regenerating the adsorbent according to the manufacturer's or literature protocol. Strong interactions between the adsorbent and xylenes can sometimes lead to difficult regeneration.[1]
Channeling in the Adsorption Bed Poor packing of the adsorbent in the column can lead to "channeling," where the feed bypasses parts of the bed. Ensure the adsorbent is packed uniformly.

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variations in Feed Composition Ensure the composition of the xylene isomer mixture is consistent between experiments. Use a calibrated analytical method (e.g., gas chromatography) to verify the feed composition.
Incomplete Adsorbent Regeneration If the adsorbent is being reused, ensure the regeneration process is complete and consistent. Residual adsorbed species from a previous run will affect the performance in the next.
Fluctuations in Experimental Conditions Monitor and control the temperature, pressure, and flow rates closely throughout the experiment. Small variations can lead to significant changes in separation performance.
Moisture Contamination Water can strongly adsorb to many materials and significantly reduce the capacity for xylene adsorption. Ensure all solvents, gases, and the feed mixture are thoroughly dried. The presence of humidity can negatively impact sensing and separation efficiency.[14]

Quantitative Data Summary

Table 1: Selectivity of Various Adsorbents for Xylene Isomers.

AdsorbentTarget IsomerSelectivity (over other isomers)Reference
Al-MOFThis compoundSo/m = 8.1[4]
Faujasite-type zeolitep-xyleneSPX/MX = 3.02, SPX/OX = 2.84, SPX/EB = 2.27[11]
ZU-61 (MOF)m-xyleneSmX/pX = 2.9 (from breakthrough curves)[1]
Co2(dobdc) (MOF)This compoundSo/p = 3.9 ± 0.5[6]
TPBD (nonporous molecular apohost)p-xyleneSelectivity coefficients for binary mixtures: PX/MX = 50.6, PX/OX = 54.1, PX/EB = 47.3[15]
Co(aip)(bpy)0.5 (MOF)p-xyleneSp/m = 30, Sp/o = 16 (in liquid-phase)[2]

Table 2: Adsorption Capacities of Adsorbents for Xylene Isomers.

AdsorbentIsomerAdsorption CapacityConditionsReference
Al-MOFThis compound2.14 mmol·g-1298 K, single-component[4]
ZU-61 (MOF)m-xylene3.4 mmol·g-1-[1]
Co2(dobdc) / Co2(m-dobdc)C8 isomers3.8–4.2 mmol/cm3-[6]
Na-BETA zeolitep-xylene143 mg/gLiquid phase[16]
Na-BETA zeolitem-xylene83 mg/gLiquid phase[16]
Na-BETA zeoliteThis compound69 mg/gLiquid phase[16]
UMC-xyl (carbon spheres)p-xylene91 mg/gLiquid-phase[17][18]

Experimental Protocols

Protocol 1: Breakthrough Curve Analysis for Xylene Isomer Separation

Objective: To evaluate the dynamic adsorption and separation performance of a packed bed of adsorbent for a mixture of xylene isomers.

Materials:

  • Adsorption column of appropriate dimensions.

  • Adsorbent material (e.g., zeolite or MOF).

  • A mixture of xylene isomers with a known composition.

  • A non-adsorbing or weakly adsorbing solvent (e.g., n-heptane), if performing liquid-phase separation.

  • A carrier gas (e.g., nitrogen or helium), if performing vapor-phase separation.

  • High-performance liquid pump or mass flow controllers.

  • An analytical instrument to measure the concentration of isomers at the column outlet (e.g., gas chromatograph with a flame ionization detector).

Procedure:

  • Adsorbent Packing and Activation:

    • Carefully pack the adsorbent into the column to ensure a uniform bed with no voids.

    • Activate the adsorbent in-situ by heating it under a flow of inert gas to a temperature specified for the material to remove any adsorbed water or other volatile impurities.

  • System Equilibration:

    • For liquid-phase experiments, flush the column with the pure solvent at the desired experimental temperature and pressure until the system is stable.

    • For vapor-phase experiments, flow the pure carrier gas through the column until a stable baseline is achieved on the detector.

  • Adsorption (Breakthrough) Step:

    • At time t=0, switch the feed from the pure solvent/carrier gas to the xylene isomer mixture at a constant flow rate.

    • Continuously monitor and record the concentration of each isomer at the column outlet over time using the online analytical instrument.

    • Continue the experiment until the outlet concentrations of all isomers are equal to their feed concentrations (i.e., the adsorbent bed is saturated).

  • Data Analysis:

    • Plot the normalized outlet concentration (C/C0) of each isomer as a function of time to obtain the breakthrough curves.

    • The time at which an isomer's concentration at the outlet reaches a certain percentage of the inlet concentration (e.g., 5%) is the breakthrough time. The order of breakthrough indicates the relative adsorption strengths of the isomers.

    • The area above each breakthrough curve can be used to calculate the adsorption capacity of the adsorbent for that specific isomer under dynamic conditions.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation check_adsorbent Is Adsorbent Correctly Chosen & Activated? start->check_adsorbent check_feed Is Feed Pure? check_adsorbent->check_feed Yes select_adsorbent Select Appropriate Adsorbent & Activate Properly check_adsorbent->select_adsorbent No check_conditions Are Operating Conditions Optimal? optimize_conditions Adjust Temperature, Pressure, & Flow Rate check_conditions->optimize_conditions No end_node Separation Improved check_conditions->end_node Yes check_feed->check_conditions Yes purify_feed Purify Feed Stream check_feed->purify_feed No select_adsorbent->check_feed optimize_conditions->end_node purify_feed->check_conditions

Caption: Troubleshooting workflow for poor separation of xylene isomers.

Experimental_Workflow pack_column 1. Pack Adsorbent in Column activate_adsorbent 2. Activate Adsorbent (In-situ Heating) pack_column->activate_adsorbent equilibrate 3. Equilibrate System with Solvent/Carrier Gas activate_adsorbent->equilibrate introduce_feed 4. Introduce Xylene Mixture Feed equilibrate->introduce_feed monitor_outlet 5. Monitor Outlet Concentration (e.g., GC) introduce_feed->monitor_outlet plot_curves 6. Plot Breakthrough Curves monitor_outlet->plot_curves analyze_data 7. Analyze Capacity & Selectivity plot_curves->analyze_data

Caption: Workflow for breakthrough curve analysis of xylene isomer separation.

References

Technical Support Center: Overcoming Azeotrope Formation with o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced separation techniques involving o-Xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for overcoming azeotropic and close-boiling point challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope, and why is it a problem in separating this compound?

An azeotrope is a mixture of two or more liquids whose components cannot be separated by simple distillation. This occurs because the vapor has the same composition as the liquid, resulting in a constant boiling point. While this compound itself may not form azeotropes with its isomers (m-xylene and p-xylene), their boiling points are very close, making separation by conventional distillation extremely difficult and energy-intensive. The challenge lies in altering the relative volatilities of these isomers to achieve effective separation.[1][2]

Q2: What are the primary methods to separate this compound from its close-boiling isomers?

The most common and effective methods for separating this compound from m-xylene and p-xylene are enhanced distillation techniques:

  • Azeotropic Distillation: This method involves adding a third component, known as an entrainer or azeotrope-forming agent, to the mixture. This agent forms a new, lower-boiling azeotrope with one or more of the xylene isomers, which can then be separated from the desired this compound.[1][2]

  • Extractive Distillation: In this technique, a high-boiling, non-volatile solvent is introduced into the distillation column. The solvent selectively alters the relative volatilities of the xylene isomers, allowing for the separation of this compound.[3]

Q3: How do I select an appropriate entrainer for azeotropic distillation of this compound?

Selecting the right entrainer is crucial for a successful separation. Key criteria for an effective entrainer include:

  • Volatility: It should form a low-boiling azeotrope with one or more of the components to be separated (in this case, m-xylene and p-xylene).

  • Selectivity: It must significantly increase the relative volatility between this compound and the other isomers.

  • Recoverability: The entrainer should be easily recoverable from the distillate for reuse, often through decantation or a secondary distillation step.

  • Chemical Stability: It should not react with the components of the mixture under distillation conditions.

  • Availability and Cost: The entrainer should be readily available and economically viable for the scale of your experiment.

Several patents and studies have identified effective agents for separating this compound from its isomers.[2]

Troubleshooting Guides

Azeotropic Distillation

Q: My azeotropic distillation is not achieving the desired separation of this compound. What could be the problem?

A: Several factors could be contributing to poor separation efficiency. Consider the following troubleshooting steps:

  • Incorrect Entrainer Selection: The chosen entrainer may not be effective in altering the relative volatility of the xylene isomers. Refer to the data tables below for a list of effective entrainers.

  • Insufficient Entrainer Concentration: The amount of entrainer added is critical. Too little may not be enough to form the azeotrope effectively, while too much can lead to unnecessary energy consumption. The optimal concentration often needs to be determined experimentally.

  • Inadequate Number of Theoretical Plates: The efficiency of the distillation column, represented by the number of theoretical plates, might be insufficient for the separation. For close-boiling mixtures like xylenes, a column with a higher number of theoretical plates is generally required.[1]

  • Improper Reflux Ratio: The reflux ratio plays a significant role in separation efficiency. A higher reflux ratio generally improves separation but also increases energy consumption. Experiment with different reflux ratios to find the optimal balance for your specific system.

  • Column Flooding or Weeping: These are common operational issues in distillation columns that can drastically reduce efficiency. Flooding occurs when the vapor flow is too high, causing liquid to be carried up the column. Weeping happens when the vapor flow is too low, allowing liquid to leak through the trays instead of flowing across them.[4] Adjust the heating rate and reflux ratio to operate within the stable range of your column.[4]

Extractive Distillation

Q: I am using extractive distillation, but the purity of my this compound is lower than expected. What should I check?

A: Low product purity in extractive distillation can often be traced back to the following issues:

  • Ineffective Solvent: The chosen solvent may not be sufficiently selective in altering the volatilities of the xylene isomers. Consult literature and the data tables for solvents with proven efficacy.

  • Incorrect Solvent-to-Feed Ratio: The ratio of the solvent to the feed mixture is a critical parameter. An optimal ratio is necessary to achieve the desired change in relative volatility without excessive energy use for solvent recovery.

  • Suboptimal Feed Point Location: The location where the feed and solvent are introduced into the column can impact separation. The solvent is typically introduced near the top of the column, and the feed at a lower point. The exact locations should be optimized for your specific setup.

  • Insufficient Solvent Recovery: If the solvent is not effectively separated from the product streams, it can contaminate the final products. Ensure the solvent recovery column is operating efficiently.

  • Temperature Profile Issues: The temperature profile along the distillation column is crucial. Ensure that the reboiler and condenser temperatures are appropriate for the system and that the temperature gradient within the column is stable.

Data Presentation

Table 1: Effective Entrainers for Azeotropic Distillation of this compound from m-Xylene and p-Xylene
EntrainerRelative Volatility of m-Xylene to this compound (Approx.)Reference
3-Methyl-1-butanol1.3 - 1.4[2]
Methyl Propionate1.4[2]
3-Pentanone1.33[2]
MethanolVaries with composition[2]
EthanolVaries with composition[2]
IsopropanolVaries with composition[2]
Table 2: Effective Solvents for Extractive Distillation of this compound from m-Xylene
Extractive AgentRelative Volatility of m-Xylene to this compound (Approx.)Reference
o-Cresol> 1.2[3]
Dichloroacetic Acid> 1.2[3]
Methyl Salicylate> 1.2[3]
1-Tetradecanol> 1.2[3]

Experimental Protocols

Protocol 1: Azeotropic Distillation for the Separation of this compound

Objective: To separate this compound from a mixture of xylene isomers using an entrainer.

Materials:

  • Mixture of xylene isomers (containing o-, m-, and p-xylene)

  • Entrainer (e.g., 3-methyl-1-butanol)

  • Distillation apparatus with a packed or tray column (minimum 20 theoretical plates recommended)

  • Heating mantle with a temperature controller

  • Condenser

  • Receiving flasks

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charge the Still: Charge the distillation flask with a known volume of the xylene isomer mixture and the selected entrainer. A typical starting ratio is 1:1 by volume, but this may need optimization.

  • Distillation:

    • Begin heating the mixture gently.

    • Once boiling commences, adjust the heating rate to maintain a steady distillation rate.

    • Set the reflux ratio. A high reflux ratio (e.g., 10:1) is often necessary for good separation.

    • Monitor the overhead temperature. A stable temperature indicates that the azeotrope is distilling.

  • Fraction Collection: Collect the distillate fractions. The initial fractions will be rich in the azeotrope of the entrainer with m- and p-xylene. The temperature at the top of the column will rise as the lower-boiling components are removed.

  • Separation of this compound: As the distillation progresses, the concentration of this compound in the distillation flask will increase. The bottoms product will be enriched in this compound.

  • Analysis: Analyze the composition of the distillate and the bottoms product using Gas Chromatography (GC) to determine the separation efficiency.

  • Entrainer Recovery: The collected distillate (azeotrope) can be further processed to recover the entrainer, often by washing with water or by a second distillation.

Protocol 2: Extractive Distillation for the Separation of this compound

Objective: To separate this compound from a mixture of xylene isomers using a high-boiling solvent.

Materials:

  • Mixture of xylene isomers

  • Extractive solvent (e.g., o-cresol)

  • Two distillation columns (one for extractive distillation, one for solvent recovery)

  • Pumps for feed and solvent delivery

  • Heating mantles with temperature controllers

  • Condensers and reboilers

  • Receiving flasks

  • Gas chromatograph (GC) for analysis

Procedure:

  • Apparatus Setup: Set up a continuous extractive distillation system with two columns.

  • Solvent and Feed Introduction:

    • Preheat the extractive solvent to the temperature of the upper section of the first column.

    • Introduce the solvent near the top of the extractive distillation column.

    • Introduce the xylene isomer feed at a mid-point in the column.

  • Extractive Distillation:

    • Heat the reboiler of the first column to maintain a steady boil-up rate.

    • The more volatile components (m- and p-xylene) will move up the column and be collected as the overhead product.

    • The less volatile component (this compound) will move down the column with the extractive solvent and be collected as the bottoms product.

  • Solvent Recovery:

    • Feed the bottoms product from the first column (this compound and solvent) into the second distillation column (solvent recovery column).

    • In this column, the lower-boiling this compound is separated as the overhead product, and the high-boiling solvent is recovered from the bottom and can be recycled back to the first column.

  • Analysis: Regularly sample and analyze the overhead and bottoms products from both columns using GC to monitor the separation performance and product purity.

  • Process Optimization: Adjust the solvent-to-feed ratio, reflux ratios, and reboiler duties in both columns to optimize the separation efficiency and minimize energy consumption.

Mandatory Visualizations

azeotropic_distillation_workflow cluster_column Azeotropic Distillation Column cluster_products Product & Recovery feed Xylene Isomers + Entrainer Feed column Distillation Column (Packed or Tray) feed->column Feed Inlet condenser Condenser column->condenser Vapor to Condenser reboiler Reboiler column->reboiler Liquid to Reboiler reflux_divider Reflux Divider condenser->reflux_divider Condensed Liquid reflux_divider->column Reflux distillate Distillate (Azeotrope of Entrainer + m/p-Xylene) reflux_divider->distillate reboiler->column Vapor to Column bottoms Bottoms Product (Enriched this compound) reboiler->bottoms recovery Entrainer Recovery (e.g., Decantation, 2nd Distillation) distillate->recovery

Caption: Workflow for Azeotropic Distillation of this compound.

extractive_distillation_workflow cluster_ext_column Extractive Distillation Column cluster_rec_column Solvent Recovery Column solvent_feed Solvent Feed ext_column Extractive Column solvent_feed->ext_column Solvent Inlet (Top) xylene_feed Xylene Isomers Feed xylene_feed->ext_column Feed Inlet (Mid) ext_condenser Condenser ext_column->ext_condenser Vapor ext_reboiler Reboiler ext_column->ext_reboiler Liquid ext_reflux Reflux ext_condenser->ext_reflux overhead_product Overhead Product (m/p-Xylene) ext_condenser->overhead_product ext_reflux->ext_column ext_reboiler->ext_column Vapor rec_feed Bottoms from Ext. Col. ext_reboiler->rec_feed rec_column Recovery Column rec_feed->rec_column rec_condenser Condenser rec_column->rec_condenser Vapor rec_reboiler Reboiler rec_column->rec_reboiler Liquid rec_reflux Reflux rec_condenser->rec_reflux final_product Final Product (Pure this compound) rec_condenser->final_product rec_reflux->rec_column rec_reboiler->rec_column Vapor recycled_solvent Recycled Solvent rec_reboiler->recycled_solvent recycled_solvent->solvent_feed Recycle

Caption: Workflow for Extractive Distillation of this compound.

troubleshooting_logic cluster_azeotropic Azeotropic Distillation Issues cluster_extractive Extractive Distillation Issues start Poor Separation of this compound entrainer Check Entrainer - Selection - Concentration start->entrainer column_op_azeo Check Column Operation - Theoretical Plates - Reflux Ratio start->column_op_azeo hydraulics_azeo Check Column Hydraulics - Flooding - Weeping start->hydraulics_azeo solvent Check Solvent - Selection - Solvent/Feed Ratio start->solvent column_op_ext Check Column Operation - Feed Locations - Temperature Profile start->column_op_ext recovery Check Solvent Recovery - Purity of Recycled Solvent start->recovery

Caption: Troubleshooting Logic for this compound Separation Issues.

References

Technical Support Center: Scaling Up o-Xylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for researchers, scientists, and drug development professionals on the common challenges and procedures for scaling up o-xylene reactions from a laboratory to a pilot plant setting. For the purpose of this guide, the selective oxidation of this compound to phthalic anhydride is often used as a key example, as it is a well-documented and significant industrial process.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound reactions?

A1: Scaling up this compound reactions, particularly exothermic ones like oxidation, presents several key challenges.[4] These include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it significantly harder to remove the large amount of heat generated, potentially leading to dangerous temperature increases (hotspots) and thermal runaway.[5][6][7]

  • Mass Transfer & Mixing: Achieving the same level of mixing and reactant dispersion in a large pilot reactor as in a small lab flask is difficult.[8] Poor mixing can lead to localized areas of high concentration, reducing selectivity and yield, and increasing the formation of byproducts.[8]

  • Reaction Kinetics: The overall reaction rate can shift from being controlled by intrinsic chemical kinetics in the lab to being limited by heat or mass transfer rates at the pilot scale.[9]

  • Safety Risks: this compound is a flammable liquid and vapor.[10][11] The risk of fire, explosion, and thermal runaway is magnified at the pilot scale due to the larger quantities of materials involved.[12][13]

Q2: What are the critical safety precautions for this compound pilot plant operations?

A2: Safety is paramount. Key precautions include:

  • Hazard Analysis: Conduct a thorough Process Hazard Analysis (PHA) before operation to identify potential risks and establish mitigation strategies.

  • Material Handling: this compound is flammable and harmful if inhaled or in contact with skin.[10][14] Use appropriate personal protective equipment (PPE), ensure adequate ventilation, and ground all equipment to prevent static discharge.[10][11]

  • Thermal Runaway Prevention: Implement robust temperature monitoring and control systems.[12] This includes fast-response sensors and an independent emergency cooling or quenching system to manage exothermic reactions.[12][15]

  • Containment: The pilot plant should be designed with appropriate containment measures to handle potential spills or releases.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this can create a risk of explosion.

Q3: How should I select a catalyst for a pilot-scale this compound oxidation reaction?

A3: For the selective oxidation of this compound to phthalic anhydride, vanadia-titania (V2O5-TiO2) based catalysts are the industry standard and have been used for over 50 years.[1][2][3] When scaling up, consider that catalyst performance is highly dependent on operating conditions.[2] Modern industrial processes often use multilayer catalyst systems where the activity and selectivity are tailored for different zones within the reactor to manage the high exothermicity of the reaction.[16][17] It may be beneficial to use a less active catalyst in the initial reactor bed to control the reaction rate and heat generation.[18]

Q4: What type of reactor is typically used for pilot-scale this compound oxidation?

A4: Packed-bed tubular reactors are most common for the gas-phase oxidation of this compound.[7][16] These reactors are typically arranged in a multi-tubular configuration to facilitate heat removal.[19] For certain applications, a fluidized bed reactor might also be considered.[13] The choice depends on factors like heat transfer requirements, catalyst handling, and desired operating conditions.

Section 2: Troubleshooting Guide

Unforeseen issues are common during scale-up.[4] The following table and diagram provide a systematic approach to troubleshooting.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Action(s)
Low Product Yield / Conversion 1. Poor Temperature Control: Reaction temperature is too low, or hotspots are causing degradation.[20] 2. Inefficient Mixing/Mass Transfer: Reactants are not in sufficient contact with the catalyst.[8][21] 3. Catalyst Deactivation: The catalyst has lost activity due to coking, poisoning, or sintering.[16] 4. Incorrect Residence Time: The time reactants spend in the reactor is too short.1. Verify temperature sensor accuracy. Optimize coolant flow and temperature. Profile the reactor temperature to identify hotspots. 2. Increase agitation speed (if applicable). Evaluate reactor and impeller design. Check for channeling in packed beds. 3. Analyze a sample of the catalyst. Consider catalyst regeneration or replacement. Investigate potential poisons in the feed stream. 4. Decrease the reactant feed rate to increase residence time.
Poor Selectivity / High Impurities 1. Hotspot Formation: Localized high temperatures favor side reactions (e.g., complete oxidation to COx).[7][16] 2. Poor Reactant Dispersion: High local concentration of one reactant can lead to undesired byproduct formation.[1] 3. Incorrect Stoichiometry: The feed ratio of this compound to oxidant (e.g., air) is not optimal. 4. Catalyst Issues: The catalyst may be inappropriate for the operating conditions or has degraded.[3]1. Improve heat removal (see above). Consider diluting the catalyst bed with an inert material to better distribute heat. 2. Improve mixing. Ensure feed nozzles are properly designed and positioned for effective dispersion. 3. Adjust the feed ratio. Analyze the off-gas to ensure oxidant is not the limiting factor. 4. Re-evaluate catalyst choice based on byproduct profile. Test catalyst activity and selectivity.
Hotspot Formation / Thermal Runaway 1. Inadequate Heat Removal: The cooling system cannot handle the heat generated by the reaction.[6][22] 2. High Reactant Concentration: The feed concentration of this compound is too high, leading to an excessive reaction rate.[17] 3. Loss of Coolant Flow: A failure in the cooling system. 4. Reaction Initiation: The reaction is initiated at too high a temperature.1. IMMEDIATE ACTION: Reduce or stop reactant feed. Activate emergency cooling/quench system. 2. Follow-up: Review the heat transfer calculations and cooling system capacity. Lower the reactant feed concentration or rate. 3. Prevention: Install interlocks to stop reactant feed upon loss of coolant flow. 4. Prevention: Review and optimize the start-up procedure.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield or High Impurities CheckTemp Analyze Reactor Temperature Profile Start->CheckTemp CheckMixing Evaluate Mixing & Mass Transfer Start->CheckMixing CheckCatalyst Inspect Catalyst Activity/Selectivity Start->CheckCatalyst Hotspots Hotspots Detected? CheckTemp->Hotspots PoorMixing Evidence of Poor Mixing/Channeling? CheckMixing->PoorMixing CatalystOK Catalyst Deactivated? CheckCatalyst->CatalystOK Hotspots->CheckMixing No ImproveCooling Improve Heat Removal (e.g., lower coolant temp, increase flow) Hotspots->ImproveCooling Yes ModifyBed Dilute Catalyst Bed with Inerts Hotspots->ModifyBed Yes PoorMixing->CheckCatalyst No ImproveAgitation Increase Agitation / Redesign Internals PoorMixing->ImproveAgitation Yes RegenCatalyst Regenerate or Replace Catalyst CatalystOK->RegenCatalyst Yes End Problem Resolved CatalystOK->End No ImproveCooling->End ModifyBed->End ImproveAgitation->End RegenCatalyst->End

Caption: A logical workflow for troubleshooting common scale-up issues.

Section 3: Key Parameter Comparison

Scaling up involves significant changes in physical and operational parameters. Understanding these differences is crucial for successful process translation.[9][23][24][25]

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Typical)Key Scale-Up Consideration
Reactor Volume 100 mL - 10 L50 L - 1000 LSurface-area-to-volume ratio decreases, impacting heat transfer.
Heat Transfer Area / Volume High (~100 m²/m³)Low (~10 m²/m³)Heat removal becomes a primary challenge. Hotspots are more likely.[6]
Mixing Method Magnetic or overhead stirrerMechanical agitator (e.g., turbine, anchor)Mixing efficiency and homogeneity are harder to achieve.[8]
Mode of Operation BatchOften semi-batch or continuousRequires development of robust process control strategies.[9]
Reagent Addition Manual (e.g., syringe, dropping funnel)Metering pumpsAddition rates must be precisely controlled to manage heat release.
Temperature Control Heating mantle, oil/water bathJacketed vessel, internal coils, external heat exchangerResponse time is slower; potential for large temperature gradients.[5]
Process Monitoring Manual sampling, visual observationAutomated sensors (temp, pressure, flow), online analyticsRequires a more sophisticated process control and safety system.

Section 4: Experimental Protocols

The following are generalized protocols. Specific parameters must be optimized for your particular reaction.

Generalized Lab-Scale Protocol (Batch Oxidation)
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and gas inlet.

  • Catalyst Charge: Charge the flask with the V2O5-TiO2 catalyst.

  • Inerting: Purge the system with nitrogen.

  • Heating: Heat the catalyst bed to the target reaction temperature (e.g., 350-400°C).

  • Feed: Once the temperature is stable, switch the gas feed to a pre-mixed stream of air and vaporized this compound at a controlled flow rate.

  • Reaction: Maintain a constant temperature and monitor the reaction progress by analyzing the off-gas and condensed product via GC or HPLC.

  • Shutdown: After the desired time, stop the this compound feed and switch to an inert gas stream. Cool the reactor to room temperature.

  • Analysis: Collect and analyze the product for yield, conversion, and selectivity.

Generalized Pilot-Scale Protocol (Continuous Oxidation)
  • Pre-Startup Checks: Perform a thorough safety review, leak test the reactor system, and verify all instrumentation and safety interlocks are functional.

  • Inerting & Heating: Purge the packed-bed tubular reactor with nitrogen and begin heating the reactor and pre-heater systems to the target temperature.

  • Initiate Air Flow: Start a continuous flow of pre-heated air through the reactor.

  • Introduce this compound: Once the reactor temperature is stable, slowly introduce vaporized this compound into the air stream using a precision metering pump. Start at a low concentration and gradually increase to the target steady-state concentration.

  • Steady-State Operation: Continuously monitor temperatures, pressures, and flow rates. Use online analytics to track conversion and selectivity. Make fine adjustments to coolant flow to control the reactor temperature profile and prevent hotspot formation.

  • Product Collection: The product stream exiting the reactor is cooled in a series of heat exchangers or switch condensers to isolate the phthalic anhydride.

  • Shutdown: Execute a controlled shutdown by first stopping the this compound feed, then allowing the air flow to continue for a period to purge the system before switching to nitrogen and cooling down.

Scale-Up Workflow Diagram

ScaleUpWorkflow Lab 1. Lab-Scale Process Development (100mL - 5L) Kinetics 2. Kinetic & Thermal Data Collection Lab->Kinetics Sim 3. Process Modeling & Simulation Kinetics->Sim PHA 4. Process Hazard Analysis (PHA) Kinetics->PHA PilotDesign 5. Pilot Plant Design & Construction Sim->PilotDesign PHA->PilotDesign PilotRun 6. Pilot-Scale Run & Troubleshooting PilotDesign->PilotRun DataAnalysis 7. Data Analysis & Scale-Up Report PilotRun->DataAnalysis DataAnalysis->Lab Re-optimize Commercial 8. Commercial Plant Design Basis DataAnalysis->Commercial

Caption: A typical workflow for scaling a chemical process from lab to pilot plant.

Section 5: Reaction Pathway Visualization

Understanding the reaction network is crucial for optimizing selectivity. The oxidation of this compound is complex, with desired products and potential byproducts.[1][17]

ReactionPathway oXylene This compound oTolualdehyde o-Tolualdehyde oXylene->oTolualdehyde + O2 COx CO / CO2 (Over-oxidation) oXylene->COx Excess Heat Phthalide Phthalide oTolualdehyde->Phthalide + O2 PA Phthalic Anhydride (Desired Product) oTolualdehyde->PA + O2 Phthalide->PA + O2 MA Maleic Anhydride (Byproduct) PA->MA Excess Heat MA->COx Excess Heat

Caption: Simplified reaction pathway for the catalytic oxidation of this compound.

References

Validation & Comparative

A Comparative Guide to o-, m-, and p-Xylene as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ortho-, meta-, and para-isomers of xylene, detailing their solvent properties, performance in experimental settings, and applications in pharmaceutical sciences.

The choice of a solvent is a critical decision in chemical research, synthesis, and pharmaceutical development, profoundly influencing reaction kinetics, product purity, and process efficiency. Among the myriad of available organic solvents, the isomers of xylene—ortho (o), meta (m), and para (p)—are frequently employed due to their excellent solvency for a wide range of non-polar compounds. While often used interchangeably as a mixed-isomer technical grade solvent, the individual isomers possess distinct physical and chemical properties that can be leveraged for specific applications. This guide provides a comprehensive comparison of o-, m-, and p-xylene as solvents, supported by quantitative data and experimental protocols to aid researchers in making informed decisions.

Physicochemical Properties: A Tale of Three Isomers

The structural differences among the xylene isomers, arising from the varied positions of the two methyl groups on the benzene ring, give rise to subtle yet significant variations in their physical properties. These differences can impact their behavior as solvents, particularly in processes like crystallization and reaction thermodynamics.

Propertyo-Xylenem-Xylenep-XyleneMixed Xylenes
IUPAC Name 1,2-Dimethylbenzene1,3-Dimethylbenzene1,4-Dimethylbenzene-
CAS Number 95-47-6108-38-3106-42-31330-20-7
Molecular Formula C₈H₁₀C₈H₁₀C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 106.16106.16106.16106.16
Melting Point (°C) -25.2-47.913.2~ -48
Boiling Point (°C) 144.4139.1138.4137-140
Density (g/mL at 20°C) 0.8800.8640.861~0.864
Flash Point (°C) 32272729
Polarity Index 2.5---
Water Solubility (mg/L at 25°C) 178161162106

Data compiled from various sources. Note that properties of mixed xylenes can vary depending on the isomeric composition.

The most striking difference lies in their melting points, with p-xylene being a solid at room temperature, a crucial consideration for handling and storage. The boiling points, while close, differ enough to allow for separation by fractional distillation, although this is an energy-intensive process.[1] The densities and water solubilities show minor variations among the isomers.

Solvent Characteristics: A Deeper Dive

To provide a more nuanced understanding of their solvent capabilities, we can look at parameters that quantify intermolecular interactions. Hansen Solubility Parameters (HSP) and the Polarity Index offer valuable insights beyond simple "polar" or "non-polar" classifications.

Hansen Solubility Parameters

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent. They are based on the principle that "like dissolves like" and break down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller difference in the HSP values between a solute and a solvent indicates a higher likelihood of solubility.

Hansen Solubility Parameter (MPa½)This compoundm-Xylenep-Xylene
δD (Dispersion) 17.817.817.6
δP (Polar) 1.01.01.0
δH (Hydrogen Bonding) 3.13.13.1
Total (δt) 18.118.117.9

The HSP values for the three isomers are remarkably similar, suggesting that for many applications involving non-polar solutes, their performance as solvents will be comparable. The low polar (δP) and hydrogen bonding (δH) components confirm their predominantly non-polar, aprotic nature.

Polarity Index

Performance in Specific Applications

The choice between o-, m-, and p-xylene can be critical in specialized applications where their subtle differences in physical properties become significant.

Crystallization and Purification of Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, solvent selection is paramount for the crystallization of APIs, as it influences crystal form (polymorphism), purity, and yield.[2][3] While all three xylene isomers are effective in dissolving non-polar APIs, their differing melting and boiling points can be exploited.

  • p-Xylene , with its higher melting point, could be a less desirable solvent in scenarios requiring low-temperature processing.

  • The slightly higher boiling point of This compound might be advantageous where a slower evaporation rate is desired to promote the growth of larger, more uniform crystals.

Unfortunately, a direct comparison of the solubility of common APIs like ibuprofen and naproxen in the individual xylene isomers is not widely available in the literature. However, based on their similar HSPs, significant differences in solubility for non-polar APIs are not expected. For instance, the solubility of benzoic acid and salicylic acid has been reported in mixed xylenes, indicating their utility for this class of compounds.[4][5][6]

Polymer Science

Xylene is a well-known solvent for many polymers, including polystyrene.[7][8] The choice of isomer can influence the viscosity of the polymer solution and the properties of cast films. For example, a study on the solubility of polystyrene in mixed xylenes reported a solubility of 0.40 g/mL. Another source indicates that polystyrene is soluble in this compound.[7][8] Given the similarity in their HSPs, m- and p-xylene are also expected to be good solvents for polystyrene.

Experimental Protocols

To aid researchers in evaluating these solvents for their specific needs, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of the Solubility of a Solid Compound

Objective: To quantitatively determine the solubility of a solid compound in o-, m-, or p-xylene at a specific temperature.

Materials:

  • Solid compound (solute)

  • This compound, m-xylene, or p-xylene (solvent)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Spatula

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen xylene isomer.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Dilution:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

    • Immediately transfer the filtered aliquot to a pre-weighed volumetric flask and record the weight of the aliquot.

    • Dilute the aliquot with a suitable solvent (in which the solute is highly soluble and which is compatible with the analytical method) to a known volume.

  • Quantification:

    • Analyze the concentration of the solute in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/100 mL.

Experimental Protocol 2: Determination of Solvent Polarity using Reichardt's Dye

Objective: To empirically compare the polarity of o-, m-, and p-xylene using a solvatochromic dye.

Materials:

  • Reichardt's dye (Betaine 30)

  • This compound, m-xylene, and p-xylene

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Dye Solutions:

    • Prepare dilute solutions of Reichardt's dye in each of the xylene isomers. The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 1.0).

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum for each solution.

    • Identify the wavelength of maximum absorbance (λ_max) for each solution.

  • Analysis:

    • Reichardt's dye exhibits negative solvatochromism, meaning the λ_max shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases.

    • A shorter λ_max indicates a higher solvent polarity. By comparing the λ_max values, the relative polarities of the xylene isomers can be ranked.

Logical Workflow and Visualization

The process of selecting an appropriate solvent in a research or drug development setting can be systematized into a logical workflow. This workflow ensures that key factors are considered, leading to an optimal choice.

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Data-Driven Evaluation cluster_2 Experimental Validation cluster_3 Final Selection A Define Solute Properties (Polarity, Functional Groups) B Identify Potential Solvents (e.g., Xylene Isomers) A->B C Compare Physicochemical Properties (BP, MP, Density) B->C D Evaluate Solvent Parameters (HSP, Polarity Index) B->D E Assess Safety & Environmental Impact B->E F Determine Quantitative Solubility D->F G Evaluate Performance in Application (e.g., Crystallization, Reaction) F->G H Select Optimal Solvent G->H

Caption: A workflow for rational solvent selection in research and development.

Conclusion

While o-, m-, and p-xylene exhibit very similar solvent characteristics due to their closely related structures, the minor differences in their physical properties can be strategically employed in specific applications. Their shared non-polar nature makes them excellent solvents for a wide array of organic compounds and polymers. For general solvent use where a mixture of isomers is acceptable, technical grade xylene is often a cost-effective choice. However, for applications such as crystallization, where precise control over temperature and evaporation rate is critical, the selection of a specific isomer can provide significant advantages. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions when selecting between o-, m-, and p-xylene, ultimately leading to more efficient and successful scientific outcomes.

References

A Comparative Toxicological Analysis of o-, m-, and p-Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct toxicological profiles of ortho-, meta-, and para-xylene. This report synthesizes key experimental data, outlines methodologies for toxicity assessment, and visualizes the underlying biochemical pathways.

The three isomers of xylene—ortho (o-), meta (m-), and para (p-)—are aromatic hydrocarbons with widespread industrial applications, leading to significant human and environmental exposure. While often grouped together, subtle differences in their chemical structures can result in variations in their toxicological effects. Understanding these distinctions is crucial for accurate risk assessment and the development of safety protocols in research and pharmaceutical settings. This guide provides a comparative analysis of the toxicity of o-, m-, and p-xylene, supported by experimental data and detailed methodologies.

Quantitative Toxicological Data

A critical aspect of comparing the toxicity of the xylene isomers lies in the quantitative assessment of their acute and chronic effects. The following tables summarize key toxicological parameters, including median lethal dose (LD50), median lethal concentration (LC50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL) derived from various experimental studies.

Table 1: Acute Toxicity Data for Xylene Isomers

IsomerSpeciesRouteLD50 (mg/kg)LC50 (ppm)Reference
o-Xylene RatOral3523 - 4400-[1][2]
RatInhalation (6h)-4330[3]
MouseInhalation (6h)-4595[2][4]
m-Xylene RatOral5010 - 6661-[2][5]
RatInhalation (4h)-6350[6]
MouseInhalation (6h)-5267[2]
p-Xylene RatOral4020 - 4305-[2][5]
RatInhalation (4h)-4740[2][7]
MouseInhalation (6h)-3907[2]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Xylene Isomers

IsomerSpeciesRouteDurationEndpointNOAELLOAELReference
This compound RatInhalation90 daysSystemic Toxicity78 ppm-[8]
RatInhalationGestationDevelopmental500 ppm-[5]
RatInhalation1 yearHepatic Effects-1096 ppm[8]
m-Xylene RatInhalation3 monthsNeurotoxicity-50 ppm[9][10]
RatOral13 weeksBody Weight Gain100 mg/kg/day (males), 200 mg/kg/day (females)-[5]
p-Xylene RatOralAcuteNeurotoxicity125 mg/kg250 mg/kg[9]
RatInhalationGestationDevelopmental500 ppm-[5]
RatInhalation13 weeksHearing Loss-900 ppm[10]
Mixed Xylenes MouseInhalationGestationDevelopmental120 ppm230 ppm[8]
RatOral13 weeksSystemic Toxicity500 mg/kg/day1000 mg/kg/day[5]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections provide an overview of the methodologies typically employed in assessing the toxicity of volatile organic compounds like xylenes.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the adverse effects of a substance after a single or short-term exposure.

  • Oral LD50 Test (as per OECD Guideline 401, historically): While largely replaced by alternative methods, this test involved administering a single oral dose of the xylene isomer to fasted animals (typically rats). The animals were observed for up to 14 days for signs of toxicity and mortality. The LD50, the dose causing death in 50% of the animals, was then calculated.

  • Inhalation LC50 Test (as per OECD Guideline 403): This method involves exposing animals (usually rats or mice) to various concentrations of the xylene isomer vapor for a fixed period (e.g., 4 or 6 hours) in a whole-body or nose-only inhalation chamber. Animals are monitored for signs of toxicity during and after exposure for up to 14 days. The LC50, the concentration causing death in 50% of the animals, is determined.

Subchronic and Chronic Toxicity Testing

These studies assess the effects of repeated exposure to a substance over a longer period.

  • Repeated Dose Inhalation Study (as per OECD Guideline 412 or 413): Animals are exposed to the xylene isomer vapor for 6 hours/day, 5 days/week for a period of 28 days (subacute) or 90 days (subchronic). A control group is exposed to filtered air. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the exposure period, blood and urine samples are collected for clinical pathology, and a full necropsy and histopathological examination of organs are performed to identify target organ toxicity. NOAEL and LOAEL values are determined from these studies.

Developmental and Reproductive Toxicity Testing

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

  • Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant female animals (typically rats or rabbits) are exposed to the xylene isomer during the period of organogenesis. The dams are monitored for signs of maternal toxicity. Just prior to parturition, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal malformations, as well as variations in growth and development. This allows for the determination of developmental NOAELs and LOAELs.

Neurotoxicity Testing

Given that the central nervous system is a primary target for xylene toxicity, specific neurotoxicity assessments are crucial.

  • Neurotoxicity Screening Battery (as per OECD Guideline 424): This involves a functional observational battery (FOB) to assess changes in autonomic function, neuromuscular coordination, and sensory responses. Motor activity is also quantified. At the end of the study, detailed histopathological examination of the central and peripheral nervous systems is performed to identify any structural damage.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of xylene isomers is primarily attributed to their effects on the central nervous system and their metabolism in the liver.

Metabolic Activation by Cytochrome P450

Xylenes are metabolized in the liver by the cytochrome P450 (CYP) mixed-function oxidase system. The primary metabolic pathway involves the oxidation of one of the methyl groups to form a corresponding methylbenzyl alcohol, which is further oxidized to a toluic acid and then conjugated with glycine to form methylhippuric acid, which is excreted in the urine. Different CYP isozymes, such as CYP2E1 and CYP1A2, are involved in this process.[11][12] This metabolic activation can lead to the formation of reactive intermediates that may contribute to cellular damage.

G cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation Xylene Isomer Xylene Isomer Methylbenzyl Alcohol Methylbenzyl Alcohol Xylene Isomer->Methylbenzyl Alcohol Cytochrome P450 (e.g., CYP2E1) Toluic Acid Toluic Acid Methylbenzyl Alcohol->Toluic Acid Alcohol/Aldehyde Dehydrogenase Methylhippuric Acid Methylhippuric Acid Toluic Acid->Methylhippuric Acid Glycine Conjugation Urinary Excretion Urinary Excretion Methylhippuric Acid->Urinary Excretion

General metabolic pathway of xylene isomers.
Interaction with GABAA Receptors

A key mechanism of xylene-induced neurotoxicity involves the modulation of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Xylenes can potentiate the function of GABAA receptors, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, which results in central nervous system depression, characterized by symptoms such as dizziness, incoordination, and at high concentrations, anesthesia.

G Xylene Xylene GABAA_Receptor GABAA Receptor Xylene->GABAA_Receptor Positive Allosteric Modulation Chloride_Channel_Opening Increased Chloride (Cl-) Channel Opening GABAA_Receptor->Chloride_Channel_Opening Chloride_Influx Enhanced Cl- Influx Chloride_Channel_Opening->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression Central Nervous System Depression (Dizziness, Anesthesia) Neuronal_Hyperpolarization->CNS_Depression

Xylene's modulation of the GABAA receptor signaling pathway.

Comparative Summary and Conclusion

While o-, m-, and p-xylene exhibit similar toxicological profiles, primarily targeting the central nervous and respiratory systems, there are notable quantitative differences in their potency. For instance, based on inhalation LC50 values in mice, p-xylene appears to be the most acutely toxic of the three isomers.[2] Conversely, some studies suggest that o- and m-xylene have more pronounced irritant effects on the respiratory system.[13]

In terms of non-lethal effects, neurotoxicity is a critical endpoint for all isomers, with LOAELs for m-xylene being identified at concentrations as low as 50 ppm for subtle neurological changes in rats.[9][10] Developmental toxicity has also been observed for all isomers, generally at maternally toxic doses, with effects including reduced fetal body weight and skeletal variations.[8][10]

The primary mechanism of action for the narcotic effects of all three isomers is believed to be the potentiation of GABAA receptor function. Their metabolism is also qualitatively similar, proceeding through oxidation of a methyl group by cytochrome P450 enzymes.

References

A Comparative Guide to the Validation of Analytical Methods for Xylene Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of xylene isomers (o-xylene, m-xylene, and p-xylene) is critical for applications ranging from toxicology studies to environmental monitoring and pharmaceutical analysis.[1][2] The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of commonly employed and validated analytical techniques, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform your selection process.

Overview of Analytical Techniques

The determination of xylene isomers in various matrices is predominantly achieved through GC and HPLC methods.[2] GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a well-established technique for volatile organic compounds like xylenes.[2][3][4] HPLC with Ultraviolet (UV) detection offers an alternative approach, especially for analyzing xylene metabolites in biological samples.[2][5]

Comparative Performance Data

The following tables summarize the validation parameters for different analytical methods used in the quantification of xylene isomers. These parameters are crucial for assessing the performance and suitability of a method for a specific application.

Table 1: Performance Comparison of GC-Based Methods

ParameterHeadspace GC-MS (in Blood)[1]GC-MS/MS (in Air)[6]
Linearity Range 5 - 1500 ng/mL0.01 - 1 ng & 1 - 100 ng
Correlation Coefficient (r) ≥ 0.99> 0.99 (r²)
Accuracy (Mean Relative Error) ≤ 15.3%-
Precision (Relative Standard Deviation) ≤ 10.8%1.2% - 10.2%
Limit of Detection (LOD) p-xylene: 1.0 ng/mL, m-xylene: 2.3 ng/mL, this compound: 1.0 ng/mL0.3 - 2.4 ng
Limit of Quantification (LOQ) -0.00008 - 1 µg/m³

Table 2: Performance of HPLC-Based Method

ParameterHPLC/DAD (for xylene metabolites in urine)[5]
Linearity Range 4 - 100 µg/mL
Recovery > 82%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL

Detailed Experimental Protocols

The methodologies cited in this guide follow rigorous validation protocols to ensure accuracy and reliability. Below are summaries of the experimental conditions for the key methods discussed.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Xylene Isomers in Blood[1]
  • Sample Preparation: Moisture is removed from blood samples using anhydrous calcium chloride.

  • Instrumentation: Headspace gas chromatograph coupled with a mass spectrometer.

  • Calibration: Internal standard calibration with isotopically labeled analytes.

  • Analysis: Separation and quantification of individual xylene isomers in a single analytical run.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC/DAD) for Xylene Metabolites in Urine[5]
  • Sample Preparation: Solid Phase Extraction (SPE) is used for the extraction of analytes from urine samples.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase consisting of a 3% aqueous solution of β-cyclodextrin (pH 3) and methanol (80:20).

    • Flow Rate: 1 mL/min.

  • Detection: Diode-Array Detector set at 198 nm, 200 nm, and 202 nm for optimal quantitative analysis.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (GC, HPLC, etc.) A->B C Optimize Method Parameters (e.g., mobile phase, temperature) B->C D Specificity / Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness & Stability H->I J Prepare Validation Report I->J Validation Complete K Standard Operating Procedure (SOP) Development J->K L Routine Application K->L

Caption: General workflow for the validation of an analytical method.

Conclusion

Both GC and HPLC are powerful techniques for the quantification of xylene isomers and their metabolites. GC-MS offers very low limits of detection, making it suitable for trace-level analysis in biological matrices like blood.[1] HPLC-UV provides a robust method for quantifying xylene metabolites in urine, with excellent recovery and a practical linear range.[5] The choice between these methods will depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. The provided data and protocols serve as a valuable resource for developing and validating analytical methods for xylene isomer quantification in a research or drug development setting.

References

o-Xylene as a safer alternative to benzene in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the modern laboratory, the pursuit of scientific advancement cannot be decoupled from the paramount importance of safety. For decades, benzene has been a widely used solvent in organic chemistry, valued for its ability to dissolve a range of nonpolar compounds. However, its well-documented carcinogenicity necessitates the adoption of safer alternatives. This guide provides a comprehensive comparison of o-xylene as a viable and safer substitute for benzene in various laboratory applications, supported by physical, toxicological, and experimental data.

Executive Summary: Why Choose this compound over Benzene?

The primary driver for replacing benzene is its classification as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2][3] Chronic exposure to benzene is linked to an increased risk of developing acute myeloid leukemia (AML).[1][2][3] In stark contrast, this compound is classified as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans") by the IARC, indicating a significantly lower risk profile.[4][5] This substantial difference in carcinogenic potential is the most compelling reason for its substitution. Furthermore, occupational exposure limits for this compound are considerably less stringent than those for benzene, reflecting its lower toxicity.

Physical and Chemical Properties: A Head-to-Head Comparison

While no solvent is a perfect drop-in replacement for another, this compound shares many physical and chemical properties with benzene, making it a suitable alternative in many applications. Both are nonpolar, aromatic hydrocarbons, capable of dissolving a wide array of organic molecules.

PropertyThis compoundBenzeneReference(s)
Chemical Formula C₈H₁₀C₆H₆[6][7]
Molar Mass 106.16 g/mol 78.11 g/mol [7][8]
Boiling Point 144 °C80.1 °C[1][6]
Melting Point -25 °C5.5 °C[1][6]
Density 0.88 g/cm³0.87 g/cm³[1][6]
Solubility in Water InsolubleSparingly soluble[6][9]
Flash Point 32 °C-11 °C[7][8]

The higher boiling point of this compound can be advantageous for reactions requiring elevated temperatures. However, it also means that it is less volatile and may require more energy for removal from a reaction mixture. Its lower flash point compared to benzene also indicates a lower fire hazard.

Safety and Toxicity Profile: A Clearer Choice

The most critical distinction between this compound and benzene lies in their toxicological profiles. The data overwhelmingly supports this compound as the safer option for laboratory personnel.

ParameterThis compoundBenzeneReference(s)
IARC Carcinogenicity Classification Group 3 (Not classifiable as to its carcinogenicity to humans)Group 1 (Carcinogenic to humans)[1][2][3][4][5]
NTP Carcinogen Classification Not listedKnown to be a human carcinogen[2][3]
OSHA PEL (8-hr TWA) 100 ppm1 ppm[3][10][11][12]
ACGIH TLV (8-hr TWA) 100 ppm0.5 ppm[11][13][14]
NIOSH REL (10-hr TWA) 100 ppm0.1 ppm[10][15]
Oral LD₅₀ (rat) 4300 mg/kg930 - 5600 mg/kg[16]

Key Safety Considerations:

  • Benzene: A known human carcinogen linked to leukemia and other blood disorders.[1][2][3] Its high volatility and ability to be absorbed through the skin pose significant exposure risks.

  • This compound: While not considered a human carcinogen, high concentrations of this compound can cause irritation to the eyes, skin, and respiratory tract.[17] Inhalation of high concentrations can also lead to central nervous system depression, with symptoms such as dizziness and headache.[16]

Experimental Performance: this compound as a Benzene Substitute

While the safety advantages are clear, the practical utility of this compound as a substitute depends on its performance in common laboratory procedures. Although direct, side-by-side comparative studies are not abundant in the literature, existing protocols and solvent property data suggest that this compound can be an effective replacement in many cases.

1. Diels-Alder Reaction:

The Diels-Alder reaction is a fundamental [4+2] cycloaddition in organic synthesis, often requiring elevated temperatures. Aromatic solvents like benzene and xylene are commonly used.

Experimental Protocol (Example): Reaction of Anthracene with Maleic Anhydride

  • Reactants: Anthracene (1.0 eq) and Maleic Anhydride (1.0 eq).

  • Solvent: this compound or Benzene.

  • Temperature: Reflux.

  • Procedure: A solution of anthracene and maleic anhydride in the chosen solvent is heated to reflux for a specified time. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Performance Comparison (Anticipated):

SolventBoiling PointExpected Outcome
This compound 144 °CThe higher reaction temperature can lead to faster reaction rates and potentially higher yields, especially for less reactive dienes or dienophiles.
Benzene 80.1 °CA well-established solvent for this reaction, providing good yields, though potentially requiring longer reaction times compared to this compound.

2. Friedel-Crafts Acylation:

This classic electrophilic aromatic substitution is used to introduce an acyl group onto an aromatic ring. The choice of solvent can influence the reaction rate and selectivity.

Experimental Protocol (Example): Acylation of Toluene with Acetyl Chloride

  • Reactants: Toluene (1.0 eq), Acetyl Chloride (1.1 eq), and AlCl₃ (1.2 eq).

  • Solvent: this compound or Benzene (as a non-reactive solvent for comparison).

  • Temperature: 0 °C to room temperature.

  • Procedure: To a cooled suspension of AlCl₃ in the solvent, acetyl chloride is added, followed by the dropwise addition of toluene. The reaction is stirred for a specified time and then quenched with ice water. The organic layer is separated, washed, dried, and the product is isolated.

Performance Comparison (Anticipated):

SolventPolarityExpected Outcome
This compound NonpolarAs a nonpolar aromatic solvent, it is expected to perform similarly to benzene in terms of facilitating the reaction. Its higher boiling point is less of a factor here as the reaction is typically run at lower temperatures.
Benzene NonpolarThe traditional solvent for this reaction, known to give good results.

Visualizing the Decision and the Danger

To aid in the decision-making process and to understand the underlying toxicological concerns, the following diagrams are provided.

Solvent_Selection_Workflow start Start: Need for a nonpolar aromatic solvent identify_hazard Identify Hazards of Traditional Solvent (Benzene) start->identify_hazard carcinogenicity Known Human Carcinogen (IARC Group 1) identify_hazard->carcinogenicity toxicity High Chronic Toxicity (Leukemia Risk) identify_hazard->toxicity seek_alternative Seek Safer Alternative carcinogenicity->seek_alternative toxicity->seek_alternative evaluate_oxylene Evaluate this compound seek_alternative->evaluate_oxylene properties Similar Physical/Chemical Properties evaluate_oxylene->properties safety Significantly Lower Toxicity (IARC Group 3) evaluate_oxylene->safety performance Assess Performance in Specific Application evaluate_oxylene->performance properties->performance implement Implement this compound as a Safer Substitute safety->implement performance->implement

Caption: Logical workflow for selecting a safer solvent alternative.

Benzene_Metabolism_Pathway Benzene Benzene Benzene_Oxide Benzene Oxide Benzene->Benzene_Oxide CYP450 (Liver) Phenol Phenol Benzene_Oxide->Phenol Hydroquinone Hydroquinone Phenol->Hydroquinone Catechol Catechol Phenol->Catechol Benzoquinone Benzoquinone (Reactive Metabolite) Hydroquinone->Benzoquinone Peroxidase (Bone Marrow) DNA_Adducts DNA Adducts & Oxidative Stress Benzoquinone->DNA_Adducts Leukemia Leukemia DNA_Adducts->Leukemia

Caption: Simplified metabolic pathway of benzene leading to toxicity.

Conclusion and Recommendation

The evidence strongly supports the substitution of benzene with this compound in many laboratory applications. The significantly lower carcinogenic risk associated with this compound, as reflected in its IARC classification and occupational exposure limits, makes it a responsible choice for protecting the health and safety of laboratory personnel. While careful consideration of its slightly different physical properties, such as its higher boiling point, is necessary when adapting experimental protocols, its similar solvent characteristics make it a functional and safer alternative. Researchers, scientists, and drug development professionals are encouraged to evaluate this compound as a primary replacement for benzene in their standard operating procedures to foster a safer research environment.

References

A Comparative Guide to Catalysts for o-Xylene Oxidation: Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient catalytic oxidation of o-xylene is a critical process, primarily for the production of phthalic anhydride, a key intermediate in the synthesis of various organic compounds. The choice of catalyst profoundly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides an objective comparison of different catalyst systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The selective oxidation of this compound to valuable products, most notably phthalic anhydride, is a cornerstone of industrial organic synthesis. The performance of this reaction is intrinsically linked to the catalyst employed, with vanadium-based oxides, noble metals, and various mixed metal oxides being the most extensively studied categories. This comparison delves into the quantitative performance of these catalysts and outlines the experimental protocols necessary for their evaluation.

Comparative Performance of Catalysts

The efficiency of a catalyst in this compound oxidation is primarily evaluated based on three key metrics: this compound conversion, selectivity towards the desired product (typically phthalic anhydride), and the operational temperature required to achieve optimal performance. The following table summarizes the performance of representative catalysts from different classes based on available literature data.

Catalyst SystemSupportThis compound Conversion (%)Phthalic Anhydride Selectivity (%)Reaction Temperature (°C)Key ByproductsCatalyst Stability
Vanadium Oxides
V₂O₅-TiO₂Anatase>9570-85[1]350-410[1]o-Tolualdehyde, Phthalide, Maleic Anhydride, CO, CO₂[2]Good, but can deactivate over time due to phase changes.[2]
V₂O₅-ZrO₂-High~55 (at high temp)[3]>410[3]Maleic AnhydrideShows good thermal stability.[3]
Noble Metals
Platinum (Pt)Al₂O₃High (for complete oxidation)Low (for partial oxidation)280-400Primarily CO₂ and H₂OGenerally high stability.
Palladium (Pd)TiO₂High (for complete oxidation)Low (for partial oxidation)VariesPrimarily CO₂ and H₂OGood stability.
Mixed Metal Oxides
MnOₓ-CeO₂-~100 (for complete oxidation)Low (for partial oxidation)>250[4]Primarily CO₂ and H₂OGood thermal stability.
CeO₂-ZrO₂-HighModerateVariesCO, CO₂Stable under redox conditions.[5]
Perovskite (e.g., LaMnO₃)-HighVariesVariesCO, CO₂Generally high thermal stability.

Experimental Protocols

Reproducible and comparable experimental data are fundamental to catalyst evaluation. Below are detailed methodologies for key experiments in the study of this compound oxidation catalysts.

Catalyst Synthesis

1. V₂O₅-TiO₂ Catalyst Preparation (Impregnation Method):

  • Support Preparation: Commercial TiO₂ (anatase) is typically used as the support material.

  • Impregnation: Vanadium pentoxide (V₂O₅) is dissolved in an aqueous solution of oxalic acid. The TiO₂ support is then added to this solution, and the mixture is stirred continuously.

  • Drying and Calcination: The impregnated support is dried in an oven at approximately 110-120°C overnight to remove the solvent. Subsequently, the dried material is calcined in a furnace in a flow of air at a specific temperature, typically ranging from 400 to 500°C, for several hours to obtain the final catalyst.

2. Platinum-based Catalyst Preparation (Incipient Wetness Impregnation):

  • Support Preparation: A high-surface-area support, such as gamma-alumina (γ-Al₂O₃), is dried to remove any adsorbed water.

  • Impregnation: A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is prepared. The volume of the precursor solution is carefully measured to be equal to the pore volume of the support material. The solution is then added dropwise to the support with constant mixing to ensure uniform distribution.

  • Drying, Calcination, and Reduction: The impregnated support is dried at 110-120°C, followed by calcination in air at a temperature between 300 and 500°C. Finally, the catalyst is activated by reduction in a stream of hydrogen gas at an elevated temperature.

3. Mixed Metal Oxide Catalyst Preparation (Co-precipitation Method for MnOₓ-CeO₂):

  • Precursor Solution: Aqueous solutions of manganese nitrate (Mn(NO₃)₂) and cerium nitrate (Ce(NO₃)₃) with the desired molar ratio are mixed.

  • Precipitation: A precipitating agent, such as a solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), is slowly added to the mixed metal nitrate solution under vigorous stirring, leading to the formation of a precipitate.

  • Aging, Washing, and Drying: The precipitate is aged in the mother liquor for a few hours, then filtered and washed thoroughly with deionized water to remove any residual ions. The resulting solid is dried in an oven at around 100-120°C.

  • Calcination: The dried powder is calcined in air at a high temperature (e.g., 400-600°C) to obtain the final mixed metal oxide catalyst.

Catalytic Oxidation of this compound

The catalytic performance is typically evaluated in a fixed-bed reactor system.

  • Reactor Setup: A quartz or stainless-steel tubular reactor is placed inside a furnace with a temperature controller. The catalyst bed is positioned in the center of the reactor, usually supported by quartz wool.

  • Reaction Conditions: A known amount of the catalyst is loaded into the reactor. A feed gas stream consisting of a mixture of this compound, air (or oxygen), and an inert gas (e.g., nitrogen or helium) is passed through the catalyst bed. The concentration of this compound, the O₂/o-xylene ratio, and the gas hourly space velocity (GHSV) are carefully controlled.

  • Product Analysis: The effluent gas from the reactor is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD). The FID is used to quantify the concentrations of this compound and organic products, while the TCD is used to analyze the concentrations of CO and CO₂.

  • Data Calculation:

    • This compound Conversion (%): ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      Conversion=[oXylene]in[oXylene]out[oXylene]in×100Conversion = \frac{[this compound]{in} - [this compound]{out}}{[this compound]{in}} \times 100Conversion=[o−Xylene]in​[o−Xylene]in​−[o−Xylene]out​​×100

    • Product Selectivity (%):

      Selectivity=moles of specific product formedmoles of this compound converted×stoichiometric factor1×100Selectivity = \frac{\text{moles of specific product formed}}{\text{moles of this compound converted}} \times \frac{\text{stoichiometric factor}}{1} \times 100Selectivity=moles of this compound convertedmoles of specific product formed​×1stoichiometric factor​×100

Visualizing the Experimental Workflow and Reaction Pathway

To provide a clearer understanding of the experimental process and the underlying chemical transformations, graphical representations are invaluable.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Precursors Metal Precursors & Support Synthesis_Method Synthesis Method (e.g., Impregnation, Co-precipitation) Precursors->Synthesis_Method Drying_Calcination Drying & Calcination Synthesis_Method->Drying_Calcination Catalyst Final Catalyst Drying_Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Analysis Gas Chromatography (GC-FID/TCD) Reactor->Analysis Feed This compound + Air/O₂ + Inert Gas Feed->Reactor Data Data Analysis (Conversion, Selectivity) Analysis->Data Reaction_Pathway oXylene This compound Tolualdehyde o-Tolualdehyde oXylene->Tolualdehyde Byproducts Byproducts (Maleic Anhydride, CO, CO₂) oXylene->Byproducts Phthalide Phthalide Tolualdehyde->Phthalide Tolualdehyde->Byproducts PhthalicAnhydride Phthalic Anhydride Phthalide->PhthalicAnhydride Phthalide->Byproducts PhthalicAnhydride->Byproducts

References

Spectroscopic differences between o-Xylene, m-Xylene, and p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differences between ortho-, meta-, and para-xylene, tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the isomers' spectroscopic signatures, supported by experimental data, to aid in their unambiguous identification.

The three isomers of xylene—ortho (o-), meta (m-), and para (p-)—possess the same chemical formula (C₈H₁₀) but differ in the substitution pattern of the two methyl groups on the benzene ring. This structural variance, while subtle, gives rise to distinct spectroscopic properties that can be effectively harnessed for their differentiation. This guide delves into the key distinguishing features observed in Infrared (IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for distinguishing between xylene isomers, primarily by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The substitution pattern on the benzene ring directly influences these absorption bands, providing a unique spectral fingerprint for each isomer.[1] Specifically, o-xylene shows a characteristic band for ortho substitution, while m-xylene and p-xylene exhibit bands corresponding to meta and para substitutions, respectively.[2]

Table 1: Characteristic IR Absorption Bands for Xylene Isomers

Xylene IsomerSubstitution PatternCharacteristic Absorption Band (cm⁻¹)
This compoundOrtho735 - 750[2]
m-XyleneMeta750 - 810[2]
p-XylenePara790 - 850[2]

Note: The ranges can have slight variations depending on the specific instrument and sample preparation.

Raman Spectroscopy

Raman spectroscopy, which relies on changes in polarizability, serves as an excellent complementary technique to IR spectroscopy for identifying xylene isomers.[3] Each isomer presents a unique Raman spectrum with distinct peaks that allow for their clear differentiation, even in mixtures.[4][5]

Table 2: Key Differentiating Raman Shifts for Xylene Isomers (cm⁻¹)

This compound (Unique Peaks)m-Xylene (Unique Peaks)p-Xylene (Unique Peaks)Common Peaks
572[5]527[5]632[5]~1365 - 1385[3][6]
739[6]730[7]816[5]~1600[3]
1041[5]1004[7]1192[5]
1210[6]1253[7]1208[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the xylene isomers. The key lies in the molecular symmetry of each isomer, which dictates the number of unique proton and carbon environments, and thus the number of signals in the respective NMR spectra.

Proton (¹H) NMR Spectroscopy

The number of signals in the aromatic region of a ¹H NMR spectrum is a direct indicator of the xylene isomer. Due to its high symmetry, p-xylene produces the simplest spectrum, while the lower symmetry of o- and m-xylene results in more complex spectra.[8][9]

Table 3: ¹H NMR Spectroscopic Data for Xylene Isomers (in CDCl₃)

FeatureThis compoundm-Xylenep-Xylene
Number of Signals 3[9]4[9]2[9][10]
Methyl Protons (δ, ppm) ~2.22[11]~2.28[12]~2.31 - 2.35[10][13]
Aromatic Protons (δ, ppm) ~7.07 (multiplet)[11]~6.94-7.11 (multiplet)[12]~6.94 - 7.07 (singlet)[10][13]
Integration Ratio (Aromatic:Methyl) 4:6 (or 2:3)4:6 (or 2:3)4:6 (or 2:3)[10]
Carbon-13 (¹³C) NMR Spectroscopy

Similar to ¹H NMR, ¹³C NMR spectroscopy differentiates the isomers based on the number of non-equivalent carbon atoms, which is determined by molecular symmetry.[14][15] p-Xylene has the highest symmetry and thus the fewest signals, while m-xylene has the lowest symmetry and the most signals.[16]

Table 4: ¹³C NMR Spectroscopic Data for Xylene Isomers (in CDCl₃)

FeatureThis compoundm-Xylenep-Xylene
Number of Signals 4[14]5[16]3[14]
Methyl Carbon (δ, ppm) ~19.6~21.3[17]~21.0[13]
Aromatic Carbons (δ, ppm) ~126.0, 129.5, 136.5~126.1, 128.3, 130.0, 137.7[17]~128.9, 134.7[13]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for liquid xylene samples.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For neat liquid analysis, place one drop of the xylene isomer onto the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[18]

  • Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them. Ensure no air bubbles are trapped.[19][20]

  • Data Acquisition : Place the assembled "sandwich" into the sample holder of the FT-IR spectrometer.

  • Background Scan : Run a background spectrum of the empty beam path or clean salt plates.

  • Sample Scan : Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 600 cm⁻¹.[1]

  • Cleaning : After analysis, thoroughly clean the salt plates with a dry, appropriate solvent (e.g., acetone or chloroform) and store them in a desiccator to prevent moisture damage.[18][20]

Raman Spectroscopy Protocol
  • Sample Preparation : Place the liquid xylene isomer into a glass vial or a quartz cuvette.[3][4]

  • Instrument Setup : Position the vial or cuvette in the sample holder of the Raman spectrometer.

  • Laser Focusing : Direct the laser probe (e.g., 532 nm or 785 nm) to focus on the liquid sample.[4]

  • Data Acquisition : Set the acquisition parameters, such as integration time and number of scans. For example, an integration time of 1-11 seconds may be used.[4]

  • Spectrum Collection : Collect the Raman spectrum. The data is typically processed using appropriate software to identify peak positions.

NMR Spectroscopy (¹H and ¹³C) Protocol
  • Sample Preparation : Prepare the NMR sample by dissolving a small amount of the xylene isomer (typically 5-25 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) inside an NMR tube.

  • Reference Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Tuning : Place the NMR tube into the spectrometer's probe. The instrument is then tuned to the appropriate frequency for either ¹H or ¹³C nuclei and the magnetic field is "shimmed" to optimize its homogeneity.

  • Data Acquisition : Set the experimental parameters (e.g., number of scans, pulse sequence). ¹³C NMR generally requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The resulting Free Induction Decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS (0 ppm).

Isomer Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown xylene isomer using the spectroscopic data presented in this guide.

G cluster_start cluster_nmr Primary Method: NMR Spectroscopy cluster_vibrational Confirmatory Method: Vibrational Spectroscopy start Start: Unknown Xylene Isomer c13_nmr Acquire ¹³C NMR Spectrum Examine number of signals start->c13_nmr decision_c13 How many signals? c13_nmr->decision_c13 p_xylene Result: p-Xylene decision_c13->p_xylene 3 Signals o_xylene Result: this compound decision_c13->o_xylene 4 Signals m_xylene Result: m-Xylene decision_c13->m_xylene 5 Signals ir_raman Acquire IR or Raman Spectrum p_xylene->ir_raman o_xylene->ir_raman m_xylene->ir_raman decision_ir Check key peaks (cm⁻¹) ir_raman->decision_ir p_confirm Confirmed: p-Xylene (IR: ~790-850) decision_ir->p_confirm Para-specific o_confirm Confirmed: this compound (IR: ~735-750) decision_ir->o_confirm Ortho-specific m_confirm Confirmed: m-Xylene (IR: ~750-810) decision_ir->m_confirm Meta-specific

Caption: Workflow for identifying xylene isomers using NMR and vibrational spectroscopy.

References

A Comparative Guide: o-Xylene versus Toluene in Specific Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. Among the myriad of available solvents, aromatic hydrocarbons like toluene and o-xylene are frequently employed due to their solvating power for a wide range of organic compounds and their relatively high boiling points, which allow for a broad range of reaction temperatures. This guide provides an objective comparison of the performance of this compound and toluene in several key organic reactions, supported by experimental data to aid in solvent selection.

Physical Properties at a Glance

A solvent's physical properties are fundamental to its behavior in a reaction. Toluene, or methylbenzene, consists of a benzene ring substituted with a single methyl group.[1] this compound, or 1,2-dimethylbenzene, possesses two methyl groups on adjacent carbons of the benzene ring.[1] This seemingly minor structural difference leads to notable variations in their physical characteristics.

PropertyThis compoundTolueneReference(s)
Molecular Formula C₈H₁₀C₇H₈[2][3]
Molecular Weight ( g/mol ) 106.1692.14[2][3]
Boiling Point (°C) 144.4110.6[3][4]
Melting Point (°C) -25.2-95[4]
Density (g/cm³ at 20°C) 0.8800.867[4]
Flash Point (°C) 324[3][4]
Solubility in Water InsolubleInsoluble[5]
Solubility in Organic Solvents MiscibleMiscible[5]

The higher boiling point of this compound can be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate. Conversely, the lower boiling point of toluene may be preferred when easier solvent removal post-reaction is a priority.

Performance in Key Organic Reactions

The following sections detail the comparative performance of this compound and toluene as solvents in a variety of organic reactions crucial to synthetic chemistry and drug discovery.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. The choice of solvent can influence not only the reaction rate but also the regioselectivity of the substitution.

In the Friedel-Crafts methylation of toluene, temperature plays a significant role in the product distribution of xylene isomers. At sub-zero temperatures, the kinetically favored product, this compound, is formed as the major product (54%).[6] As the temperature increases to room temperature and higher, the thermodynamically more stable m-xylene becomes the dominant product (up to 89%).[6] This indicates that while toluene can be a reactant, its own subsequent alkylation is a critical consideration.

When comparing the alkylation rates of the xylene isomers themselves, this compound exhibits the highest reaction rate.[7] This is attributed to the activating effect of the two adjacent methyl groups.[7] However, this compound can also undergo isomerization in the presence of the Lewis acid catalyst, which can complicate the product mixture.[7]

Table 2: Isomer Distribution in Friedel-Crafts Methylation of Toluene

TemperatureThis compound (%)m-Xylene (%)p-Xylene (%)Reference(s)
Sub-zero541928[6]
Room Temperature36928[6]
80°C18910[6]

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol describes a general procedure for the Friedel-Crafts acylation of benzene. While benzene is the substrate here, the choice of an inert solvent like this compound or toluene would follow a similar setup, keeping in mind their potential to react under these conditions.

Materials:

  • Benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Solvent (e.g., carbon disulfide, nitrobenzene, or excess benzene)

  • Ice bath

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • A mixture of benzene and anhydrous aluminum chloride is prepared in a flask and cooled in an ice bath.

  • Acetyl chloride is added dropwise to the cooled mixture. Hydrogen chloride gas is evolved during this addition.

  • After the addition is complete, the mixture is heated under reflux at 60°C for approximately 30 minutes.

  • The reaction mixture is then cooled and poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and finally with water again.

  • The separated organic layer is dried over a suitable drying agent.

  • The product, acetophenone, is obtained by fractional distillation.

Logical Relationship in Friedel-Crafts Methylation of Toluene

G Toluene Toluene Reaction_Conditions Reaction Conditions Toluene->Reaction_Conditions Chloromethane Chloromethane + AlCl₃ Chloromethane->Reaction_Conditions Temperature Temperature Reaction_Conditions->Temperature Kinetic_Control Kinetic Control (Low Temperature) Temperature->Kinetic_Control Sub-zero Thermodynamic_Control Thermodynamic Control (High Temperature) Temperature->Thermodynamic_Control Room Temp / High Temp Ortho_Xylene This compound (Major) Kinetic_Control->Ortho_Xylene Para_Xylene p-Xylene (Minor) Kinetic_Control->Para_Xylene Meta_Xylene m-Xylene (Major) Thermodynamic_Control->Meta_Xylene Thermodynamic_Control->Para_Xylene

Temperature dictates the major product in toluene methylation.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The solvent plays a crucial role in these reactions, affecting catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle.

Sonogashira Coupling

In a study on the carbonylative Sonogashira coupling of aryl iodides, toluene was found to be the optimal solvent, providing a 93% yield.[8] This was significantly higher than the yields obtained in more polar solvents like THF (63%), MeCN (64%), DME (49%), and 1,4-dioxane (51%).[8] The lower polarity of toluene is thought to reduce competing side reactions and promote the desired cross-coupling.[8] In another instance of a copper-free Sonogashira coupling, a better yield was achieved in toluene (70%) compared to DMF (20%).[8]

Experimental Workflow: Sonogashira Coupling

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide Mix_Reactants Mix & Heat Aryl_Halide->Mix_Reactants Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Mix_Reactants Pd_Catalyst Pd Catalyst Pd_Catalyst->Mix_Reactants Cu_Cocatalyst Cu(I) Cocatalyst (Optional) Cu_Cocatalyst->Mix_Reactants Base Amine Base Base->Mix_Reactants Solvent Solvent (this compound or Toluene) Solvent->Mix_Reactants Quench Quench Reaction Mix_Reactants->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Coupled Product Purify->Product

A typical workflow for a Sonogashira coupling reaction.
Oxidation Reactions

The choice of solvent in oxidation reactions is critical to control selectivity and prevent over-oxidation.

PCC Oxidation of Alcohols

Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. These reactions are typically carried out in anhydrous organic solvents to prevent the formation of hydrates, which can be further oxidized.[9] While dichloromethane is a common solvent of choice, aromatic hydrocarbons can also be used.[9][10] For instance, the oxidation of cinnamyl alcohol to cinnamaldehyde can be performed using PCC in methylene chloride.[9] Although direct comparative data for this compound and toluene in PCC oxidations is scarce, their inertness under these conditions makes them viable solvent options, particularly when a higher reaction temperature is desired.

Experimental Protocol: PCC Oxidation of Cinnamyl Alcohol

Materials:

  • Cinnamyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Methylene chloride (or this compound/toluene)

  • Anhydrous sodium sulfate

  • Celite or silica gel

Procedure:

  • A solution of cinnamyl alcohol in the chosen solvent is prepared.

  • This solution is added to a stirred suspension of PCC in the same solvent.

  • The reaction mixture is stirred at room temperature for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure to yield the crude cinnamaldehyde.

  • The crude product can be further purified by distillation or chromatography.

Catalytic Hydrogenation

Reaction Pathway: Catalytic Hydrogenation of an Alkene

G Alkene Alkene Substrate Reaction_Vessel Reaction Vessel Alkene->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction_Vessel Solvent Solvent (this compound or Toluene) Solvent->Reaction_Vessel Alkane Alkane Product Reaction_Vessel->Alkane Hydrogenation

General pathway for the catalytic hydrogenation of an alkene.

Conclusion

Both this compound and toluene are versatile aromatic hydrocarbon solvents with distinct physical properties that can be leveraged to optimize specific organic reactions. Toluene's lower boiling point facilitates its removal, while this compound's higher boiling point allows for reactions to be conducted at more elevated temperatures.

In Friedel-Crafts reactions, the choice between using toluene as a reactant or this compound as a potentially more reactive substrate (or inert solvent) depends on the desired product and the need to control isomerization. For palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the non-polar nature of toluene has been shown to be advantageous in improving yields compared to more polar solvents. In oxidation and hydrogenation reactions, both solvents can serve as suitable inert media, with the choice often depending on the desired reaction temperature and substrate solubility.

Ultimately, the optimal solvent choice between this compound and toluene will depend on the specific requirements of the reaction, including temperature, desired product, and potential for side reactions. The data and protocols presented in this guide provide a foundation for making an informed decision to enhance the efficiency and success of synthetic endeavors.

References

A Comparative Analysis of o-Xylene Production Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of petroleum-based, bio-based, and methanol-based production routes for o-xylene, providing researchers, scientists, and drug development professionals with a comprehensive overview of current and emerging manufacturing technologies.

Orththis compound (this compound), a crucial aromatic hydrocarbon, serves as a primary precursor for the synthesis of phthalic anhydride, a key component in the production of plasticizers, polymers, and resins. The growing demand for these materials necessitates a thorough understanding of the various methods available for this compound production. This guide provides a comparative analysis of the predominant industrial method based on petroleum feedstocks and two promising alternative routes: a bio-based pathway and a methanol-based synthesis.

Executive Summary

The production of this compound is dominated by the mature and large-scale petroleum-based process, which involves the catalytic reforming of naphtha followed by the energy-intensive fractional distillation of the resulting mixed xylene stream. While this method is well-established, concerns over fossil fuel depletion and environmental impact have spurred the development of more sustainable alternatives. A notable bio-based route utilizes renewable feedstocks such as pinacol and acrolein to produce this compound with high yield. Another emerging technology involves the methylation of toluene using methanol, offering a potential pathway from natural gas or biomass-derived methanol. This guide presents a detailed comparison of these three methods, covering their chemical pathways, experimental protocols, and key performance metrics.

Comparison of this compound Production Methods

ParameterPetroleum-BasedBio-Based (from Pinacol & Acrolein)Methanol-Based (Toluene Methylation)
Overall Yield Varies based on feedstock and process~79%[1]Primarily focused on p-xylene; this compound is a minor product.
Product Purity >95% achievable with fractional distillation[2]>94%Variable, depends on catalyst and conditions.
Primary Feedstocks Petroleum NaphthaPinacol, Acrolein (from biomass)Toluene, Methanol
Key Catalysts Platinum-Rhenium on Alumina (reforming)Phosphotungstic Acid (HPW), Palladium on Carbon (Pd/C)[1]Modified ZSM-5 zeolites[3][4]
Energy Consumption High (due to distillation)Potentially lower than petroleum-basedModerate to high
Environmental Impact High CO2 emissions, reliance on fossil fuelsLower carbon footprint, uses renewable resourcesDependent on methanol source (fossil vs. renewable)

Petroleum-Based Production: Catalytic Reforming and Distillation

The conventional method for this compound production is a multi-step process that begins with the catalytic reforming of petroleum-derived naphtha. This process utilizes a catalyst, typically platinum or a bimetallic platinum-rhenium catalyst supported on alumina, at high temperatures (495 to 525 °C) and pressures (5 to 45 atm) to convert naphthenes and paraffins into a mixture of aromatic hydrocarbons, including benzene, toluene, and xylenes (BTX).[5] The resulting reformate contains a mixture of xylene isomers (this compound, m-xylene, and p-xylene).

Due to their close boiling points, the separation of these isomers is a challenging and energy-intensive step. Fractional distillation is the primary method used to isolate this compound, which has a slightly higher boiling point than its isomers.[6] This separation can yield this compound with a purity of over 95%.[2]

Experimental Protocol: Catalytic Reforming of Naphtha (Conceptual)
  • Feed Preparation: A hydrotreated heavy naphtha fraction is vaporized and heated to the reaction temperature (typically 480-520°C).

  • Catalytic Reforming: The vaporized feed is passed through a series of reactors containing a platinum-rhenium catalyst supported on chlorinated alumina. The pressure is maintained between 5 and 15 atm.

  • Product Separation: The reactor effluent is cooled and separated into a liquid reformate and a hydrogen-rich gas.

  • Fractional Distillation: The liquid reformate is fed into a series of distillation columns. A "xylene splitter" column is used to separate the C8 aromatics (mixed xylenes) from lighter and heavier components. Subsequently, a dedicated column is used to separate this compound from the m- and p-xylene isomers based on their boiling point differences.

G naphtha Petroleum Naphtha reforming Catalytic Reforming (Pt-Re/Al2O3, 495-525°C, 5-45 atm) naphtha->reforming mixed_xylenes Mixed Xylenes (o-, m-, p-xylene) reforming->mixed_xylenes distillation Fractional Distillation mixed_xylenes->distillation o_xylene This compound (>95% Purity) distillation->o_xylene other_isomers m- & p-Xylene distillation->other_isomers

Petroleum-Based this compound Production Workflow

Bio-Based Production: From Pinacol and Acrolein

A promising sustainable route to this compound involves a two-step process starting from biomass-derived pinacol and acrolein.[1] This method offers a high overall yield and utilizes renewable feedstocks.

Chemical Pathway

The first step is the dehydration of pinacol to 2,3-dimethylbutadiene. This reaction is catalyzed by phosphotungstic acid (HPW) in an ionic liquid medium, which significantly enhances the selectivity towards the desired diene.

The second step involves a Diels-Alder reaction between the in-situ generated 2,3-dimethylbutadiene and acrolein to form a cyclic aldehyde intermediate. This is followed by a one-pot decarbonylation and aromatization reaction catalyzed by palladium on carbon (Pd/C) to yield this compound. The overall yield of this compound from this two-step process is approximately 79%, with a purity of over 94%.

Experimental Protocol: Bio-Based this compound Synthesis

Step 1: Dehydration of Pinacol

  • A mixture of pinacol (1.0 g), phosphotungstic acid (100 mg), and 1-ethyl-3-methylimidazolium chloride ([emim]Cl) (4.0 g) is heated at 130°C for 16 hours in a sealed reactor.

  • After cooling, the upper layer containing 2,3-dimethylbutadiene is isolated by decantation. The ionic liquid and catalyst in the lower layer can be recovered and reused.

Step 2: Diels-Alder Reaction and Aromatization

  • The isolated 2,3-dimethylbutadiene is reacted with acrolein. This reaction can proceed spontaneously at 100°C.

  • The resulting cycloadduct is then subjected to a decarbonylation/aromatization cascade in the presence of a 5% Pd/C catalyst (28 mg) in a suitable solvent (e.g., ethyl acetate) under an argon atmosphere at 260°C for 12 hours.

  • The final product, this compound, is then purified from the reaction mixture.

G pinacol Pinacol dehydration Dehydration (HPW, 130°C) pinacol->dehydration diene 2,3-Dimethylbutadiene dehydration->diene diels_alder Diels-Alder Reaction (100°C) diene->diels_alder acrolein Acrolein acrolein->diels_alder intermediate Cyclic Aldehyde Intermediate diels_alder->intermediate aromatization Decarbonylation/ Aromatization (Pd/C, 260°C) intermediate->aromatization o_xylene This compound (~79% Yield, >94% Purity) aromatization->o_xylene

Bio-Based this compound Production Pathway

Methanol-Based Production: Toluene Methylation

The methylation of toluene with methanol presents an alternative route to xylenes. This process is attractive as both toluene and methanol can be derived from non-petroleum sources, such as coal, natural gas, or biomass. The reaction is typically carried out over shape-selective zeolite catalysts, such as modified ZSM-5.[4]

Chemical Pathway and Selectivity

The reaction involves the electrophilic substitution of a methyl group from methanol onto the toluene ring. The primary challenge in this process is controlling the selectivity towards the desired xylene isomer. Most research has focused on maximizing the production of p-xylene due to its higher commercial value.[7] The thermodynamic equilibrium mixture of xylenes at typical reaction temperatures (~500°C) consists of approximately 25% this compound, 50% m-xylene, and 25% p-xylene.[8][9]

By modifying the pore structure and acidity of the ZSM-5 catalyst, it is possible to influence the product distribution. However, achieving high selectivity for this compound in toluene methylation remains a significant research challenge.

Experimental Protocol: Toluene Methylation (Conceptual for Mixed Xylenes)
  • Catalyst Preparation: A ZSM-5 zeolite catalyst is modified, for example, by impregnation with a phosphorus compound, to enhance shape selectivity.

  • Reaction Setup: The reaction is carried out in a fixed-bed reactor. The catalyst is packed into the reactor and activated by heating under an inert gas flow.

  • Reaction Execution: A feed mixture of toluene and methanol (with a specific molar ratio) is vaporized and passed over the catalyst bed at a controlled temperature (e.g., 400-500°C) and pressure.

  • Product Analysis: The reactor effluent is cooled, and the liquid products are collected and analyzed by gas chromatography to determine the conversion of toluene and the selectivity to different xylene isomers.

G toluene Toluene methylation Toluene Methylation (Modified ZSM-5, 400-500°C) toluene->methylation methanol Methanol methanol->methylation mixed_xylenes Mixed Xylenes (o-, m-, p-xylene) methylation->mixed_xylenes separation Separation (e.g., Distillation) mixed_xylenes->separation o_xylene This compound separation->o_xylene other_isomers m- & p-Xylene separation->other_isomers

Methanol-Based Xylene Production Workflow

Conclusion and Future Outlook

The production of this compound remains heavily reliant on the established but energy-intensive petroleum-based route. However, the development of bio-based and methanol-based methods offers promising avenues for more sustainable and potentially cost-effective production in the long term. The bio-based route from pinacol and acrolein has demonstrated high yields and purity, highlighting the potential of biomass as a viable feedstock. The methanol-based route, while currently more focused on p-xylene, could be adapted for this compound production with further catalyst development.

For researchers and professionals in drug development and chemical synthesis, the choice of this compound source may be influenced by factors such as purity requirements, cost, and sustainability considerations. As green chemistry principles become increasingly important, the demand for this compound from renewable sources is expected to grow, driving further innovation in these alternative production technologies. Future research should focus on optimizing reaction conditions, developing more selective and robust catalysts, and conducting thorough techno-economic and life-cycle assessments to fully evaluate the commercial viability and environmental benefits of these emerging methods.

References

Revolutionizing Xylene Separation: A Comparative Guide to Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

The separation of xylene isomers, a critical process in the chemical industry, has long been an energy-intensive challenge. However, the advent of metal-organic frameworks (MOFs) offers a promising, highly efficient alternative to traditional methods. This guide provides a comprehensive comparison of the performance of various MOFs in xylene isomer separation, supported by experimental data and detailed protocols, to assist researchers and professionals in navigating this innovative field.

The separation of p-xylene, m-xylene, and o-xylene is notoriously difficult due to their similar boiling points and molecular structures.[1][2][3] Traditional separation techniques, such as crystallization and distillation, are often energy-intensive and costly.[4] Metal-organic frameworks (MOFs), a class of porous crystalline materials, have emerged as superior adsorbents for this task due to their tunable pore sizes, high surface areas, and tailored chemical functionalities.[5][6] This allows for separation based on subtle differences in the kinetic diameters and shapes of the xylene isomers.

Performance Comparison of MOFs for Xylene Isomer Separation

The efficacy of MOFs in separating xylene isomers is primarily evaluated based on their selectivity and adsorption capacity. Selectivity refers to the preferential adsorption of one isomer over others, while adsorption capacity indicates the amount of a specific isomer that the MOF can adsorb. The following tables summarize the performance of several promising MOFs from recent studies, comparing them with the traditional adsorbent, zeolite.

P-Xylene vs. M-Xylene Separation
AdsorbentSelectivity (p-xylene/m-xylene)Adsorption Capacity (mmol/g)Temperature (°C)PhaseReference
Co(aip)(bpy)0.530Not specifiedNot specifiedLiquid[5]
MFM-300(V)15Not specifiedRoom TempNot specified[7]
MFM-300(Fe)18Not specifiedRoom TempNot specified[7]
MIL-125(Ti)-NH23.0Not specifiedNot specifiedNot specified[8]
ZU-612.9 (m-xylene/p-xylene)3.4 (m-xylene)60Vapor[9]
Zeolite BaYLower than ZU-61Not specified60Vapor[9]
This compound vs. M-Xylene Separation
AdsorbentSelectivity (this compound/m-xylene)Adsorption Capacity (mmol/g)Temperature (°C)PhaseReference
MIL-53(Cr)8.018.19 (this compound)Not specifiedLiquid[4]
Al-MOF8.1Not specifiedNot specifiedLiquid[2]
NIIC-30(Ph)Benchmark for m-/o-xyleneNot specifiedNot specifiedLiquid & Vapor[3][5]
General Xylene Isomer Separation
AdsorbentSeparation OrderKey FeaturesReference
Co2(dobdc)This compound > ethylbenzene > m-xylene > p-xyleneDistinguishes all four C8 isomers[1]
HIAM-201p-xylene > m-xylene > this compoundHigh p-xylene selectivity at 150°C[10]

Experimental Methodologies

The performance data presented above is derived from various experimental techniques, primarily breakthrough experiments and liquid-phase competitive adsorption. Understanding these protocols is crucial for reproducing and comparing results.

Dynamic Breakthrough Experiments

Dynamic breakthrough experiments are used to evaluate the separation performance of an adsorbent under continuous flow conditions, simulating an industrial separation process.

Experimental Protocol:

  • Adsorbent Activation: The MOF adsorbent is packed into a column and activated by heating under a vacuum or an inert gas flow to remove any guest molecules from its pores. For example, Co2(dobdc) is activated by heating at 180°C under vacuum for 24 hours.[1]

  • Feed Preparation: A gas mixture containing the xylene isomers with a known composition is prepared. Often, an inert gas like nitrogen or helium is used as a carrier gas. For vapor-phase breakthrough measurements on Co2(dobdc), an equimolar vapor mixture of this compound, m-xylene, p-xylene, and ethylbenzene was generated by bubbling nitrogen through a liquid mixture.[1]

  • Breakthrough Measurement: The feed gas mixture is passed through the adsorbent bed at a constant flow rate and temperature. The composition of the effluent gas is continuously monitored using a gas chromatograph (GC).

  • Data Analysis: The breakthrough curves, which are plots of the outlet concentration of each isomer versus time, are analyzed to determine the adsorption capacity and selectivity. The isomer that interacts most weakly with the MOF will elute first, while the most strongly interacting isomer will be retained the longest.

Liquid-Phase Competitive Adsorption Experiments

Liquid-phase competitive adsorption experiments assess the selective adsorption of xylene isomers from a liquid mixture at equilibrium.

Experimental Protocol:

  • Adsorbent Preparation: A pre-weighed amount of the activated MOF is placed in a vial.

  • Solution Preparation: A stock solution containing a mixture of the xylene isomers in a suitable solvent (e.g., n-heptane) at a known concentration is prepared. An internal standard, such as n-undecane, is often added for accurate quantification.[1]

  • Adsorption: A specific volume of the xylene isomer solution is added to the vial containing the MOF. The vial is sealed and agitated at a constant temperature for a specified period to reach equilibrium.

  • Analysis: The supernatant liquid is analyzed by gas chromatography (GC) to determine the final concentration of each isomer. The amount of each isomer adsorbed by the MOF is calculated from the difference between the initial and final concentrations.

  • Selectivity Calculation: The adsorption selectivity is calculated from the ratio of the amounts of the two isomers adsorbed, normalized by their concentrations in the liquid phase at equilibrium.

Visualizing the Separation Process

The following diagrams illustrate the key concepts and workflows in the separation of xylene isomers using MOFs.

XyleneSeparationWorkflow cluster_synthesis MOF Synthesis & Activation cluster_separation Separation Process cluster_analysis Analysis & Output synthesis MOF Synthesis activation Activation (Heating/Vacuum) synthesis->activation feed Xylene Isomer Mixture column MOF-Packed Column feed->column separation Adsorption/Separation column->separation analysis Effluent Analysis (GC) separation->analysis output Separated Isomers analysis->output

Caption: Experimental workflow for xylene isomer separation using MOFs.

SeparationMechanisms cluster_mechanisms Separation Mechanisms MOF Metal-Organic Framework sieving Molecular Sieving MOF->sieving Pore Size kinetic Kinetic Diffusion MOF->kinetic Diffusion Rate Differences thermo Thermodynamic Interactions MOF->thermo Host-Guest Interactions

References

Unlocking Xylene Isomer Purity: A Comparative Guide to Selective Host Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The separation of xylene isomers—ortho-xylene (this compound), meta-xylene (m-xylene), and para-xylene (p-xylene)—is a formidable challenge in the chemical industry due to their nearly identical boiling points and molecular structures. Traditional separation methods like distillation and crystallization are often energy-intensive. This guide offers a comparative analysis of advanced selective host compounds designed for efficient and targeted xylene isomer separation, providing researchers, scientists, and drug development professionals with critical data to inform their selection of separation technologies.

The principle behind this advanced separation lies in host-guest chemistry, where a host molecule possesses a cavity or pore that selectively binds a specific "guest" molecule—in this case, a particular xylene isomer—based on size, shape, and chemical affinity. This guide delves into the performance of several classes of host compounds, including Metal-Organic Frameworks (MOFs) and Cucurbiturils, presenting key experimental data in a clear, comparative format.

Performance Comparison of Selective Host Compounds

The selection of an appropriate host compound is dictated by the desired isomer selectivity, uptake capacity, and the specific conditions of the separation process (e.g., liquid or vapor phase). The following table summarizes the performance of various host compounds based on published experimental data.

Host CompoundTarget IsomerSeparation MethodSelectivityAdsorption CapacityOperating ConditionsReference
Cucurbit[1]uril (CB7) This compoundLiquid-Liquid Extraction>92% for this compound-Room Temperature and Pressure[2]
MIL-53(Fe) This compoundLiquid Phase AdsorptionPrefers this compound > m-xylene > p-xyleneThis compound: ~40 wt%Heptane, 293 K
Co₂(dobdc) MOF This compoundVapor/Liquid Phase AdsorptionThis compound > ethylbenzene > m-xylene > p-xylene-150 °C (Vapor Phase)
NIIC-30(Ph) MOF m-xylene / this compoundVapor/Liquid Phase AdsorptionBenchmark for m-/o-xylene separation--[3][4]
MIL-47(V) MOF This compoundVapor Phase AdsorptionThis compound > p-xylene > m-xylene > ethylbenzene-70-150 °C, 0.0004-0.05 bar[5]
Co(aip)(bpy)₀.₅ MOF p-xyleneLiquid Phase Competitive Adsorptionp-xylene vs m-xylene: ~30, p-xylene vs this compound: ~16--[6]

Experimental Protocols

The data presented in this guide is derived from a variety of experimental techniques designed to evaluate the separation performance of host compounds. Below are detailed methodologies for key experiments.

Host Material Synthesis and Activation

Metal-Organic Frameworks (MOFs): MOFs are typically synthesized via solvothermal or hydrothermal methods. For instance, MIL-53 series MOFs are often prepared by heating a mixture of the metal salt (e.g., chromium, aluminum, or iron chloride) and the organic linker (e.g., terephthalic acid) in a solvent like N,N-dimethylformamide (DMF) or water in an autoclave.[7]

Activation is a critical step to ensure the porosity of the MOF. This process involves the removal of solvent molecules and unreacted reagents from the pores. A common activation procedure for many MOFs involves washing with a solvent like ethanol, followed by heating under vacuum at elevated temperatures (e.g., 150-300 °C) for several hours.[8][9] The specific activation conditions are crucial for maximizing the adsorption capacity and selectivity.[8]

Cucurbiturils: Cucurbiturils are synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The desired cucurbit[n]uril homolog (e.g., CB7) is then isolated and purified. For separation applications, an aqueous solution of the cucurbituril is typically prepared.[2]

Separation Experiments

1. Liquid-Phase Adsorption: In a typical batch adsorption experiment, a known amount of the activated host material is added to a solution containing a mixture of xylene isomers in a suitable solvent (e.g., heptane). The mixture is agitated for a specific period to reach equilibrium. The concentration of each isomer in the solution before and after adsorption is determined using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to calculate the amount of each isomer adsorbed by the host material.[3][10]

2. Vapor-Phase Breakthrough Experiments: Vapor-phase separation is often evaluated using a packed bed of the host material in a column. A carrier gas (e.g., nitrogen or helium) is saturated with a vapor mixture of the xylene isomers and passed through the column at a specific temperature and flow rate. The composition of the gas exiting the column is continuously monitored by a GC. The time it takes for each isomer to "break through" the column indicates the strength of its interaction with the host material, with the least retained isomer eluting first.[5][11]

3. Liquid-Liquid Extraction: This method is particularly relevant for cucurbituril-based separations. An aqueous solution of the host compound (e.g., CB7) is mixed with an organic phase containing the xylene isomer mixture. After vigorous mixing and phase separation, the concentration of each isomer in both the aqueous and organic phases is analyzed. The selective partitioning of one isomer into the aqueous phase demonstrates the separation capability.[2]

Analytical Techniques

Gas Chromatography (GC): GC is a primary tool for quantifying the composition of xylene isomer mixtures. A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Different isomers interact with the stationary phase of the column to varying degrees and thus elute at different times (retention times). A detector, such as a Flame Ionization Detector (FID), measures the amount of each isomer.[12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for identifying and quantifying xylene isomers. The different positions of the methyl groups on the benzene ring result in distinct chemical shifts in the NMR spectrum for each isomer, allowing for their unambiguous identification and the determination of their relative concentrations in a mixture.[2][16]

Visualizing Separation Mechanisms and Workflows

To better understand the principles and processes involved in xylene isomer separation using selective host compounds, the following diagrams illustrate the key concepts and experimental setups.

Host_Guest_Chemistry Principle of Selective Host-Guest Chemistry cluster_mixture Xylene Isomer Mixture cluster_host Selective Host Compound cluster_complex Selective Binding cluster_separated Separated Isomers p_xylene pX Host Host p_xylene->Host m_xylene mX m_xylene->Host o_xylene oX o_xylene->Host Host_Guest Host->Host_Guest Selectivity for oX p_xylene_sep pX Host_Guest->p_xylene_sep m_xylene_sep mX Host_Guest->m_xylene_sep

Caption: Selective binding of a target isomer by a host compound.

Experimental_Workflow General Experimental Workflow for Xylene Separation cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis Synthesis Host Compound Synthesis Activation Activation/ Purification Synthesis->Activation Separation_Process Adsorption or Extraction Activation->Separation_Process Xylene_Mixture Xylene Isomer Mixture Xylene_Mixture->Separation_Process Analysis Compositional Analysis (GC, NMR) Separation_Process->Analysis Data_Processing Data Processing & Selectivity Calculation Analysis->Data_Processing Performance_Metrics Performance_Metrics Data_Processing->Performance_Metrics Performance Metrics (Selectivity, Capacity)

Caption: A generalized workflow for evaluating host compounds.

References

A Guide to Xylene-Free Clearing in Histology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology, the clearing of tissue specimens is a critical step, traditionally dominated by the use of xylene. However, growing concerns over its toxicity and environmental impact have spurred the development and adoption of a variety of safer, effective alternatives. This guide provides a comprehensive comparison of these xylene substitutes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their laboratories.

Performance Comparison of Xylene and its Alternatives

The efficacy of a clearing agent is determined by several factors, including its ability to render tissue transparent, its compatibility with various staining methods, and its impact on tissue integrity. The following table summarizes the performance of common xylene alternatives based on available data.

ParameterXyleneLimonene-Based Reagents (e.g., Histo-Clear)Mineral Oil & BlendsEssential Oils (e.g., Cedarwood, Clove)IsopropanolCommercial Formulations (e.g., UltraClear™)
Clearing Efficacy Highly effective with rapid action[1]Effective, may require longer processing times[1]Good, may require a mixture with isopropanol for optimal results[2][3]Effective, but can be slow[4]Technically acceptable, often used in combination[3][5]Good, comparable to xylene[6]
Staining Quality (H&E) Consistently high-quality[1]Generally good, may enhance acidophilic stains[1]Good, with distinct nuclear and cytoplasmic detail[7]Good contrast with nuclear and cytoplasmic staining[8]Staining is precise and vivid[5]Good for H&E and IHC staining[6]
Nuclear Staining Adequacy High adequacy (e.g., 88.7% in one study)[6]Reported as adequate in many cases[1]93.3% adequacy reported in one study90% adequacy with cedarwood oil[4]No adverse observations reported[5]67.0% adequacy in one study[6]
Cytoplasmic Staining Adequacy High adequacy[1]Reported as adequate in many cases[1]93.33% with cedarwood oil (similar to xylene)[4]Good contrast[8]No adverse observations reported[5]60.9% adequacy in one study[6]
Tissue Brittleness Can cause tissue hardening and brittleness[1][9]Tissues are generally less brittle[1]Tissues are less brittleTissues are less brittleMinimal hardeningGood tissue integrity
Tissue Shrinkage Known to cause significant tissue shrinkage[1][10]Generally causes less shrinkage[1]Less shrinkage compared to xylene[10]Minimal shrinkageMinimal shrinkageMinimal shrinkage
Safety Profile Toxic, flammable, and a known occupational hazard[7][10]Less toxic, biodegradable, but can have a strong citrus odor[1][11]Biofriendly, non-toxic, and not flammable[12]Generally non-toxic and biodegradable, but can have strong odorsLess toxic than xylene[5]Less toxic, less flammable, and environmentally friendly[6]
Cost Relatively inexpensiveCan be more expensive than xylene[3]Economical[12]Varies depending on the oilCost-effective[5]Can be more expensive than xylene[6][13]
Compatibility with IHC Generally goodGood, with no changes to antigen-retrieval methods reported[5]Good, with 100% quality reported in one study[6]Some oils may interfere with certain stainsGood, similar to conventionally processed blocks[5]Excellent, with 100% quality reported in one study[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any new laboratory procedure. Below are representative protocols for histological clearing using xylene and two common alternatives.

Standard Xylene-Based Tissue Processing Protocol

This protocol is a standard procedure for automated tissue processors.

  • Fixation: Tissues are fixed in 10% neutral buffered formalin for 24 hours.

  • Dehydration: Tissues are dehydrated through a graded series of ethanol:

    • 70% Ethanol: 1 hour

    • 95% Ethanol: 1 hour

    • 100% Ethanol: 1 hour (3 changes)

  • Clearing: Tissues are cleared in three changes of xylene:

    • Xylene I: 1 hour

    • Xylene II: 1 hour

    • Xylene III: 2 hours

  • Infiltration: Tissues are infiltrated with molten paraffin wax in two changes:

    • Paraffin I: 2 hours

    • Paraffin II: 2 hours

  • Embedding: Tissues are embedded in paraffin blocks.

Limonene-Based Clearing Protocol

This protocol is adapted for the use of limonene-based clearing agents.[1]

  • Fixation: Tissues are fixed in 10% neutral buffered formalin.

  • Dehydration: Dehydrate through graded alcohols as in the standard protocol.

  • Clearing:

    • 100% Ethanol / (-)-Limonene (1:1): 60 minutes

    • (-)-Limonene: 3 changes, 90 minutes each

  • Infiltration:

    • (-)-Limonene / Paraffin Wax (1:1): 60 minutes

    • Paraffin Wax: 2 changes, 90 minutes each (under vacuum if possible)

  • Embedding: Embed the tissue in a paraffin block as per standard laboratory procedures.

Isopropanol and Mineral Oil Clearing Protocol

This protocol offers a non-toxic, xylene-free alternative.[2]

  • Fixation: Tissues are fixed in 10% neutral buffered formalin.

  • Dehydration: Dehydrate through a graded series of isopropanol.

  • Clearing:

    • Tissues are immersed in a mixture of isopropanol and mineral oil at 50°C.

    • This is followed by immersion in pure mineral oil as a pre-medium.

  • Infiltration: Tissues are infiltrated with molten paraffin wax.

  • Embedding: Tissues are embedded in paraffin blocks.

Visualizing the Histological Workflow

The following diagrams illustrate the general workflow of histological tissue processing and the logical relationship between different clearing agents.

Histological_Workflow Fixation Fixation (e.g., 10% Formalin) Dehydration Dehydration (Graded Alcohols) Fixation->Dehydration Clearing Clearing (Xylene or Alternative) Dehydration->Clearing Infiltration Infiltration (Paraffin Wax) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtomy) Embedding->Sectioning Staining Staining (e.g., H&E) Sectioning->Staining Coverslipping Coverslipping Staining->Coverslipping

A simplified overview of the histological tissue processing workflow.

Clearing_Agent_Alternatives cluster_xylene Traditional cluster_alternatives Alternatives Xylene Xylene Limonene Limonene-Based Xylene->Limonene Safer Less Shrinkage MineralOil Mineral Oil Xylene->MineralOil Biofriendly Economical EssentialOils Essential Oils Xylene->EssentialOils Natural Biodegradable Isopropanol Isopropanol Xylene->Isopropanol Cost-Effective Less Toxic Commercial Commercial Formulations Xylene->Commercial Optimized Performance Lower Toxicity

Logical relationships between Xylene and its primary alternatives.

Conclusion

The transition away from xylene in histological clearing is well-supported by a variety of effective and safer alternatives. Limonene-based reagents, mineral oils, essential oils, and specialized commercial formulations all present viable options with distinct advantages in terms of safety, tissue preservation, and cost. While xylene remains a benchmark for clearing efficacy and staining quality, many substitutes offer comparable, and in some aspects superior, performance. The choice of a specific clearing agent will ultimately depend on the specific requirements of the laboratory, including the types of tissues being processed, the staining methods employed, and budgetary considerations. By carefully evaluating the data and protocols presented in this guide, researchers can confidently select a xylene alternative that meets their scientific needs while promoting a safer laboratory environment.

References

Safety Operating Guide

Proper Disposal of o-Xylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of o-xylene are critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, this compound waste must be handled with specific procedures to mitigate risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion and entry into airways may be fatal.[1][2]

Key safety measures include:

  • Ventilation: Always work with this compound in a well-ventilated area or within a certified laboratory fume hood.[1][4][5]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][4][6] Use explosion-proof electrical equipment and non-sparking tools.[7] Ground and bond containers during transfer to prevent static discharge.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5] If there is a risk of splashing, a face shield may be necessary.[3] For anything more than incidental contact, Viton or PVA gloves are recommended.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

For small spills:

  • Absorb the spill with an inert, dry material such as sand, diatomaceous earth, or universal binding agents.[2][4]

  • Collect the absorbent material and the spilled chemical into a sealable, airtight, and compatible waste container.[5][8]

  • Solvent wash the contaminated surfaces with acetone, followed by a strong soap and water solution.[8][9]

For large spills:

  • Evacuate the area immediately.[10]

  • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[8][9] For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[8][9]

  • Prevent the spill from entering drains or waterways.[4][10] Cover drains if possible.[4][10]

  • Ventilate the affected area.[1][2][4]

Waste Collection and Disposal

This compound is classified as a hazardous waste and must be disposed of accordingly.[2][7][11]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, sealable, and properly labeled hazardous waste container.[5] The container should be airtight and compatible with this compound.[5]

  • Labeling: Attach a completed Dangerous Waste label to the container as soon as the first waste is added.[5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents and strong acids.[5][7] Ensure the container is tightly closed.[1]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[11] Do not pour this compound down the drain or dispose of it with regular trash.[2][7][10] Approved disposal methods include high-temperature incineration or placement in a secure landfill by a certified facility.[11]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound.

ParameterValue
Flash Point 30°C (86°F)[3]
Lower Explosive Limit (LEL) 0.9%[8][9]
Upper Explosive Limit (UEL) 6.7%[8][9]
Autoignition Temperature 465°C (869°F)[8][9]
OSHA PEL (8-hr TWA) 100 ppm[7]
NIOSH REL (10-hr TWA) 100 ppm[7][12]
NIOSH STEL (15-min) 150 ppm[7][12]
Small Spill Isolation Distance At least 50 meters (150 feet) in all directions[8][9]
Large Spill Initial Evacuation At least 300 meters (1000 feet) downwind[8][9]

Operational Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper handling and disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Work in Ventilated Area (Fume Hood) D Generate this compound Waste A->D B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->D C Eliminate Ignition Sources C->D E Collect Waste in Designated Container D->E F Label Container as Hazardous Waste E->F G Store in Cool, Dry, Well-Ventilated Area F->G H Segregate from Incompatible Materials G->H I Contact Licensed Hazardous Waste Vendor H->I J Arrange for Pickup and Disposal I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the safe handling, use, and disposal of o-Xylene, ensuring operational safety and regulatory compliance.

This compound (orththis compound) is a colorless, slightly oily aromatic hydrocarbon with the formula C₆H₄(CH₃)₂.[1] It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[1] Due to its potential health hazards, including irritation to the eyes, skin, and respiratory system, as well as central nervous system depression with prolonged exposure, stringent safety protocols are imperative when handling this chemical in a laboratory setting.[1][2][3] This guide provides detailed procedures for the safe use of this compound, from personal protective equipment selection to disposal.

Essential Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against the hazards associated with this compound. Employers are required to determine the appropriate PPE for each hazard and train employees on its correct use.[4]

PPE CategorySpecifications and Recommendations
Eye and Face Protection Chemical safety goggles are mandatory.[1][5] Where splashing is a possibility, a full-face shield should be worn in conjunction with goggles.[5][6]
Skin Protection Wear impervious protective clothing, such as a lab coat, apron, or coveralls, to prevent skin contact.[5][6] Suitable glove materials include Polyvinyl Alcohol (PVA), Viton®, and various laminates like Silver Shield®.[5] Materials not recommended include butyl rubber, natural rubber, and PVC.[5] If gloves are contaminated, they should be replaced immediately.[7]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to control vapor levels.[1] If ventilation is insufficient, an approved organic vapor respirator is necessary.[1] For concentrations up to 900 ppm, a chemical cartridge respirator with organic vapor cartridges is recommended.[5][8] For higher concentrations or emergency situations, a self-contained breathing apparatus (SCBA) with a full facepiece is required.[2][4][8]

Occupational Exposure Limits

Adherence to established exposure limits is critical for personnel safety. Regulatory bodies like OSHA and NIOSH have set forth the following limits for xylene isomers.

Agency / OrganizationExposure Limit TypeValue
OSHA Permissible Exposure Limit (PEL)100 ppm (8-hour time-weighted average)[4]
NIOSH Recommended Exposure Limit (REL)100 ppm (10-hour time-weighted average)[4]
NIOSH Short-Term Exposure Limit (STEL)150 ppm (15-minute exposure)[4]
ACGIH Threshold Limit Value (TLV-TWA)20 ppm[9]

Operational Plan: Handling and Storage

Safe handling and storage practices are crucial to prevent accidents and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or within a certified laboratory chemical fume hood.[1][7]

  • Ignition Sources: this compound is highly flammable; keep it away from heat, sparks, open flames, and hot surfaces.[1][10][11][12] Smoking should be strictly prohibited in areas where it is used or stored.[6][10][11][12]

  • Static Discharge: Use non-sparking tools and explosion-proof equipment.[6][10][11] Containers should be bonded and grounded during transfers to prevent static sparks.[6][10][11][12]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[10][13] Do not eat, drink, or smoke in work areas.[14] Contaminated clothing should be removed immediately and cleaned before reuse.[5]

Storage:

  • Containers: Store in tightly closed, properly labeled containers.[1][9][10][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

  • Location: Store in a cool, dry, well-ventilated, and secured area.[6][7][9] Detached or outside storage is preferred.[6]

  • Incompatibilities: Separate from strong oxidizing agents, strong acids, and halogenated compounds.[6][9][14]

Emergency and First Aid Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air.[11][15] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[2][14]
Skin Contact Take off immediately all contaminated clothing.[9][12] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3][11][15] If irritation persists, seek medical advice.[11]
Eye Contact Immediately flush the eyes with large amounts of gently flowing water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][11][16] Remove contact lenses if present and easy to do.[11][12] Get medical attention immediately.[5]
Ingestion Do NOT induce vomiting.[9][11][12][14] Have the victim rinse their mouth with water.[5][11][14] Call a poison control center or doctor immediately for treatment advice.[11][12]
Large Spill Evacuate personnel from the area.[10] Remove all sources of ignition.[6][10] Ventilate the area.[6] Contain the spill using an inert absorbent material (e.g., dry sand, vermiculite) and collect it in a sealed container for disposal.[6][14] Do not use combustible materials like sawdust.[6]

Disposal Plan

This compound and materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[4][7]

  • Segregation: Do not mix with other waste streams. Store waste containers away from incompatible materials.[7]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[4] Do not dispose of this compound down the drain or into the environment.[1][13][14] All disposal activities must comply with local, state, and federal regulations.[4]

Experimental Protocol: Using this compound as a Clearing Agent in Tissue Processing for Histology

This protocol outlines the procedural steps for using this compound to clear dehydrated tissue samples before paraffin wax infiltration.

Objective: To render tissue transparent by removing alcohol, making it receptive to paraffin infiltration.

Materials:

  • Dehydrated tissue samples in 100% ethanol

  • This compound, histology grade

  • Paraffin wax

  • Automated tissue processor or glass containers for manual processing

  • Fume hood

  • Appropriate PPE (lab coat, nitrile gloves, chemical safety goggles)

Procedure:

  • Preparation: Ensure all work is performed within a certified chemical fume hood. Don the required PPE before handling any chemicals.

  • Dehydration Completion: Confirm that tissue samples have been fully dehydrated through a graded series of ethanol (e.g., 70%, 95%, 100%). This protocol begins with samples in the final 100% ethanol bath.

  • First this compound Bath: Transfer the tissue cassettes from the 100% ethanol solution to the first bath of pure this compound.

    • Duration: 1 hour.

    • Purpose: To begin the removal of alcohol from the tissue.

  • Second this compound Bath: Transfer the tissue cassettes to a second, fresh bath of pure this compound.

    • Duration: 1.5 hours.

    • Purpose: To ensure the complete removal of any residual alcohol. The tissue should appear translucent at the end of this step.

  • Paraffin Infiltration (First Bath): Transfer the cassettes from the second this compound bath to the first bath of molten paraffin wax.

    • Temperature: 60°C.

    • Duration: 1 hour.

    • Purpose: The this compound is gradually replaced by the paraffin wax.

  • Paraffin Infiltration (Second Bath): Transfer the cassettes to a second, fresh bath of molten paraffin wax.

    • Temperature: 60°C.

    • Duration: 2 hours.

    • Purpose: To ensure the tissue is fully infiltrated with paraffin, providing the necessary support for microtomy.

  • Embedding: Following the final paraffin bath, proceed to embed the tissues in paraffin blocks.

  • Waste Management: All used this compound and any materials contaminated with it (e.g., paper towels, pipette tips) must be collected in a designated hazardous waste container for proper disposal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response start Start: Task Requiring This compound assess Hazard Assessment & Review SDS start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe setup Set Up in Chemical Fume Hood ppe->setup dispense Dispense this compound (Grounded Container) setup->dispense experiment Perform Experimental Procedure dispense->experiment waste Collect Waste in Labeled Container experiment->waste spill Spill Occurs experiment->spill exposure Personnel Exposure experiment->exposure decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash end End of Process wash->end spill_response Evacuate & Alert Contain with Absorbent spill->spill_response exposure_response Administer First Aid (Flush, Remove Clothing) exposure->exposure_response spill_response->waste medical Seek Medical Attention exposure_response->medical

Caption: Workflow for Safe Handling of this compound in the Laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.